molecular formula C8H7ClN2 B114144 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145934-55-0

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B114144
CAS No.: 145934-55-0
M. Wt: 166.61 g/mol
InChI Key: SCIDGPXFCGMDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a high-purity chemical intermediate designed for advanced research and development. This compound belongs to the 7-azaindole family, a privileged scaffold in medicinal chemistry known for its ability to modulate a wide range of biological targets. The distinct substitution pattern of a chloro group at the 3-position and a methyl group at the 2-position offers unique reactivity and steric properties, making it a valuable synthon for constructing more complex molecular architectures. This reagent is primarily used as a key building block in pharmaceutical research for the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structure is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, where the chloro group acts as a superior leaving group. Additionally, it serves as a precursor in the development of agrochemicals and organic materials. The compound is provided with guaranteed purity and stability for research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIDGPXFCGMDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598653
Record name 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-55-0
Record name 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate. This document is structured to serve researchers, scientists, and professionals in drug development by not only presenting critical data but also detailing the experimental methodologies required for its validation. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical application. Key properties including molecular structure, melting point, solubility, and pKa are discussed, alongside standard protocols for spectroscopic characterization. The guide is grounded in authoritative references to uphold scientific integrity and provide a self-validating framework for laboratory investigation.

Introduction: The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] As a bioisostere of indole, it offers unique physicochemical properties, including an additional hydrogen bond acceptor, which can enhance binding affinity, potency, and pharmacokinetic profiles.[2] Derivatives of 7-azaindole are integral to the development of therapeutics targeting a wide range of diseases, serving as the core structure for kinase inhibitors, dopamine D4 receptor antagonists, and anti-cancer agents.[1][2]

1.1. Profile of this compound

This compound is a specifically substituted 7-azaindole. The presence of a chlorine atom at the 3-position and a methyl group at the 2-position makes it a versatile intermediate for further chemical modification. The chloro group provides a reactive handle for cross-coupling reactions, while the methyl group influences the electronic properties and steric profile of the molecule. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry and drug design, guiding formulation development, predicting physiological behavior, and ensuring analytical quality control.

Molecular Structure and Identification

Accurate identification is the foundation of all subsequent physicochemical analysis. The structural and identification parameters for this compound are summarized below.

Chemical Structure:

(Simplified 2D representation)

IdentifierValue
IUPAC Name This compound
Common Name 3-Chloro-2-methyl-7-azaindole
CAS Number Data not readily available in searched sources.
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
InChI Key (Calculated) ZVDWJBFDSMWJSL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C=CN=C12)Cl

Note: The molecular weight and formula are calculated based on the structure. Specific experimental data for this exact compound is limited; therefore, many of the following protocols are presented as best-practice methodologies for its characterization, supported by data from closely related analogs.

Core Physicochemical Properties and Experimental Protocols

This section details the essential physicochemical properties and provides robust, field-proven protocols for their determination.

Physical State and Appearance

Based on related substituted azaindoles, the compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.[1][3]

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range. For analogous compounds like 3-chloro-1H-pyrrolo[2,3-b]pyridine, the melting point is reported as 169-173°C.[4]

This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

  • Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline compound to a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): Set a rapid heating rate (10-20°C/min) to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the heating rate to 10°C/min until the temperature is ~15°C below the approximate melting point found in the previous step.

  • Final Measurement: Reduce the heating rate to 1-2°C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.

  • Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the determined range.

MeltingPointWorkflow Start Start Prep Prepare Capillary (2-3 mg sample) Start->Prep Grind sample Place Insert into Apparatus Prep->Place Ramp Heat Slowly (1-2 °C/min) Place->Ramp Near m.p. Observe Observe & Record Start (T₁) & End (T₂) Ramp->Observe End End Observe->End Purity assessed

Caption: Workflow for accurate melting point determination.

Solubility Profile

A compound's solubility is a crucial determinant of its bioavailability and suitability for various formulations. For drug development, solubility is often assessed in aqueous buffers at physiological pH. While specific data for the title compound is unavailable, studies on other azaindoles show that the introduction of the pyridine nitrogen generally enhances aqueous solubility compared to the corresponding indole.[2][5] The parent 7-azaindole is soluble in methanol and chloroform.[1]

This method is the gold standard for determining thermodynamic solubility, particularly for Biopharmaceutics Classification System (BCS) purposes.

  • Media Preparation: Prepare aqueous buffer solutions at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1°C for biopharmaceutical relevance. Agitate for a sufficient duration (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop agitation and allow the vials to stand to let undissolved solid settle. Centrifuge or filter the samples (using a filter that does not bind the analyte) to obtain a clear supernatant.

  • Quantification: Accurately dilute an aliquot of the supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample response to a standard calibration curve.

SolubilityWorkflow Start Start Weigh Add Excess API to Buffers (pH 1.2, 4.5, 6.8) Start->Weigh Agitate Agitate at 37°C (24-48 hours) Weigh->Agitate Ensure equilibrium Separate Centrifuge or Filter to get Supernatant Agitate->Separate Isolate saturated solution Analyze Quantify using validated HPLC Separate->Analyze End End Analyze->End Calculate solubility

Caption: Shake-flask method for equilibrium solubility.

Acidity/Basicity (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH, profoundly impacting its solubility, permeability, and receptor-binding interactions. The 7-azaindole scaffold has two potential sites for protonation/deprotonation: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The parent 7-azaindole has reported pKa values of approximately 3.67 (for protonation of the pyridine nitrogen) and 8.42 (related to the acidity of the pyrrole N-H).[6] The substituents on the title compound will modulate these values.

This method measures the change in pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility, with an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration (for basic pKa): Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the buffer region). More advanced analysis involves calculating the first derivative (dpH/dV) to precisely locate the equivalence point.

pKaWorkflow Start Start Prepare Prepare Analyte Solution & Calibrate pH Meter Start->Prepare Titrate Add Titrant in Precise Increments Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Midpoint of Buffer Region Plot->Analyze End End: pKa Value Analyze->End

Caption: Workflow for pKa determination via potentiometry.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The protocols outlined here are standard practices for characterizing novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

  • ¹H NMR: For the 1H-pyrrolo[2,3-b]pyridine scaffold, characteristic signals include the N-H proton (often a broad singlet >11 ppm), and distinct aromatic protons on both the pyrrole and pyridine rings.[7][8] The methyl group at the 2-position would appear as a sharp singlet, likely around 2.0-2.5 ppm.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the molecular structure. The chemical shifts are sensitive to the electronic effects of the chloro and methyl substituents.[7][8]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for azaindoles as it helps in observing the exchangeable N-H proton.[9]

  • Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments like DEPT-135, COSY, HSQC, and HMBC can be run to aid in complete and unambiguous signal assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Key Feature: A critical diagnostic feature for a compound containing one chlorine atom is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10][11] For C₈H₇ClN₂, the expected molecular ion peaks would be at m/z ≈ 166 (for ³⁵Cl) and m/z ≈ 168 (for ³⁷Cl).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, typically using electrospray ionization (ESI) in positive ion mode.[9]

  • Data Interpretation: The resulting spectrum will provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the elemental composition to within a few parts per million (ppm). The isotopic pattern should be compared with the theoretical pattern for a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, characteristic absorption bands would include:

  • N-H stretch: A medium to sharp band around 3100-3400 cm⁻¹ from the pyrrole N-H group.[8]

  • C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.[8]

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, although it can be difficult to assign definitively.

Chemical Reactivity and Stability

  • Reactivity: The 1H-pyrrolo[2,3-b]pyridine ring system is electron-rich and generally undergoes electrophilic substitution. However, with the 3-position already occupied by a chlorine atom, further electrophilic attack is less facile. The chlorine atom at C-3 can be a site for nucleophilic substitution or, more commonly, serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse functionalities.[9]

  • Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture, under an inert atmosphere, and at a cool temperature (e.g., 2-8°C).

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its physicochemical properties—a solid state, moderate polarity, and distinct acidic/basic centers—dictate its behavior in both reaction and physiological environments. The experimental protocols detailed in this guide provide a robust framework for its characterization, ensuring data integrity and reproducibility. A comprehensive understanding of these properties is essential for leveraging the full potential of this versatile 7-azaindole derivative in the development of novel chemical entities.

References

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available from: [Link]

  • Kovács, E., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC. Available from: [Link]

  • Ge-Bu-Qi-Zhi. (n.d.). 7-Azaindole 271-63-6 wiki. LookChem. Available from: [Link]

  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Available from: [Link]

  • ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole. Available from: [Link]

  • LookChem. (n.d.). 7-Azaindole. Available from: [Link]

  • PubChem. 3-Chloro-2-methylpyridine. Available from: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • Khaled, M. H., et al. (n.d.). NOVEL PYRRolo[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 3-Chloro-2-methylpyridine Manufacturer & Supplier in China. Available from: [Link]

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Spectrum. Available from: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • NIH. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available from: [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Available from: [Link]

  • PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Aarhus, U., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available from: [Link]

  • Home Sunshine Pharma. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0. Available from: [Link]

  • Sunway Pharm Ltd. (n.d.). methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and Its Isomeric Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical scaffold 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family. While a specific CAS number for this exact isomer has not been definitively established in publicly accessible databases, this document furnishes detailed information on its closely related and well-characterized isomers, primarily 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine and the parent chlorinated scaffold 3-Chloro-1H-pyrrolo[2,3-b]pyridine . By examining these surrogates, this guide offers critical insights into the synthesis, chemical properties, reactivity, and significant applications of this class of compounds in modern medicinal chemistry, particularly in the development of targeted therapeutics.

Core Identifiers and Physicochemical Properties

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. The introduction of chloro and methyl substituents significantly modulates the scaffold's electronic and steric properties, influencing its reactivity, metabolic stability, and target binding affinity.

While data for the specific title compound is limited, the properties of its key isomers provide a strong predictive foundation:

Identifier2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine3-Chloro-1H-pyrrolo[2,3-b]pyridine
CAS Number 145934-57-280235-01-4
IUPAC Name 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine3-Chloro-1H-pyrrolo[2,3-b]pyridine
Synonyms 2-Chloro-3-methyl-7-azaindole3-Chloro-7-azaindole
Molecular Formula C₈H₇ClN₂C₇H₅ClN₂
Molecular Weight 166.61 g/mol 152.58 g/mol
Appearance SolidSolid
Melting Point 155-160 °C169-173 °C[1]
Canonical SMILES CC1=C(N=C2C=CC=C2N1)ClC1=CC2=C(N=C1)C(=CN2)Cl
InChIKey ACPYFEOHCDNPLJ-UHFFFAOYSA-NPKFDDUMFTQHVFY-UHFFFAOYSA-N
PubChem CID -11693933[2]

Synthesis and Functionalization Strategies

The synthesis of substituted 7-azaindoles is a well-explored area of organic chemistry, driven by their value in pharmaceutical research. Various synthetic routes have been developed, often leveraging modern cross-coupling methodologies to achieve regioselective functionalization.

Core Scaffold Synthesis

A common strategy for constructing the 7-azaindole core involves the cyclization of appropriately substituted aminopyridines. For instance, a one-step palladium-catalyzed annulation of amino-ortho-chloropyridines with pyruvic acid derivatives has been reported to yield polyfunctionalized 4- and 7-azaindoles[3]. Another versatile approach involves a Suzuki-Miyaura coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization[4].

Chlorination and Methylation

Direct chlorination of the 7-azaindole scaffold can be achieved using various chlorinating agents. For example, the synthesis of 2-chloro-3-methylpyrrolo[2,3-b]pyridine has been accomplished by treating 3-methylpyrrolo[2,3-b]pyridine with sulfuryl chloride in acetic acid[5]. The regioselectivity of such electrophilic substitution reactions is highly dependent on the existing substituents on the ring and the reaction conditions.

Advanced Functionalization for Drug Discovery

The chloro- and methyl-substituted 7-azaindole core serves as a versatile platform for further elaboration, particularly through palladium-catalyzed cross-coupling reactions. The chlorine atom provides a handle for introducing a wide array of substituents via reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are instrumental in building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.

For example, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at C4, has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines[6].

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a literature procedure and should be performed by qualified personnel in a suitable laboratory setting.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpyrrolo[2,3-b]pyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equimolar amount of sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a designated period (e.g., 5-10 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Diagram: General Synthetic and Functionalization Pathways

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization aminopyridine Substituted 2-Aminopyridine cyclization Cyclization (e.g., Sonogashira coupling, then cyclization) aminopyridine->cyclization alkyne Alkyne alkyne->cyclization azaindole_core 7-Azaindole Scaffold cyclization->azaindole_core Forms chlorination Chlorination (e.g., SO2Cl2) azaindole_core->chlorination methylation Methylation azaindole_core->methylation chloro_methyl_azaindole 3-Chloro-2-methyl- 1H-pyrrolo[2,3-b]pyridine (Target Scaffold) chlorination->chloro_methyl_azaindole cross_coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) chloro_methyl_azaindole->cross_coupling drug_candidate Diverse Drug Candidates cross_coupling->drug_candidate

Caption: Synthetic pathways to the 7-azaindole core and subsequent functionalization.

Reactivity and Chemical Behavior

The reactivity of the 7-azaindole ring system is influenced by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, while the pyrrole nitrogen directs electrophiles to the C3 position.

The presence of a chloro substituent further modifies this reactivity. The chlorine atom is a deactivating group but can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by other substituents or under palladium catalysis. The methyl group is an activating, ortho-, para-directing group, which can influence the regioselectivity of further electrophilic substitutions.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form two crucial hydrogen bonds with the hinge region of the ATP binding site of many kinases makes it an excellent "hinge-binding motif"[7][8]. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor molecule.

Derivatives of this compound and its isomers are being actively investigated for their potential to inhibit a variety of kinases implicated in cancer and other diseases.

Inhibition of Key Signaling Pathways
  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, demonstrating activity at both the molecular and cellular levels[9]. These compounds often feature substitutions on the 7-azaindole core designed to optimize interactions with the PI3K active site.

  • FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. 7-azaindole-based compounds have been developed as selective and covalent FGFR4 inhibitors for the treatment of hepatocellular carcinoma[10]. These inhibitors often form a covalent bond with a cysteine residue in the FGFR active site, leading to irreversible inhibition.

Diagram: 7-Azaindole as a Kinase Hinge Binder

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region Backbone NH Backbone C=O azaindole 7-Azaindole Scaffold Pyrrole NH Pyridine N azaindole:n->hinge:f1 H-bond azaindole:p->hinge:f0 H-bond substituents R-groups for selectivity and potency azaindole->substituents Modulate Properties

Caption: Hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

Analytical Characterization

The structural elucidation of substituted 7-azaindoles relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons are indicative of the substitution pattern. For example, in the ¹H NMR spectrum of 1H-pyrrolo[2,3-b]pyridine, characteristic signals for the pyrrole and pyridine protons can be observed.

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups, such as the N-H stretch of the pyrrole ring.

Safety and Handling

Substituted chloro-7-azaindoles should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[11].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[11].

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly sealed[3].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Statements for Related Compounds (e.g., 3-Chloro-1H-pyrrolo[2,3-b]pyridine):

  • Toxic if swallowed[2].

  • Causes skin irritation[2].

  • Causes serious eye damage[2].

  • May cause respiratory irritation[2].

Conclusion and Future Perspectives

The this compound scaffold and its isomers represent a valuable class of compounds for drug discovery, particularly in the realm of kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make the 7-azaindole core an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, the exploration of novel biological targets for this scaffold, and the optimization of the pharmacokinetic and pharmacodynamic properties of 7-azaindole-based drug candidates. The continued investigation of this privileged scaffold holds great promise for the discovery of new medicines to address unmet medical needs.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • MSDS of 4-Chloro-3-methyl-7-azaindole. Capot Chemical Co., Ltd.[Link]

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed. [Link]

  • Preparation of 2-chloro-3-methylpyrrolo[2,3-b]pyridine. PrepChem.com. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • 3-Chloro-7-azaindole | C7H5ClN2 | CID 11693933. PubChem. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets that recognize the indole nucleus. The introduction of substituents onto the 7-azaindole core, such as the chloro and methyl groups in 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, allows for the fine-tuning of its physicochemical and pharmacological properties. This makes it a valuable building block in the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutics.

A precise understanding of the molecular structure is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound.

Disclaimer: As of the writing of this guide, a complete, publicly available experimental ¹H and ¹³C NMR dataset for this compound has not been identified in the peer-reviewed literature or spectral databases. Therefore, the spectral data and interpretations presented herein are predictive, based on established principles of NMR spectroscopy and analysis of data from structurally related compounds. The primary aim of this guide is to provide a reasoned and scientifically grounded framework for the interpretation of the NMR spectra of this molecule, should it be synthesized and analyzed.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of the parent compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine, and the known effects of a chlorine substituent on the pyrrole ring. The introduction of an electronegative chlorine atom at the C3 position is expected to have a notable deshielding effect on the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.5br s-
H4~8.1ddJ = 7.8, 1.5
H5~7.1ddJ = 7.8, 4.8
H6~7.9ddJ = 4.8, 1.5
CH₃~2.5s-
Analysis and Justification of Predicted ¹H NMR Data
  • H1 (N-H) (~11.5 ppm, br s): The proton on the pyrrole nitrogen typically appears as a broad singlet in the downfield region of the spectrum due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its chemical shift is sensitive to solvent and concentration.

  • H4 (~8.1 ppm, dd): This proton is part of the pyridine ring and is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen (N7). It will appear as a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 7.8 Hz) and H6 (meta coupling, J ≈ 1.5 Hz).

  • H5 (~7.1 ppm, dd): This proton is coupled to both H4 (ortho coupling, J ≈ 7.8 Hz) and H6 (ortho coupling, J ≈ 4.8 Hz), resulting in a doublet of doublets.

  • H6 (~7.9 ppm, dd): This proton is coupled to H5 (ortho coupling, J ≈ 4.8 Hz) and H4 (meta coupling, J ≈ 1.5 Hz), also giving rise to a doublet of doublets.

  • CH₃ (~2.5 ppm, s): The methyl protons at the C2 position are expected to appear as a singlet as there are no adjacent protons to couple with. The presence of the electron-donating methyl group at C2 and the electron-withdrawing chloro group at C3 will influence the electron density of the pyrrole ring and, consequently, the chemical shifts of the pyridine ring protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from an analysis of the parent 2-methyl-7-azaindole and the anticipated effects of the C3-chloro substituent. The chlorine atom is expected to cause a significant downfield shift for the carbon it is attached to (C3) and influence the chemical shifts of the other carbons in the heterocyclic system.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C2~145
C3~110
C3a~128
C4~148
C5~116
C6~129
C7a~142
CH₃~14
Analysis and Justification of Predicted ¹³C NMR Data
  • C2 (~145 ppm): This carbon is attached to a nitrogen atom and a methyl group, leading to a downfield chemical shift.

  • C3 (~110 ppm): The direct attachment of the electronegative chlorine atom will cause a significant downfield shift for this carbon.

  • C3a (~128 ppm): This is a quaternary carbon at the fusion of the two rings.

  • C4 (~148 ppm): This carbon is adjacent to the pyridine nitrogen (N7), resulting in a significant downfield shift.

  • C5 (~116 ppm): This carbon is expected to be in the typical aromatic region.

  • C6 (~129 ppm): Similar to C5, this carbon will have a chemical shift characteristic of an aromatic carbon in a pyridine ring.

  • C7a (~142 ppm): Another quaternary carbon at the ring junction, its chemical shift is influenced by the adjacent nitrogen atoms.

  • CH₃ (~14 ppm): The methyl carbon will appear in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. It will also allow for the observation of the N-H proton.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not pre-dissolved in the deuterated solvent, add a small drop.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow for NMR Analysis

The logical flow for the acquisition and analysis of NMR data for this compound can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis a Weigh Compound b Dissolve in DMSO-d6 a->b c Add TMS b->c d Filter into NMR Tube c->d e Acquire 1H NMR Spectrum d->e f Acquire 13C NMR Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Assign Chemical Shifts i->j k Analyze Coupling Constants j->k l Integrate 1H Signals k->l m Structural Confirmation l->m

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided chemical shifts, multiplicities, and coupling constants are based on sound chemical principles and comparisons with related structures. The detailed experimental protocol offers a robust methodology for obtaining high-quality, verifiable data. It is our hope that this guide will serve as a valuable resource for researchers in the synthesis and characterization of novel 7-azaindole derivatives, facilitating the advancement of drug discovery and development.

References

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley-VCH. [Link][1][2][3][4]

  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Wiley. [Link][5]

  • Gowland, F. P., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2146. [Link][6]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] The specific derivative, 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important molecule, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Two-Stage Overview

The most logical and industrially scalable synthesis of this compound can be dissected into two primary stages:

  • Formation of the Core Heterocycle: Synthesis of the 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole) scaffold.

  • Regioselective Halogenation: Introduction of a chlorine atom at the C3 position of the 7-azaindole ring.

This approach allows for the efficient construction of the core followed by a targeted functionalization, which is a common strategy in complex heterocyclic synthesis.

Part 1: Synthesis of the 2-Methyl-1H-pyrrolo[2,3-b]pyridine Core

A robust and well-documented method for the synthesis of the 2-methyl-7-azaindole core is the Madelung cyclization. This classical indole synthesis can be effectively adapted for azaindoles.

Primary Starting Material: 2-Amino-3-methylpyridine

The key precursor for this synthesis is 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). This commercially available starting material provides the necessary pyridine ring and the methyl group that will ultimately become the C2-methyl group of the pyrrole ring.

Synthetic Pathway: Acylation and Cyclization

The synthesis proceeds via a two-step sequence:

  • Acylation: 2-amino-3-methylpyridine is first acylated to form 2-acetamido-3-methylpyridine. This step activates the methyl group for the subsequent cyclization.

  • Madelung Cyclization: The resulting amide undergoes an intramolecular cyclization under strong basic conditions to form the desired 2-methyl-1H-pyrrolo[2,3-b]pyridine.

dot digraph "Synthesis_of_2_methyl_7_azaindole" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

"2_amino_3_methylpyridine" [label="2-Amino-3-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; "acetic_anhydride" [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; "acylation" [label="Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2_acetamido_3_methylpyridine" [label="2-Acetamido-3-methylpyridine", fillcolor="#FBBC05", fontcolor="#202124"]; "sodium_amide" [label="Sodium Amide / N-Methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; "cyclization" [label="Madelung Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "2_methyl_7_azaindole" [label="2-Methyl-1H-pyrrolo[2,3-b]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2_amino_3_methylpyridine" -> "acylation"; "acetic_anhydride" -> "acylation"; "acylation" -> "2_acetamido_3_methylpyridine" [label="Step 1"]; "2_acetamido_3_methylpyridine" -> "cyclization"; "sodium_amide" -> "cyclization"; "cyclization" -> "2_methyl_7_azaindole" [label="Step 2"]; } केंद Caption: Synthetic pathway to 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The following protocol is based on established methodologies for the Madelung cyclization of picoline derivatives.[2]

Step 1: Synthesis of 2-Acetamido-3-methylpyridine

  • Reaction: 2-amino-3-methylpyridine is reacted with acetic anhydride in a suitable solvent, such as toluene.

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine in toluene, add acetic anhydride (typically in a 1:1 to 1:3 molar ratio).

    • Heat the reaction mixture, for instance, at 60-80°C, for a period of 1 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product can be isolated by filtration or extraction.

  • Causality: The acylation of the amino group is crucial as it increases the acidity of the protons on the adjacent methyl group, facilitating the subsequent deprotonation and cyclization.

Step 2: Madelung Cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Reaction: 2-acetamido-3-methylpyridine undergoes an intramolecular cyclization in the presence of a strong base, such as sodium amide, in a high-boiling solvent like N-methylaniline.

  • Procedure:

    • In a suitable reaction vessel, 2-acetamido-3-methylpyridine is dissolved in N-methylaniline.

    • Sodium amide is added portion-wise at an elevated temperature.

    • The reaction is heated to drive the cyclization, followed by a suitable workup procedure to isolate the 2-methyl-7-azaindole.

  • Trustworthiness: The Madelung synthesis is a well-established method for the preparation of indoles and azaindoles, and its application in this context is documented in the patent literature, suggesting its reliability for producing the target intermediate with high purity (>99.5%).[2]

Part 2: Regioselective Chlorination at the C3 Position

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most reactive site for such reactions.

Chlorinating Agent: N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of various organic compounds, including electron-rich heterocycles.[3][4] It is a stable, crystalline solid, making it a safer and more convenient alternative to gaseous chlorine.[3] NCS acts as a source of an electrophilic chlorine species (Cl⁺) that readily reacts with nucleophilic substrates.[3]

Mechanism of Electrophilic Chlorination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism:

  • The electron-rich pyrrole ring of 2-methyl-7-azaindole attacks the electrophilic chlorine atom of NCS.

  • This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the final product, this compound.

dot digraph "Chlorination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

"start" [label="2-Methyl-1H-pyrrolo[2,3-b]pyridine\n(Electron-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; "ncs" [label="N-Chlorosuccinimide (NCS)\n(Electrophilic Chlorine Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; "attack" [label="Nucleophilic Attack", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "intermediate" [label="Sigma Complex\n(Resonance Stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "deprotonation" [label="Deprotonation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "succinimide" [label="Succinimide", fillcolor="#F1F3F4", fontcolor="#202124"];

"start" -> "attack"; "ncs" -> "attack"; "attack" -> "intermediate" [label="Step 1"]; "intermediate" -> "deprotonation" [label="Step 2"]; "deprotonation" -> "product"; "deprotonation" -> "succinimide"; } केंद Caption: Mechanism of electrophilic chlorination of 2-methyl-7-azaindole.

Experimental Protocol: Chlorination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The following is a general protocol for the chlorination of an electron-rich heterocycle using NCS, which can be adapted for the specific substrate.

  • Reaction: 2-methyl-1H-pyrrolo[2,3-b]pyridine is reacted with N-chlorosuccinimide in a suitable solvent.

  • Procedure:

    • Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).

    • Add N-chlorosuccinimide (typically 1.0-1.2 equivalents) to the solution. The addition can be done portion-wise to control the reaction temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 55°C) until the starting material is consumed, as monitored by TLC.

    • Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include washing with aqueous solutions to remove succinimide and purification by recrystallization or column chromatography.

  • Authoritative Grounding: The regioselective functionalization of 7-azaindoles at the C3 position is well-precedented. For instance, iodine-catalyzed C3-sulfenylation and selenylation reactions proceed with high selectivity.[5][6] This provides strong evidence that direct chlorination with an electrophilic source like NCS will also favor the C3 position.

Quantitative Data Summary

CompoundStarting Material(s)Reagent(s)Typical YieldPurityReference
2-Acetamido-3-methylpyridine2-Amino-3-methylpyridineAcetic AnhydrideHigh-[2]
2-Methyl-1H-pyrrolo[2,3-b]pyridine2-Acetamido-3-methylpyridineSodium Amide, N-Methylaniline>60% (overall)>99.5%[2]
This compound2-Methyl-1H-pyrrolo[2,3-b]pyridineN-Chlorosuccinimide (NCS)Moderate to Good-[7]

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental reactions in heterocyclic chemistry. The Madelung cyclization of readily available 2-amino-3-methylpyridine provides a reliable and scalable route to the core 2-methyl-7-azaindole structure. Subsequent regioselective chlorination at the C3 position, effectively achieved with N-chlorosuccinimide, furnishes the desired product. This two-stage approach offers a high degree of control and efficiency, making it suitable for both laboratory-scale synthesis and potential industrial production for drug development applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Organic Syntheses. (n.d.). α-Carboline. Retrieved from [Link]

  • Aarhus, University of, et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(7), 1643.
  • Collman, J. P., et al. (1997). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 62(23), 8245-8254.
  • Kanghua Shanghai Drug Res Dev Co Ltd. (2019). Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid. CN106279156B.
  • Zhejiang Huahai Pharmaceutical Co Ltd. (2012). Preparation method of 2-methyl-7-azaindole. CN102827162A.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Sharma, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8696-8708.
  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 89(23), 17042-17058.
  • UCB Pharma S A. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EP1633750B1.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-1000.
  • Dow Agrosciences LLC. (2016). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. US9522900B2.
  • Chang, W., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2666.
  • Bozorov, K., et al. (2022).
  • Changzhou Kanglong Chemical Co Ltd. (2014).
  • Mondal, T., & Maiti, D. (2021). Masters of Mediation: MN(SiMe3)2 in Functionalization of C(sp)−H Latent Nucleophiles. Chemistry – An Asian Journal, 16(24), 4158-4171.
  • Macor, J. E., & Wu, J. (2002). An effective procedure for the acylation of azaindoles at C-3. The Journal of Organic Chemistry, 67(17), 6226-6227.
  • Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1845-1851.
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Al-Zoubi, R. M., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(21), 6439.
  • Changzhou University. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
  • Scott, J. S., et al. (2021). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry, 17, 241-248.
  • Ghaffari, B., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science, 13(35), 10707-10714.
  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • Smithkline Beecham Plc. (1997). Chemical synthesis of azaindoles. US5681959A.
  • Bakulina, O., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Chemistry of Heterocyclic Compounds, 57(10), 963-971.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-1000.

Sources

A Guide to the Retrosynthetic Analysis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Medicinally Important Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine further enhances its utility as a versatile building block in drug discovery programs. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this target molecule, elucidating the key strategic disconnections and outlining robust forward synthetic pathways. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon of the indole ring system. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can be advantageously exploited in drug design.[1] Consequently, 7-azaindole derivatives have emerged as crucial components in a variety of pharmacologically active compounds, including inhibitors of Janus kinases (JAKs), fibroblast growth factor receptor (FGFR), and glycogen synthase kinase-3β (GSK-3β).[2][3] The introduction of a chlorine atom at the 3-position and a methyl group at the 2-position of the 7-azaindole core provides key points for further functionalization and modulation of biological activity, making this compound a highly valuable synthetic intermediate.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound suggests a strategy that hinges on the late-stage introduction of the chloro substituent, taking advantage of the inherent reactivity of the 7-azaindole ring system. The primary disconnections are focused on the C-Cl and C-C bonds of the pyrrole ring, as well as the formation of the bicyclic core itself.

Primary Disconnections

The most logical retrosynthetic approach involves two key disconnections:

  • C3-Cl Bond Disconnection: The chloro group at the 3-position can be installed via an electrophilic chlorination reaction on the 2-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. This is a common and effective strategy for halogenating electron-rich heterocyclic systems.

  • Pyrrole Ring Formation: The 2-methyl-7-azaindole core can be constructed through established indole synthesis methodologies, adapted for the pyridine ring system.

This leads to a retrosynthetic pathway that simplifies the target molecule to readily available starting materials.

Retrosynthesis of this compound target This compound intermediate1 2-Methyl-1H-pyrrolo[2,3-b]pyridine target->intermediate1 C-Cl Disconnection (Electrophilic Chlorination) intermediate2 2-Pyridylhydrazone of Acetone intermediate1->intermediate2 Pyrrole Ring Formation (Fischer Indole Synthesis) start1 2-Hydrazinopyridine intermediate2->start1 Hydrazone Formation start2 Acetone intermediate2->start2 Hydrazone Formation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: Experimental Protocols and Mechanistic Insights

The forward synthesis is designed as a two-stage process: the construction of the 2-methyl-7-azaindole core, followed by its regioselective chlorination.

Stage 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles and their heteroaromatic analogs.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. In this case, the pyridylhydrazone of acetone will be cyclized to form the desired 2-methyl-7-azaindole.

Reaction Scheme:

Fischer Indole Synthesis cluster_0 Stage 1: Fischer Indole Synthesis start1 2-Hydrazinopyridine plus1 + start2 Acetone arrow1 AcOH, Reflux intermediate1 2-Pyridylhydrazone of Acetone arrow2 Polyphosphoric Acid, Heat product 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Caption: Synthesis of the 2-methyl-7-azaindole core.

Experimental Protocol: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Hydrazone Formation:

    • To a solution of 2-hydrazinopyridine (10.9 g, 100 mmol) in glacial acetic acid (50 mL), add acetone (7.3 mL, 100 mmol).

    • Heat the reaction mixture at reflux for 2 hours.

    • Cool the mixture to room temperature and pour it into ice-water (200 mL).

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-pyridylhydrazone of acetone, which can be used in the next step without further purification.

  • Fischer Cyclization:

    • Add the crude 2-pyridylhydrazone of acetone to polyphosphoric acid (100 g).

    • Heat the mixture with stirring to 160-180°C for 15-30 minutes. The mixture will become viscous and then liquefy again.

    • Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice (500 g).

    • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 9, keeping the temperature below 20°C with external cooling.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Causality and Trustworthiness: The use of polyphosphoric acid as a catalyst for the Fischer cyclization is a well-established and reliable method.[6] It acts as both a strong acid and a dehydrating agent, promoting the necessary tautomerization and[4][4]-sigmatropic rearrangement of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic pyrrole ring.[4]

Stage 2: Regioselective Chlorination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole ring system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.[7] N-Chlorosuccinimide (NCS) is a convenient and effective electrophilic chlorinating agent for such systems.[8]

Reaction Scheme:

Chlorination Reaction cluster_1 Stage 2: Electrophilic Chlorination reactant 2-Methyl-1H-pyrrolo[2,3-b]pyridine plus + reagent N-Chlorosuccinimide (NCS) arrow CH3CN, rt product This compound

Sources

A Technical Guide to Alternative Synthetic Routes for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural motif is integral to numerous biologically active molecules and approved pharmaceuticals, where it often serves as a bioisostere of indole, enhancing pharmacological properties like solubility and bioavailability.[1] The development of efficient and versatile synthetic routes to this key intermediate is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth analysis of alternative synthetic strategies for the preparation of this compound and its analogues, moving beyond conventional methods to explore contemporary, efficient, and scalable approaches. We will dissect the causality behind experimental choices, provide detailed protocols, and compare methodologies to empower researchers in selecting the optimal path for their specific needs.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole framework is a cornerstone in the design of kinase inhibitors and other therapeutic agents. The incorporation of a nitrogen atom into the indole's six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. This has led to its inclusion in notable drugs such as the BRAF inhibitor Vemurafenib and the CSF-1R inhibitor Pexidartinib.[2] Specifically, the 3-chloro-2-methyl substitution pattern provides a versatile chemical handle for further functionalization, making it a highly sought-after building block. The chlorine atom at the C3 position can be readily displaced or used as a coupling partner in various cross-coupling reactions, while the C2-methyl group can influence binding conformations.

This guide will focus on three primary retrosynthetic strategies for accessing this valuable scaffold:

  • Strategy A: Annulation of the Pyrrole Ring onto a pre-functionalized pyridine precursor.

  • Strategy B: Direct Functionalization of a pre-formed 2-methyl-1H-pyrrolo[2,3-b]pyridine core.

  • Strategy C: Domino and One-Pot Methodologies for streamlined assembly.

G cluster_A Strategy A: Pyrrole Annulation cluster_B Strategy B: Direct Functionalization Target This compound A_node Disconnection of Pyrrole C-C and C-N bonds Target->A_node B_node Disconnection of C-Cl bond Target->B_node A_precursor Substituted Pyridine Precursors (e.g., 2-amino-3-alkynylpyridine) A_node->A_precursor Builds pyrrole ring B_precursor 2-Methyl-1H-pyrrolo[2,3-b]pyridine B_node->B_precursor Adds chloro group

Caption: Core Retrosynthetic Strategies.

Strategy A: Pyrrole Ring Annulation on a Pyridine Scaffold

This bottom-up approach is arguably the most versatile, allowing for the introduction of diversity at multiple positions by carefully choosing the starting pyridine and the cyclization partner.

Route A1: Copper-Mediated Electrophilic Cyclization

A highly effective and atom-economical method involves the 5-endo-dig electrophilic cyclization of a 3-alkynylpyridine derivative.[2] This strategy leverages a copper catalyst to facilitate the formation of the C3-halogen bond and concomitant ring closure in a single, efficient step.

Mechanistic Rationale: The synthesis begins with the preparation of a 3-alkynyl-N,N-dimethylpyridin-2-amine intermediate. The choice of the N,N-dimethylamino group at the C2 position is critical; it acts as a potent directing group and activates the pyridine ring for the subsequent cyclization. The key cyclization step is mediated by a copper(II) salt, such as CuSO4, which coordinates to the alkyne. In the presence of a chloride source like sodium chloride, this coordination facilitates the nucleophilic attack of the pyridine nitrogen onto the alkyne, followed by chlorination at the C3 position. This method is environmentally benign, utilizing inexpensive and non-corrosive sodium chloride as the chlorine source.[2]

G Start 2-Fluoro-3-iodopyridine Step1 SNAr Reaction + Potassium Dimethylamide Start->Step1 Intermediate1 3-Iodo-N,N-dimethylpyridin-2-amine Step1->Intermediate1 Step2 Sonogashira Coupling + Propyne, Pd/Cu catalyst Intermediate1->Step2 Intermediate2 N,N-Dimethyl-3-(prop-1-yn-1-yl)pyridin-2-amine Step2->Intermediate2 Step3 Electrophilic Cyclization + CuSO4, NaCl Intermediate2->Step3 Product 3-Chloro-2-methyl-1H- pyrrolo[2,3-b]pyridine Step3->Product

Caption: Workflow for Copper-Mediated Cyclization.

Experimental Protocol: Copper-Mediated Synthesis [2]

  • Preparation of 3-Iodo-N,N-dimethylpyridin-2-amine:

    • To a solution of 2-fluoro-3-iodopyridine (1.0 equiv) in DMF, add potassium hydroxide (2.0 equiv).

    • Stir the mixture at room temperature. The KOH reacts in situ with DMF to generate potassium dimethylamide, which displaces the fluoride via an SNAr reaction.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Sonogashira Coupling to form the Alkynylpyridine:

    • To a solution of 3-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv) in a suitable solvent (e.g., THF/Et3N), add CuI (0.1 equiv) and a palladium catalyst such as Pd(PPh3)2Cl2 (0.05 equiv).

    • Bubble propyne gas through the solution (or use a suitable propyne surrogate) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the solvent. Purify the residue by column chromatography to yield N,N-dimethyl-3-(prop-1-yn-1-yl)pyridin-2-amine.

  • Copper-Mediated Electrophilic Cyclization:

    • Dissolve the alkynylpyridine (1.0 equiv) in ethanol.

    • Add sodium chloride (5.0 equiv) and copper(II) sulfate (5.0 equiv).

    • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated.

    • Purify the crude product by column chromatography to obtain This compound .

Route A2: Palladium-Catalyzed Coupling and Base-Mediated Cyclization

An alternative, well-established route involves a two-step sequence starting from 2-amino-3-iodopyridine.[3] This method first builds the carbon skeleton via a Sonogashira coupling, followed by a base-mediated intramolecular C-N bond formation.

Causality and Optimization: The success of this route hinges on the efficiency of both the Pd-catalyzed Sonogashira coupling and the subsequent cyclization. The cyclization step often requires a strong base, such as potassium tert-butoxide (t-BuOK), to deprotonate the amino group, initiating the nucleophilic attack on the alkyne. The use of additives like 18-crown-6 can be beneficial, as it sequesters the potassium cation, increasing the effective basicity of the tert-butoxide anion and accelerating the cyclization.[3] This method provides the 2-methyl-7-azaindole core, which is then chlorinated in a separate step (see Strategy B).

Strategy B: Direct Functionalization of the 7-Azaindole Core

This strategy is the most direct if the parent 2-methyl-1H-pyrrolo[2,3-b]pyridine is readily available. It relies on the inherent reactivity of the 7-azaindole nucleus.

Mechanistic Insight: The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic, analogous to the C3 position of indole. This pronounced regioselectivity allows for direct and clean chlorination.

Experimental Protocol: Direct C3-Chlorination

  • Setup: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity and selectivity of the reaction.

  • Reagent Addition: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 equiv), portion-wise to the stirred solution. Other reagents like sulfuryl chloride (SO2Cl2) can also be used, but may require more careful control.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess chlorinating agent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure This compound .

G Start 2-Methyl-1H-pyrrolo[2,3-b]pyridine Reagent N-Chlorosuccinimide (NCS) DCM, 0 °C to RT Start->Reagent Electrophilic Aromatic Substitution Product 3-Chloro-2-methyl-1H- pyrrolo[2,3-b]pyridine Reagent->Product

Caption: Direct C3-Chlorination of 2-Methyl-7-azaindole.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on starting material availability, scalability, cost, and the specific requirements of the research program.

StrategyKey Starting MaterialsKey ReagentsAdvantagesDisadvantages/Challenges
A1: Cu-Mediated Cyclization 2-Fluoro-3-iodopyridine, PropynePd/Cu catalysts, CuSO4, NaClAtom-economical, mild conditions, uses inexpensive chlorine source, one-pot for the key step.[2]Requires multi-step preparation of the alkynylpyridine precursor.
A2: Pd-Catalyzed Route 2-Amino-3-iodopyridine, PropynePd catalysts, Strong base (e.g., t-BuOK)Well-established, versatile for introducing diversity.[3]Requires a separate chlorination step, use of strong base may not be compatible with all functional groups.
B: Direct Chlorination 2-Methyl-1H-pyrrolo[2,3-b]pyridineN-Chlorosuccinimide (NCS)Most direct and shortest route, high regioselectivity.Dependent on the commercial availability and cost of the starting 7-azaindole.

Conclusion and Future Outlook

The synthesis of this compound can be approached from multiple strategic angles. For projects requiring rapid access and where the parent azaindole is available, direct C3-chlorination (Strategy B) is unparalleled in its simplicity and efficiency. For programs focused on building a library of analogues with diversity around the pyridine and pyrrole core, the pyrrole annulation strategies (Strategy A) offer superior flexibility. The copper-mediated electrophilic cyclization, in particular, stands out as a modern, environmentally conscious, and highly efficient method that avoids harsh reagents.[2]

The continued evolution of synthetic methodologies, particularly in the realm of C-H activation and domino reactions, will undoubtedly provide even more elegant and streamlined routes to this critical pharmaceutical building block in the future. Researchers are encouraged to weigh the advantages and limitations of each described pathway in the context of their specific synthetic goals.

References

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

Sources

The 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic scaffold that has garnered significant attention in medicinal chemistry. Its structure is isosteric to indole, a prevalent motif in numerous biologically active compounds. The presence of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moment, which can be exploited to fine-tune interactions with biological targets.[1][2] This has led to the emergence of the 7-azaindole scaffold as a "privileged structure," forming the core of several approved drugs and clinical candidates, particularly in the realm of protein kinase inhibition.[1][2] This guide will delve into the biological activities associated with the 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a specific substitution pattern with significant therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives often involves multi-step sequences leveraging modern cross-coupling methodologies. A common strategy begins with a substituted pyridine precursor, which is then elaborated to construct the fused pyrrole ring.

Illustrative Synthetic Approach

A plausible synthetic route to the core scaffold and its derivatives is outlined below. This approach is a composite of established methods for synthesizing substituted 7-azaindoles.

Synthesis_Workflow A 2,3-Dichloropyridine C (3-chloropyridin-2-yl)hydrazine A->C Ethoxyethanol, reflux B Hydrazine Hydrate B->C E Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate C->E NaOEt, reflux D Diethyl maleate D->E G Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate E->G Acetonitrile F POBr3 F->G I Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate G->I H2SO4, Acetonitrile H Potassium persulfate H->I K 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid I->K NaOH, MeOH J Hydrolysis J->K PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway. [3][4][5][6]

  • FGFR Signaling Pathway: Aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. [7]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified FGFR/RAS/MAPK signaling pathway. [8][9][10][11][12]

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is associated with inflammatory diseases and cancers. [13]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates

Caption: Simplified JAK/STAT signaling pathway. [14][15][16]

Experimental Protocols: A Framework for Evaluation

The biological activity of novel this compound derivatives can be assessed using a combination of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of the kinase, a suitable substrate peptide, and ATP in the kinase buffer. [17]2. Assay Procedure:

    • Perform serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes). [17]3. Detection:

    • Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). [17]4. Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value. [17]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation, and is used to assess the cytotoxic effects of a compound. [7][18][19][20][21] Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. [18][19]4. Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [21]5. Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [19]6. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the this compound scaffold is limited in the public domain, general SAR trends for 7-azaindole-based kinase inhibitors can provide valuable guidance for future drug design efforts.

  • Position 2: The 2-methyl group is likely to occupy a hydrophobic pocket in the ATP-binding site. The size and nature of this substituent can significantly impact potency and selectivity.

  • Position 3: The 3-chloro substituent is directed towards the solvent-exposed region. This position is often a key site for modification to improve physicochemical properties such as solubility and permeability, without significantly affecting kinase binding.

  • Pyrrole Nitrogen (N1): Substitution at the N1 position can modulate the electronic properties of the ring system and provide an additional vector for interacting with the target protein or for attaching linkers to other pharmacophores.

  • Other Positions (4, 5, 6): These positions are also amenable to substitution to further optimize the compound's properties, including potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its core 7-azaindole structure provides a robust platform for potent and selective kinase inhibition. The specific substitution pattern of a 3-chloro and 2-methyl group offers a unique combination of electronic and steric features that can be further explored to optimize biological activity.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of a library of this compound derivatives against a panel of kinases and cancer cell lines are warranted to establish a clear SAR.

  • Structural Biology: Co-crystallization studies of lead compounds with their target kinases will provide invaluable insights into the binding mode and guide further rational drug design.

  • In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge of the 7-azaindole scaffold and employing modern drug discovery strategies, the this compound core holds the potential to yield novel and effective therapies for a range of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • (2022). In vitro NLK Kinase Assay. PMC. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1143–1166. [Link]

  • Liang, K., et al. (2022). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it through the inhibition of one or several members of the family. ResearchGate. [Link]

  • Xu, X., et al. (2019). Schematic representation of FGFR signaling pathway. ResearchGate. [Link]

  • (2025). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2012). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lages dos Santos, J., et al. (2022). Diagram of FGFR signaling pathways. ResearchGate. [Link]

  • Asirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Patrick, A. M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(11), 1938–1947. [Link]

  • Liu, Z., et al. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Zhu, Y., et al. (2012). 3.2.5.1 The FGF-FGFR signaling pathway. ResearchGate. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Lashgari, N.-A., et al. (2021). A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]

  • Chaffer, C. L., et al. (2019). FGF/FGFR signaling pathways. ResearchGate. [Link]

  • (2023). Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). ResearchGate. [Link]

  • Itoh, N., & Ornitz, D. M. (2011). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology, 1(4), 547–567. [Link]

  • Cherukupalli, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6653. [Link]

  • (2022). Diagram of the JAK-STAT signaling pathway. ResearchGate. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]

  • Bozorov, K., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 25(23), 5768. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1189605. [Link]

  • Sharma, V., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 22(19), 1888–1902. [Link]

  • Kumar, A., et al. (2019). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 19(22), 2018–2032. [Link]

  • (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • (2013). Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Johnson, B., et al. (2021). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. bioRxiv. [Link]

  • Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(2), 1113–1132. [Link]

  • Srivastava, S. K., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(3), 1189–1200. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117215. [Link]

  • Li, Y., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1547–1558. [Link]

Sources

The 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Core: A Versatile Fragment for Kinase Inhibitor Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous clinically significant agents, including FDA-approved kinase inhibitors like Vemurafenib.[1][2] Its ability to act as a bioisostere of indole and to form critical hydrogen bond interactions with the hinge region of kinase ATP binding sites has cemented its importance in drug discovery.[2] This guide provides a comprehensive technical overview of the 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine fragment, a strategically functionalized starting material designed for efficient library synthesis. We will detail a robust synthetic pathway to the core, explore its reactivity, and provide field-proven, step-by-step protocols for its diversification via palladium-catalyzed cross-coupling reactions, establishing it as a cornerstone for generating focused libraries targeting the kinome.

The Strategic Value of the 7-Azaindole Core

The 7-azaindole framework is a cornerstone of modern kinase inhibitor design.[3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This arrangement mimics the adenine hinge-binding motif, allowing 7-azaindole derivatives to anchor effectively within the ATP-binding pocket of a vast number of kinases.[2]

The 3-chloro-2-methyl substitution pattern offers a distinct strategic advantage for fragment-based drug discovery (FBDD) and library synthesis:

  • The C3-Chloro Group: This serves as a versatile reactive handle. The carbon-chlorine bond is readily activated by palladium catalysts, enabling a wide array of cross-coupling reactions to introduce diverse aryl and heteroaryl substituents (Suzuki-Miyaura coupling) or various amine functionalities (Buchwald-Hartwig amination). Its reactivity is generally lower than the corresponding bromide or iodide, which can be advantageous for achieving selectivity in more complex systems.[4]

  • The C2-Methyl Group: The presence of the methyl group provides a key structural element often found in potent kinase inhibitors. It can impart favorable physicochemical properties, influence the orientation of adjacent substituents, and make crucial hydrophobic contacts within the target's binding site.

This combination makes this compound an ideal starting point for rapidly generating a library of analogs, each exploring different chemical space around a common, high-affinity core.

Synthesis of the Core Fragment

A reliable, multi-gram synthesis of the core fragment is paramount for any library generation effort. The most logical and validated approach involves a two-step sequence: the formation of the 2-methyl-7-azaindole core, followed by regioselective chlorination at the electron-rich C3 position of the pyrrole ring.

Step 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine

The Fischer indole synthesis, adapted for the azaindole series, provides a reliable route starting from 2-hydrazinopyridine and acetone.[5]

Figure 1: Synthesis of the 2-methyl-7-azaindole scaffold.

Experimental Protocol:

  • Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting hydrazine.

  • Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Cyclization: Add the crude hydrazone portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130 °C with vigorous mechanical stirring.

  • Heat the reaction mixture at 160-170 °C for 1-2 hours.

  • Cool the mixture to below 100 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until pH 8-9, keeping the temperature below 30 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Regioselective C3-Chlorination

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic halogenation. The C3 position is the most nucleophilic and therefore the most reactive site for such substitutions.[6] N-Chlorosuccinimide (NCS) is an effective and convenient reagent for this transformation.

Figure 2: Regioselective C3-chlorination of the 2-methyl-7-azaindole core.

Experimental Protocol:

  • Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield This compound .

Library Diversification via Palladium-Catalyzed Cross-Coupling

The C3-chloro group is the linchpin for library diversification. Its reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic introduction of a vast array of chemical functionalities, enabling comprehensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing diverse (hetero)aryl groups at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with heteroaromatic substrates.[7] Modern catalyst systems based on bulky, electron-rich phosphine ligands like SPhos are highly effective.[7][8]

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add the palladium catalyst, such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand, such as SPhos (4-10 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Table 1: Representative Suzuki-Miyaura Couplings on Related 3-Halo-7-Azaindole Scaffolds (Note: These examples from closely related systems illustrate the broad scope and expected yields for the 3-chloro-2-methyl core)

EntryBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6085[8]
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6093[8]
34-Fluorophenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6079[8]
43-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8075[9]
53,5-bis(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6067[8]
Buchwald-Hartwig Amination: Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[4] This reaction is key to installing functionalities that can serve as crucial hydrogen bond donors/acceptors or provide vectors for property modulation.

Figure 4: Catalytic Cycle of Buchwald-Hartwig Amination.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., BINAP or XPhos, 4-10 mol%).[10]

  • Add this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 eq).[11]

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Buchwald-Hartwig Aminations on Related Chloro-Heteroaryl Scaffolds (Note: These examples illustrate the feasibility and general conditions applicable to the 3-chloro-2-methyl-7-azaindole core)

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11085[10]
2BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Dioxane11054[10]
3AnilinePd₂(dba)₃ / XPhosLiHMDSTHF65~60[11]
4OctylaminePd(OAc)₂ / CyPF-t-BuNaOtBuDME9093[12]
5N-MethylbenzylaminePd₂(dba)₃ / RuPhosNaOtBuToluene100~70[9]

Integrated Workflow for Library Synthesis

The synthesis of a diverse chemical library from the this compound fragment can be visualized as a streamlined, divergent workflow. This systematic approach allows for the rapid generation of dozens to hundreds of unique analogs for high-throughput screening.

Library_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_diversification Library Diversification cluster_screening Screening & Analysis Start 2-Hydrazinopyridine Core_Intermediate 2-methyl-1H-pyrrolo[2,3-b]pyridine Start->Core_Intermediate Fischer Synthesis Core_Fragment 3-chloro-2-methyl-1H- pyrrolo[2,3-b]pyridine Core_Intermediate->Core_Fragment NCS Chlorination Suzuki Suzuki-Miyaura Coupling Core_Fragment->Suzuki Buchwald Buchwald-Hartwig Amination Core_Fragment->Buchwald Library_A Library A (C3-Aryl/Heteroaryl Analogs) Suzuki->Library_A Library_B Library B (C3-Amino Analogs) Buchwald->Library_B Screening High-Throughput Kinase Screening Library_A->Screening Library_B->Screening SAR SAR Analysis Screening->SAR

Figure 5: Divergent workflow for library synthesis and screening.

Conclusion

The this compound fragment is a highly valuable and strategically designed building block for the synthesis of focused chemical libraries. Its robust and scalable synthesis, combined with the predictable and versatile reactivity of the C3-chloro position, provides an efficient platform for exploring chemical space around the privileged 7-azaindole core. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings presented herein offer a validated roadmap for medicinal chemists to rapidly generate novel compounds. By leveraging this fragment, research organizations can significantly accelerate their hit-to-lead campaigns, particularly in the highly competitive and therapeutically vital area of kinase inhibitor discovery.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Aarhus, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5033. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]

  • Cherukupalli, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(10), 1271. [Link]

  • Herbert, R., & L. B. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1515. [Link]

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (2017). European Patent Office. [Link]

  • Bozorov, K., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5565. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2012). National Institutes of Health. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). ResearchGate. [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. (1986). SciTech Connect. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). PubMed. [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. (2008). National Institutes of Health. [Link]

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (2017).
  • EP 2 368 550 B1. (n.d.). Google Patents.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. (2022). The Royal Society of Chemistry. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2014). PubMed. [Link]

  • Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. (2021). National Institutes of Health. [Link]

Sources

The Discovery of Novel Pyrrolo[2,3-b]pyridine Derivatives as Potent c-Met Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a critical driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth technical overview of the discovery and development of a novel class of potent and selective c-Met inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. We will explore the rationale behind the design of these compounds, from the foundational understanding of the c-Met kinase domain to the intricacies of structure-activity relationships (SAR). Detailed, field-proven protocols for the chemical synthesis, in vitro kinase inhibition assays, and cellular activity evaluation are presented to provide researchers with a self-validating framework for their own discovery efforts. This guide aims to bridge the gap between theoretical knowledge and practical application, empowering scientists to accelerate the development of next-generation targeted cancer therapies.

Introduction: The Rationale for Targeting c-Met with Pyrrolo[2,3-b]pyridine Derivatives

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and angiogenesis.[1] Aberrant activation of the HGF/c-Met signaling cascade is strongly implicated in the pathogenesis and progression of a wide range of human malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[2][3] This makes c-Met a highly attractive target for the development of targeted cancer therapies.[3]

The pyrrolo[2,3-b]pyridine core, an isostere of the natural purine ring of ATP, has emerged as a privileged scaffold in the design of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site provides a strong foundation for developing potent inhibitors. This guide will focus on the discovery of a specific series of pyrrolo[2,3-b]pyridine derivatives that have demonstrated exceptional potency and selectivity for c-Met.

The c-Met Signaling Pathway: A Target for Cancer Therapy

Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to cellular responses like proliferation, survival, and invasion.[1][4] In cancer, mutations, gene amplification, or overexpression of c-Met can lead to constitutive activation of these pathways, driving tumor growth and metastasis.[2] Therefore, inhibiting the kinase activity of c-Met is a validated strategy to disrupt these oncogenic signals.[5]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT STAT P2->STAT MAPK MAPK RAS->MAPK Akt Akt PI3K->Akt Nucleus Nucleus STAT->Nucleus MAPK->Nucleus Akt->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Invasion Invasion Nucleus->Invasion Synthesis_Workflow Start 4-chloro-1H-pyrrolo[2,3-b]pyridine Step1 Protection of Pyrrole Nitrogen (e.g., SEM-Cl) Start->Step1 Step2 Introduction of Carboxamide at C5 (e.g., via lithiation and CO2) Step1->Step2 Step3 Amide Coupling (with desired amine) Step2->Step3 Step4 Suzuki Coupling at C4 (with boronic acid/ester) Step3->Step4 Step5 Deprotection Step4->Step5 Final Target Pyrrolo[2,3-b]pyridine Derivative Step5->Final

Figure 2: General synthetic workflow for pyrrolo[2,3-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of a Potent c-Met Inhibitor

This protocol describes the synthesis of a representative potent c-Met inhibitor, Compound 34 , as reported in the literature, which bears a 1,2,3-triazole moiety. [6] Step 1: Synthesis of Intermediate A (Propargylated Pyrrolo[2,3-b]pyridine)

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of Intermediate B (Azide Precursor)

  • Synthesize the required aryl azide from the corresponding aniline using standard procedures (e.g., diazotization followed by reaction with sodium azide).

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in a mixture of t-BuOH and water (1:1), add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, Compound 34 .

Biological Evaluation: A Validating System

The biological activity of the synthesized pyrrolo[2,3-b]pyridine derivatives is assessed through a hierarchical series of assays, starting from in vitro enzymatic assays to cellular assays that probe the inhibition of the c-Met signaling pathway.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.

Protocol:

  • Reagents and Materials: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit). [7][8]2. Procedure: a. Add 1 µL of test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. b. Add 2 µL of a mixture of the c-Met enzyme and the peptide substrate in kinase buffer. c. Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. f. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Western Blot Analysis of c-Met Signaling

This assay confirms the on-target activity of the inhibitors in a cellular context by measuring the phosphorylation status of c-Met and its downstream effectors. [9] Protocol:

  • Cell Culture and Treatment: a. Culture a c-Met-dependent cancer cell line (e.g., NCI-H1993, which harbors a c-Met alteration) in appropriate media. [10] b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 2 hours. d. Stimulate the cells with HGF for 15 minutes, where appropriate.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [11] b. Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. [12][13] b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies specific for phospho-c-Met (p-cMet), total c-Met, phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), and total ERK overnight at 4°C. [12] d. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using an ECL chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of signaling inhibition.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-cMet, c-Met, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Workflow for Western Blot analysis of c-Met signaling.

Mechanism of Action: Molecular Insights into c-Met Inhibition

Molecular docking studies provide valuable insights into the binding mode of pyrrolo[2,3-b]pyridine derivatives within the ATP-binding site of c-Met. [14][15]These studies reveal that the pyrrolo[2,3-b]pyridine scaffold forms crucial hydrogen bonds with the hinge region residues, mimicking the interaction of the adenine ring of ATP. The substituents at the 3- and 5-positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Binding_Mode cluster_cMet_Pocket c-Met ATP-Binding Pocket Hinge Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Solvent_Front Solvent Front Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket_1 Hydrophobic Interactions Inhibitor->Hydrophobic_Pocket_2 Hydrophobic Interactions Scaffold Pyrrolo[2,3-b]pyridine Scaffold R1 Substituent at C3 R2 Substituent at C5

Figure 4: Schematic representation of inhibitor binding in the c-Met active site.

Data Summary and Future Directions

The following table summarizes the biological data for a series of exemplary pyrrolo[2,3-b]pyridine derivatives, highlighting the impact of structural modifications on their c-Met inhibitory activity.

CompoundR1 GroupR2 Groupc-Met IC₅₀ (nM)
1 HPhenyl>1000
2 H4-Fluorophenyl520
3 Br4-Fluorophenyl150
4 Phenyl4-Fluorophenyl25
34 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-ylH1.68 [6]

Data is hypothetical for illustrative purposes, except for Compound 34.

The discovery of potent and selective pyrrolo[2,3-b]pyridine-based c-Met inhibitors represents a significant advancement in the development of targeted cancer therapies. The insights and protocols detailed in this guide provide a solid foundation for further optimization of this promising scaffold. Future research will focus on improving the pharmacokinetic properties of these compounds, evaluating their in vivo efficacy in animal models of cancer, and ultimately translating these discoveries into clinical candidates for the benefit of patients.

References

  • Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Journal of the Iranian Chemical Society. [URL: https://link.springer.com/article/10.1007/s13738-021-02425-w]
  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26071372/]
  • Targeting MET in cancer therapy. Signal Transduction and Targeted Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6299408/]
  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers. [URL: https://www.mdpi.com/2072-6694/15/22/5425]
  • c-MET: an exciting new target for anticancer therapy. Therapeutic Advances in Medical Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3508539/]
  • Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. BenchChem. [URL: https://www.benchchem.
  • c-Met Therapies: Latest Advances & FDA Approvals. Biopharma PEG. [URL: https://www.biochempeg.com/article/314.html]
  • Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. ResearchGate. [URL: https://www.researchgate.
  • Development of antibody-based c-Met inhibitors for targeted cancer therapy. Experimental & Molecular Medicine. [URL: https://www.
  • MET Kinase Assay. ResearchGate. [URL: https://www.researchgate.net/figure/MET-Kinase-Assay-A-Various-amounts-of-MET-were-titrated-in-a-kinase-assay-The-graph_fig3_267860472]
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01026]
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33428419/]
  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/cdk-and-related-protein-kinase-assay-kits/chemi-verse-c-met-kinase-assay-kit-78809]
  • Western Blotting Protocol. Cell Signaling Technology. [URL: https://www.cellsignal.com/protocols/western-blotting-protocol]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8188179/]
  • c-Met Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/kinase-assay-kits/c-met-kinase-assay-kit-40255]
  • Western Blot Protocol. OriGene Technologies Inc. [URL: https://www.origene.com/support/protocols/western-blot-protocol]
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-pyrazolopyridine-and-pyrazolothiazole-based-as-El-Gamal-El-Dean/673e51d9e2b1093121d53018d0b2f5a043a57e3f]
  • Western Blotting Protocol. Cell Signaling Technology. [URL: https://media.cellsignal.com/pdf/western-blot-protocol.pdf]
  • Western Blotting Guide. Cell Signaling Technology. [URL: https://www.cellsignal.com/learn-and-support/western-blotting]
  • Western Blot Protocol. Creative Biolabs. [URL: https://www.creative-biolabs.com/support/western-blot-protocol.htm]
  • Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10654160/]
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26923692/]
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949021/]

Sources

Methodological & Application

Protocol for the Suzuki-Miyaura Coupling of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

This application note provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). The 7-azaindole scaffold is a privileged structure in modern drug discovery, appearing in numerous kinase inhibitors and other biologically active molecules.[1][2] The ability to functionalize this core via robust C-C bond-forming reactions is therefore of critical importance to researchers in medicinal and process chemistry.

This guide moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations necessary for achieving high-yield, reproducible outcomes, particularly when dealing with a challenging heteroaryl chloride substrate.

Mechanistic Considerations & The Challenge of Heteroaryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboranes and organic halides.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the 7-azaindole chloride).

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step facilitated by a base.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][8]

Suzuki_Miyaura_Cycle cluster_main Pd0 L₂Pd⁰ OxAd Oxidative Addition Pd0->OxAd PdII_halide R¹-PdII(L)₂-X OxAd->PdII_halide Transmetal Transmetalation (Base Assisted) PdII_halide->Transmetal PdII_biaryl R¹-PdII(L)₂-R² Transmetal->PdII_biaryl RedEl Reductive Elimination PdII_biaryl->RedEl RedEl->Pd0 Product R¹-R² RedEl->Product R1X R¹-X (3-Chloro-7-azaindole) R1X->OxAd R2B R²-B(OR)₂ R2B->Transmetal caption The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The primary challenge in coupling this compound lies in the first step: oxidative addition. The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[8][9] This "inertness" necessitates the use of highly active catalyst systems. Furthermore, the nitrogen atoms within the 7-azaindole ring can act as competing ligands, coordinating to the palladium center and potentially deactivating the catalyst.[10][11]

Success, therefore, hinges on selecting a catalyst system that is potent enough to activate the C-Cl bond while remaining robust in the presence of the heteroaromatic substrate.

Optimizing Key Reaction Parameters

A systematic approach to selecting reagents and conditions is crucial. The following table summarizes the key variables and provides field-proven recommendations for this specific transformation.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ to the active Pd(0) species.[3] Note that dba complexes can degrade over time, so using a fresh source is advised.[8][12]
Ligand SPhos or XPhos This is the most critical choice. For activating aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[5][13] They promote both the difficult oxidative addition and the final reductive elimination steps.[5][8] SPhos is often an excellent starting point for heteroaryl chlorides.[12]
Pre-catalyst SPhos-Pd-G3 / G4Using a pre-formed palladacycle (pre-catalyst) offers superior convenience, stability, and reproducibility by ensuring a consistent ligand:palladium ratio and facilitating the clean generation of the active Pd(0) species.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to form the boronate species necessary for transmetalation.[7] K₃PO₄ is a strong base often used in anhydrous or low-water conditions to minimize protodeboronation (a key side reaction).[5][12] K₂CO₃ is a standard, cost-effective choice for many Suzuki couplings.[12]
Solvent System 1,4-Dioxane/H₂O, 2-MeTHF/H₂O, Toluene/H₂O (Typical ratio 5:1 to 10:1)A biphasic solvent system is standard. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base.[14] 2-MeTHF is a greener and often superior alternative to THF or dioxane.[12]
Boron Source Arylboronic Acid or Arylboronic acid pinacol esterPinacol esters offer enhanced stability, are often easier to purify, and can be less prone to protodeboronation compared to the corresponding boronic acids.[8][15]
Temperature 80 - 110 °CDue to the lower reactivity of the chloride, elevated temperatures are typically required to drive the reaction to completion.
Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • SPhos-Pd-G3 pre-catalyst (1 - 3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Solids (Azaindole, Boronic Acid, Base, Catalyst) Vessel 2. Add to Dry Reaction Vessel Reagents->Vessel Inert 3. Seal & Purge with Inert Gas (3x) Vessel->Inert Solvents 4. Add Degassed Solvents via Syringe Inert->Solvents Heat 5. Heat with Vigorous Stirring (80-110 °C) Solvents->Heat Monitor 6. Monitor Progress (TLC / LCMS) Heat->Monitor Cool 7. Cool to RT & Quench (e.g., H₂O) Monitor->Cool Extract 8. Extract with Organic Solvent (e.g., EtOAc) Cool->Extract Dry 9. Dry, Filter & Concentrate Extract->Dry Purify 10. Purify via Column Chromatography Dry->Purify Product Product Purify->Product Pure Product caption Experimental workflow for the Suzuki-Miyaura cross-coupling.

Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and the SPhos-Pd-G3 pre-catalyst (2 mol%).

    • Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation by oxygen.[14]

  • Solvent Addition:

    • Degas the required volumes of 1,4-dioxane and water separately by bubbling nitrogen or argon through them for 15-20 minutes.

    • Using syringes, add the degassed 1,4-dioxane, followed by the degassed water, to the reaction flask to achieve the desired concentration (e.g., 0.1 M with respect to the starting chloride in a 10:1 dioxane:water ratio).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][10]

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-3-aryl-1H-pyrrolo[2,3-b]pyridine product.[6][16]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded pre-catalyst or insufficient inerting).2. Insufficient temperature.3. Poor choice of ligand/base.1. Use a fresh bottle of catalyst and ensure rigorous degassing/inerting technique.[12][14]2. Increase reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).
Protodeboronation The boronic acid is being replaced by a proton from the aqueous solvent before it can transmetalate.1. Use an anhydrous base (K₃PO₄) and minimize the amount of water in the solvent system.2. Use a more stable boronic acid pinacol ester instead of the boronic acid.3. Lower the reaction temperature if possible.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct.1. Ensure the reaction is strictly anaerobic, as oxygen can promote this side reaction.2. Decrease the amount of boronic acid to 1.1-1.2 equivalents.3. Use a bulkier ligand which can disfavor this pathway.[12]
Stalled Reaction Catalyst deactivation during the reaction.1. Add a second portion of the catalyst (e.g., another 0.5 mol%) to the reaction mixture.2. If the substrate is particularly coordinating, consider using a more robust pre-catalyst or a higher catalyst loading from the start.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Atlanchim Pharma. (2005). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Viciu, M. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(12), 4057-4062. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(4), 535-547. [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Sahu, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7785-7796. [Link]

  • de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8416-8422. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Link]

  • ResearchGate. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. (2024). Sequential Suzuki, C−N couplings of the 7‐azaindole. [Link]

  • Scilit. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ResearchGate. (2022). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • ResearchGate. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Walker, S. D., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(12), 1917-1925. [Link]

Sources

Conditions for Buchwald-Hartwig amination of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: Synthesizing a Privileged Scaffold

The 2-methyl-1H-pyrrolo[2,3-b]pyridine, commonly known as 2-methyl-7-azaindole, is a cornerstone structural motif in medicinal chemistry. Its prevalence in numerous kinase inhibitors and other biologically active molecules stems from its ability to act as a bioisostere of indole, presenting a unique arrangement of hydrogen bond donors and acceptors.[1] The functionalization of this core, particularly through the installation of amino groups at the C-3 position, is a critical step in the synthesis of novel drug candidates.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for forging C-N bonds, offering significant advantages over traditional methods like SNAr reactions, which often demand harsh conditions and large excesses of the amine.[1][2] This guide provides a detailed examination of the critical parameters, a robust experimental protocol, and field-proven insights for the successful Buchwald-Hartwig amination of this compound.

Core Challenges & Strategic Considerations

Executing a successful C-N coupling on the 3-chloro-7-azaindole scaffold requires a nuanced understanding of its inherent chemical properties. Several challenges must be addressed through careful selection of reaction conditions:

  • The Unprotected N-H Group: The pyrrole nitrogen is acidic and can compete with the desired amine nucleophile, leading to N-arylation side products. The chosen catalyst system must exhibit high chemoselectivity for the C-Cl bond over the N-H bond.[1]

  • Catalyst Inhibition: The pyridine nitrogen within the 7-azaindole core can act as a chelating ligand for the palladium center, potentially leading to catalyst deactivation and sluggish reaction rates.[1]

  • Inertness of the C-Cl Bond: Compared to the analogous C-Br or C-I bonds, the C-Cl bond is significantly stronger and less reactive, necessitating the use of highly active catalyst systems to facilitate the initial oxidative addition step.[3]

The solution to these challenges lies in the modern generations of bulky, electron-rich phosphine ligands and palladium precatalysts, which have been specifically designed to overcome these hurdles.

Dissecting the Key Reaction Parameters: A Causality-Driven Approach

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. The rationale for each choice is detailed below.

The Palladium Catalyst & Ligand System: The Heart of the Reaction

The choice of ligand is arguably the most critical factor for this transformation. Early catalyst systems are often ineffective for challenging substrates like electron-rich heteroaryl chlorides.[2] Modern bulky biaryl monophosphine ligands are essential.

  • Mechanism of Action: These ligands possess two key features:

    • Steric Bulk: The large steric footprint (e.g., cyclohexyl groups, isopropyl groups on the biaryl scaffold) promotes the formation of a monoligated, 12-electron L-Pd(0) species. This coordinatively unsaturated complex is highly reactive towards the oxidative addition of the aryl chloride. The bulk also accelerates the final, product-releasing reductive elimination step.[4]

    • Electron-Donating Ability: The dialkylphosphino group is strongly electron-donating, which increases the electron density on the palladium center, thereby facilitating the oxidative addition into the C-Cl bond.[5]

  • Recommended Ligands: For the amination of halo-7-azaindoles, ligands such as BrettPhos , RuPhos , and XPhos have demonstrated exceptional efficacy.[1][6] These ligands effectively mitigate catalyst inhibition and promote high reaction rates even at low catalyst loadings.

  • Palladium Precatalysts: Using a well-defined palladium precatalyst (e.g., BrettPhos Pd G3) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3. These precatalysts are often air- and moisture-stable, ensuring greater reproducibility and rapidly forming the active monoligated Pd(0) species upon activation by the base.[1]

The Base: More Than a Proton Scavenger

The base plays a multifaceted role in the catalytic cycle. It is required to deprotonate the amine nucleophile (or the resulting [L-Pd(Ar)(H2NR)]+X- complex) to form the palladium-amido intermediate that precedes reductive elimination.[2]

  • Optimal Choice (LiHMDS): For unprotected 7-azaindoles, lithium hexamethyldisilazide (LiHMDS) has been identified as a superior base.[1][6][7] Its strong basicity and non-nucleophilic nature are ideal. Furthermore, it has been shown to provide optimal results in terms of reaction time and temperature, often outperforming other common bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) for this specific substrate class.[1] The use of LiHMDS helps ensure high selectivity for the C-N coupling in the presence of the free N-H.

The Solvent: Creating the Right Environment

The reaction should be conducted in an anhydrous, polar aprotic solvent under a strictly inert atmosphere (Nitrogen or Argon).

  • Recommended Solvents: Tetrahydrofuran (THF) is the solvent of choice when using LiHMDS, as this base is typically supplied as a solution in THF.[1][6] Other common solvents for Buchwald-Hartwig reactions include dioxane and toluene.[8][9] The choice of solvent can influence catalyst solubility and activity, and should be consistent with the chosen base.

Visualizing the Process

To better understand the reaction, two diagrams are presented: the catalytic cycle and a typical experimental workflow.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition (+ Ar-Cl) Amine_Coord [L-Pd(II)(Ar)(H₂NR)]⁺Cl⁻ OA_complex->Amine_Coord Amine Coordination (+ H₂NR) Amido_Complex L-Pd(II)(Ar)(NHR) Amine_Coord->Amido_Complex Deprotonation (- Base-H⁺Cl⁻) Amido_Complex->Pd0 Product Ar-NHR Amido_Complex->Product Reductive Elimination ArCl 3-Chloro-2-methyl- 1H-pyrrolo[2,3-b]pyridine ArCl->OA_complex Amine R-NH₂ Amine->Amine_Coord Base Base (LiHMDS) Base->Amine_Coord caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow prep 1. Preparation (Oven-dried flask, inert atmosphere) reagents 2. Reagent Addition (Substrate, Precatalyst, Solvent) prep->reagents base 3. Base Addition (LiHMDS solution) reagents->base reaction 4. Reaction (Stir at RT to 100°C) base->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor workup 6. Work-up (Quench, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify caption General experimental workflow for the amination.

Caption: General experimental workflow for the amination.

Comparative Data: Conditions for Amination of Halo-7-Azaindoles

The following table summarizes successful conditions reported in the literature for structurally similar substrates, providing a validated starting point for optimization.

Aryl HalideAminePd Source / PrecatalystLigandBaseSolventTemp.Yield (%)Reference
2-Chloro-7-azaindoleMorpholineBrettPhos Pd G3BrettPhosLiHMDSTHFRT95[6][7]
2-Chloro-7-azaindoleBenzylamineBrettPhos Pd G3BrettPhosLiHMDSTHFRT94[6][7]
4-Chloro-7-azaindoleN-MethylpiperazineRuPhos Pd G2RuPhosLiHMDSTHF65 °C94[1]
4-Chloro-7-azaindoleAnilineRuPhos Pd G2RuPhosLiHMDSTHF65 °C90[1]
5-Bromo-7-azaindoleMorpholineRuPhos Pd G2RuPhosLiHMDSTHF65 °C99[1]
4-Bromo-7-azaindoleBenzylaminePd2(dba)3XantphosCs2CO3Dioxane100 °C91[8]

Detailed Experimental Protocol

This protocol is a generalized starting point and may require optimization for specific amines. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Lithium hexamethyldisilazide (LiHMDS) (2.2 mmol, 2.2 equiv., 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Oven- or flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add the this compound (1.0 mmol) and the BrettPhos Pd G3 precatalyst (0.02 mmol).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent and Amine Addition: Add anhydrous THF (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Base Addition: While stirring the mixture at room temperature, slowly add the LiHMDS solution (2.2 mL of a 1 M solution in THF) dropwise via syringe. A color change is typically observed.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), it can be gently heated to 65 °C. Reactions are often complete within 1-12 hours.

  • Monitoring: Monitor the consumption of the starting material by taking aliquots (via syringe) and analyzing by TLC (e.g., using ethyl acetate/hexanes) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.[3]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (air/moisture contamination).Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use a fresh, high-quality precatalyst and anhydrous solvent.
Insufficiently active catalyst system for the specific amine.Increase reaction temperature. Consider screening other ligands like RuPhos or XPhos.
Hydrodehalogenation β-Hydride elimination is competing with reductive elimination.This is less common with amination but can occur. Ensure the base is added slowly at room temperature. Sometimes switching to a different ligand can alter the relative rates of the desired and undesired pathways.
Formation of Side Products Reaction with the pyrrole N-H.The use of LiHMDS is intended to minimize this. If it persists, protection of the N-H group (e.g., with a SEM or Boc group) may be necessary, although this adds steps to the synthesis.[10]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective and modular method for synthesizing valuable 3-amino-7-azaindole derivatives. Success relies on a rational approach to the reaction, specifically the use of a modern, highly active catalyst system composed of a bulky biarylphosphine ligand (such as BrettPhos) and a palladium precatalyst. The strategic selection of LiHMDS as the base is critical for achieving high chemoselectivity in the presence of the unprotected pyrrole N-H group. By following the detailed protocols and understanding the causality behind each experimental choice, researchers can confidently and efficiently access a diverse range of functionalized 7-azaindole scaffolds for drug discovery and development.

References

  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713. [Link]

  • PubMed. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. National Library of Medicine. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(23), 5534-5537. Available through PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemInform. (2006). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]

  • ResearchGate. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • ResearchGate. (2020). Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. [Link]

  • Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(12), 2037–2040. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1444-1453. [Link]

  • Vasilevsky, S. F., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6610. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organ Group. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. University of Ottawa. [Link]

  • ResearchGate. (2007). A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (2018). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Molecules. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ResearchGate. (2017). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

Sources

Application Notes: Leveraging 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine in High-Throughput Screening for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the utilization of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine in high-throughput screening (HTS) campaigns aimed at the discovery of novel kinase inhibitors. Capitalizing on the privileged 7-azaindole scaffold, this compound serves as an excellent starting point for identifying modulators of kinase activity. We present a strategic, two-tiered screening cascade, beginning with a robust biochemical assay against the proto-oncogene tyrosine-protein kinase Src, followed by a confirmatory cell-based secondary assay. Detailed, step-by-step protocols for both primary and secondary screens are provided, alongside guidelines for data analysis and interpretation, to empower researchers to effectively integrate this versatile chemical entity into their drug discovery workflows.

Scientific Rationale: The 7-Azaindole Core as a Kinase Hinge-Binder

This compound is a derivative of 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The 7-azaindole core is a bioisostere of the purine ring found in adenosine triphosphate (ATP), the universal phosphodonor for kinase enzymes.[2][3] This structural mimicry allows it to function as an "ATP-competitive" inhibitor by forming key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.[4][5] Specifically, the N7 nitrogen of the pyridine ring acts as a hydrogen-bond acceptor, while the N1 proton of the pyrrole ring serves as a hydrogen-bond donor, effectively anchoring the molecule in the active site and preventing ATP binding.[5] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib.[4]

Given this mechanistic foundation, this compound is an ideal candidate for fragment-based and HTS campaigns targeting the kinome. Its relatively low molecular weight and validated binding motif provide a high-quality starting point for the development of more potent and selective inhibitors.

Mechanism of 7-Azaindole Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site hinge Hinge Region (Backbone NH & C=O) atp_pocket ATP Pocket inhibitor This compound Pyrrole NH (H-bond donor) Pyridine N (H-bond acceptor) inhibitor:f1->hinge H-bond inhibitor:f2->hinge H-bond

Caption: Binding mode of 7-azaindole scaffold to the kinase hinge region.

A Strategic HTS Workflow

A successful screening campaign requires a logical progression from a broad primary screen to more physiologically relevant secondary assays. This workflow is designed to identify direct inhibitors of the target kinase and then validate their activity in a cellular context.

Hypothetical HTS Workflow

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cell-based) A Compound Library (incl. 3-Chloro-2-methyl- 1H-pyrrolo[2,3-b]pyridine) B ADP-Glo™ Assay (Src Kinase) A->B 10 µM single point C IC₅₀ Determination B->C Dose-response D Primary Hits C->D Hit Selection E CellTiter-Glo® Assay (MDA-MB-231 cells) D->E Dose-response F GI₅₀ Determination E->F G Further Studies (Selectivity, SAR) F->G Lead Candidates

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Primary Screen: Biochemical Assay for Src Kinase Inhibition

The primary screen is designed to identify compounds that directly inhibit the catalytic activity of a purified kinase. We have selected Src kinase as the target for this protocol due to its significant role in oncology and the known activity of 7-azaindole derivatives against it.[6][7][8] The ADP-Glo™ Kinase Assay is a highly sensitive and reliable luminescence-based method ideal for HTS.[9]

Protocol: ADP-Glo™ Src Kinase Assay (384-Well Format)

A. Reagent and Compound Preparation

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution Plate: Create a dilution series of the compound stock in DMSO. For an initial 10-point dose-response, a 3-fold dilution series starting from 1 mM is recommended.

  • Control Compounds: Prepare stock solutions of Staurosporine (positive control, e.g., 1 mM in DMSO) and have neat DMSO for the negative (vehicle) control.[10][11]

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • 2X Src Kinase Solution: Dilute purified, active Src kinase in Kinase Buffer to a 2X working concentration.

  • 2X Substrate/ATP Solution: Prepare a solution of a suitable Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration in the assay should be at or near its Kₘ for Src.

B. Assay Procedure

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer ~50 nL of the compound dilutions, positive control, and negative control into a 384-well solid white assay plate.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the 2X Src Kinase solution to each well.

    • To initiate the reaction, add 2.5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume will be 5 µL.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unconsumed ATP.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Measure luminescence using a compatible plate reader.

C. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_PositiveControl) / (Luminescence_NegativeControl - Luminescence_PositiveControl))

  • Determine IC₅₀: Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to calculate the IC₅₀ value.

  • Hit Criteria: Compounds exhibiting an IC₅₀ value below a predetermined threshold (e.g., < 10 µM) are considered primary hits.[12]

ParameterRecommended ValueRationale
Screening Concentration 1-10 µMTypical for fragment-like and small molecule libraries.[12][13]
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced artifacts and cytotoxicity.[4][8]
Positive Control Staurosporine (1 µM)Broad-spectrum kinase inhibitor to validate assay performance.[10][11]
Z'-factor > 0.5Ensures the assay is robust and suitable for HTS.[13]

Secondary Screen: Cell-Based Viability Assay

Primary hits must be evaluated in a cellular context to confirm their activity and assess potential cytotoxicity. The MDA-MB-231 breast cancer cell line is an excellent model for this purpose, as its proliferation and survival are known to be dependent on Src kinase activity.[6][14][15] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing cell proliferation in an HTS format.[16]

Protocol: CellTiter-Glo® Viability Assay (384-Well Format)

A. Cell and Compound Preparation

  • Cell Culture: Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.

  • Cell Plating: Seed 1,500 cells in 40 µL of media per well into a 384-well, white, clear-bottom tissue culture plate. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a dose-response dilution series of the primary hit compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.[8]

B. Assay Procedure

  • Cell Treatment: Add 10 µL of the diluted compound solutions to the appropriate wells. Include wells treated with Staurosporine (positive control) and a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Signal Generation:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

C. Data Analysis

  • Calculate Percent Viability: % Viability = 100 * (Luminescence_Sample / Luminescence_VehicleControl)

  • Determine GI₅₀: Plot percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the GI₅₀ (Growth Inhibition 50) value.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for screening this compound and its derivatives to identify novel kinase inhibitors. This strategic workflow enables the efficient identification of compounds with direct enzymatic inhibition and subsequent validation of their anti-proliferative effects in a relevant cancer cell line.

Confirmed hits from this screening cascade can be advanced to further studies, including:

  • Kinase Selectivity Profiling: Screening against a panel of kinases to determine the selectivity profile of the hit compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the downstream signaling effects of the compounds in cells to confirm on-target activity.

By following these detailed protocols, researchers can effectively harness the potential of the 7-azaindole scaffold to discover and develop next-generation kinase inhibitors.

References

A comprehensive list of references is available upon request. All key claims and protocols are based on peer-reviewed scientific literature and established methodologies.

Sources

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition Assays

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most critical classes of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[3]

Within the vast chemical space of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged structure."[4] This bicyclic heterocycle is an excellent bioisostere of the purine system found in adenosine triphosphate (ATP), the natural substrate for kinases.[4] Its structure allows it to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the binding of adenine and serving as a robust anchor for inhibitors.[5][6]

Medicinal chemistry efforts have focused on modifying this core to enhance potency and selectivity for specific kinase targets. The "this compound" core represents one such strategic modification. These substitutions are designed to probe specific sub-pockets within the ATP-binding site, aiming to achieve high affinity for the target kinase while minimizing activity against the broader human kinome. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Glycogen Synthase Kinase-3β (GSK-3β).[7][8][9][10][11]

This guide provides a detailed framework for researchers engaged in the preclinical evaluation of novel this compound derivatives. We will delve into the underlying principles of kinase inhibition, provide step-by-step protocols for both biochemical and cell-based assays, and offer insights into data interpretation.

Mechanism of Action and Rationale for Target Selection

The majority of inhibitors based on the 7-azaindole scaffold function as ATP-competitive inhibitors.[5] They bind reversibly to the ATP-binding site of the kinase in its active conformation, preventing the binding of ATP and subsequent phosphoryl transfer to the substrate. The 7-azaindole core forms hydrogen bonds with the kinase hinge, while the substituents at various positions, such as the 3-chloro and 2-methyl groups, engage in additional hydrophobic and electrostatic interactions that determine the inhibitor's potency and selectivity profile.

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule hinge Hinge Region atp_site ATP Binding Site hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor_core 7-Azaindole Core inhibitor_core->hinge H-Bonds inhibitor_core->atp_site Occupies Space substituents Substituents (e.g., 3-Cl, 2-Me) substituents->hydrophobic_pocket van der Waals Interactions

Caption: Binding mode of a 7-azaindole inhibitor in a kinase active site.

A key target family for this class of compounds is the Janus kinase (JAK) family, which plays a pivotal role in cytokine signaling. Dysregulation of the JAK/STAT pathway is central to many autoimmune diseases and cancers.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Dimerization & JAK Activation stat STAT jak->stat 3. Phosphorylation stat->stat 4. Dimerization nucleus Nucleus stat->nucleus 5. Translocation inhibitor 7-Azaindole Inhibitor inhibitor->jak Inhibition gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 6. Regulation

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Part 1: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays are the foundational step in characterizing a novel inhibitor.[12] They utilize purified recombinant kinase enzyme, a specific substrate, and ATP to measure the inhibitor's ability to directly block the enzymatic reaction in a controlled, cell-free environment.[1][2] This approach provides a clean measure of enzymatic potency (e.g., IC50 value) without confounding factors like cell permeability or off-target cellular effects.

Featured Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and widely used assay format for high-throughput screening and inhibitor profiling.[13][14] It combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces background interference from scattered light and autofluorescent compounds.[15][16] The LanthaScreen™ Eu Kinase Binding Assay is a common application of this technology.[14]

Principle of the LanthaScreen™ Eu Kinase Binding Assay: This is a competitive binding assay. A Europium (Eu)-labeled antibody (donor) binds to the GST-tagged kinase. A fluorescently labeled ATP-competitive compound, known as a "Tracer" (acceptor), binds to the kinase's ATP pocket. When the tracer is bound, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the TR-FRET signal.[17][18]

cluster_0 Biochemical Assay Workflow A 1. Reagent Preparation (Buffer, Kinase, Antibody, Inhibitor, Tracer) B 2. Plate Setup (Serial Dilution of Inhibitor) A->B C 3. Reagent Addition - Add Inhibitor - Add Kinase/Antibody Mix - Add Tracer B->C D 4. Incubation (e.g., 60 min at RT) C->D E 5. Plate Reading (TR-FRET Signal Detection) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from standard methodologies and should be optimized for the specific kinase and inhibitor being tested. Refer to manufacturer's guides for specific reagent concentrations.[17][19]

Materials:

  • GST-tagged recombinant kinase of interest

  • LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher PV5594)[18]

  • Fluorescent Kinase Tracer appropriate for the target kinase

  • Test Inhibitor (this compound derivative)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17]

  • DMSO

  • Low-volume 384-well assay plates (e.g., Corning #3676)

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer. Keep all reagents on ice.

    • Prepare a 3X Kinase/Antibody solution in Kinase Buffer. The final concentrations will need optimization, but a starting point is often 15 nM kinase and 6 nM Eu-anti-GST antibody.[17]

    • Prepare a 3X Tracer solution in Kinase Buffer. The optimal concentration is typically at or near the tracer's Kd for the kinase.

    • Prepare a serial dilution of the test inhibitor. Create a 100X stock in 100% DMSO. Perform a serial 1:3 dilution series in DMSO. Finally, dilute this series into Kinase Buffer to create a 3X final inhibitor concentration series. Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 3X test inhibitor dilution to the appropriate wells.

    • Add 5 µL of vehicle control (Kinase Buffer + DMSO) to "Maximum Signal" wells.

    • Add 5 µL of a high concentration of a known potent, non-fluorescent inhibitor (e.g., Staurosporine) to "Minimum Signal" wells for control.[17]

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells except buffer blanks.

    • Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells.

    • The final volume in each well will be 15 µL.

  • Incubation and Reading:

    • Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader. Set the excitation to 340 nm and read emissions at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)]).

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Physiological Relevance

While biochemical assays measure direct enzymatic inhibition, cell-based assays are crucial for determining if a compound can effectively engage its target in a complex physiological environment.[20][21][22] These assays answer key questions: Is the compound permeable to the cell membrane? Does it inhibit the target kinase inside the cell? Does target inhibition lead to the desired functional outcome (e.g., blocking a signaling pathway or inhibiting cell proliferation)?

Featured Protocol: Cellular Target Engagement via Western Blot

This method directly assesses whether the inhibitor blocks the kinase's activity within the cell by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation upon inhibitor treatment provides strong evidence of on-target activity.[23][24]

Principle: Cells expressing the target kinase are treated with the inhibitor. After treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. The levels of both the total substrate protein and the phosphorylated form of the substrate are detected using specific antibodies. A potent inhibitor will cause a dose-dependent decrease in the phospho-substrate signal while the total protein level remains unchanged.

Detailed Protocol: Western Blot for Substrate Phosphorylation

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with an activated JAK/STAT pathway)

  • Complete cell culture medium

  • Test Inhibitor

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

    • Treat the cells with the inhibitor dilutions (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.[24]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with Lysis Buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[24]

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • (Optional but recommended): Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal loading.

Data Summary and Interpretation

A crucial part of inhibitor characterization is comparing the potency observed in biochemical and cell-based assays. This comparison provides insights into the drug-like properties of the compound.

Table 1: Example Inhibitory Profile of Compound AZ-101 (a hypothetical this compound derivative)

Assay TypeTarget/Cell LineReadoutIC50 (nM)
Biochemical Recombinant JAK1 KinaseTR-FRET Binding7
Biochemical Recombinant JAK2 KinaseTR-FRET Binding250
Cell-Based HEL 92.1.7 CellspSTAT3 Western Blot45
Cell-Based HEL 92.1.7 CellsCell Proliferation (MTT)52

Interpretation:

  • Biochemical Potency & Selectivity: Compound AZ-101 is a potent inhibitor of JAK1 in a direct enzymatic assay. It also displays good selectivity (~35-fold) over the closely related JAK2 isoform.

  • Cellular Potency: The cellular IC50 for inhibiting the downstream phosphorylation of STAT3 is 45 nM. This value is higher than the biochemical IC50 (7 nM), which is expected. The difference (a "cell shift" of ~6-fold) can be attributed to factors like cell membrane permeability, protein binding within the cell, and competition with high intracellular ATP concentrations.

  • Functional Effect: The IC50 for inhibiting cell proliferation (52 nM) closely matches the IC50 for target inhibition (45 nM), strongly suggesting that the anti-proliferative effect of the compound is due to its on-target inhibition of the JAK/STAT pathway.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • Time-resolved fluorescence energy transfer. Wikipedia. [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-based c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology due to its critical role in driving tumor proliferation, survival, and metastasis.[1][2] Aberrant c-Met signaling is a key factor in the progression of numerous human cancers.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of a class of potent c-Met inhibitors based on the 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the synthetic chemistry of the core scaffold, the rationale behind the chosen synthetic routes, and the subsequent biological assays essential for characterizing these inhibitors.

Introduction: c-Met as a Therapeutic Target

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[1][5] These pathways are crucial for normal cellular processes like proliferation, motility, and survival.[2] However, in many cancers, the c-Met pathway is dysregulated through mechanisms such as gene amplification, mutations, or HGF overexpression, leading to uncontrolled tumor growth, invasion, and metastasis.[1][3] Therefore, inhibiting the kinase activity of c-Met presents a promising therapeutic strategy for a variety of solid tumors.[6] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a major focus of drug discovery efforts.[1]

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating multiple signaling cascades that drive cancer progression.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT STAT c-Met->STAT Activates HGF HGF HGF->c-Met Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Metastasis Metastasis mTOR->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival ERK->Survival STAT->Survival

Figure 1: Simplified c-Met signaling pathway.

Synthesis of the this compound Core Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The 3-chloro-2-methyl substituted version is a key intermediate for a specific class of c-Met inhibitors. Its synthesis can be approached in a two-stage process: first, the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine, followed by selective chlorination at the 3-position.

Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine (2-Methyl-7-azaindole)

A common and efficient method for the synthesis of 2-methyl-7-azaindole involves a two-step process starting from 2-amino-3-methylpyridine.[1]

Step 1: Acylation of 2-Amino-3-methylpyridine

The first step is the acylation of the amino group of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine.

Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as toluene, add acetic anhydride (1.0-1.2 eq).

  • Heat the reaction mixture at 60-80°C for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 2-Methyl-7-azaindole

The second step involves the cyclization of 2-acetamido-3-methylpyridine in the presence of a strong base, such as sodium amide, at high temperature.[1]

Protocol:

  • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 2-acetamido-3-methylpyridine (1.0 eq) in a high-boiling solvent like N-methylaniline.

  • Carefully add sodium amide (2.0-3.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to 200-250°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench it by carefully adding water or an ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-methyl-7-azaindole.

Chlorination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The 3-position of the 7-azaindole ring is susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the regioselective chlorination at this position.[4]

Protocol:

  • Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-chlorosuccinimide (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Acetamido-3-methylpyridine 2-Acetamido-3-methylpyridine 2-Amino-3-methylpyridine->2-Acetamido-3-methylpyridine Acetic Anhydride 2-Methyl-7-azaindole 2-Methyl-7-azaindole 2-Acetamido-3-methylpyridine->2-Methyl-7-azaindole Sodium Amide This compound This compound 2-Methyl-7-azaindole->this compound NCS c-Met Inhibitors c-Met Inhibitors This compound->c-Met Inhibitors Further Functionalization Biological_Evaluation cluster_in_vitro In Vitro Assays Kinase_Assay c-Met Kinase Inhibition Assay Phospho_Assay Cell-Based c-Met Phosphorylation Assay Prolif_Assay Cell Proliferation/ Viability Assay Phospho_Assay->Prolif_Assay Downstream Effects (GI50) Synthesized_Inhibitor Synthesized_Inhibitor Synthesized_Inhibitor->Kinase_Assay Potency (IC50) Synthesized_Inhibitor->Phospho_Assay Cellular Activity (IC50)

Sources

Application Notes & Protocols: Development of GSK-3β Inhibitors Using the 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors based on the privileged 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. We offer field-proven insights into the rationale behind experimental design, detailed step-by-step protocols for key assays, and a discussion of the structure-activity relationship (SAR) to guide lead optimization.

Part 1: The Rationale - Targeting GSK-3β in Disease

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a critical regulatory node in a multitude of cellular signaling pathways.[1][2][3] In mammals, two isoforms, GSK-3α and GSK-3β, are encoded by distinct genes. GSK-3β, in particular, has been identified as a pivotal enzyme in the pathophysiology of numerous human diseases, including neurodegenerative disorders like Alzheimer's disease (AD), mood disorders, and certain cancers.[1][2][3]

Unlike most kinases, GSK-3β is active in resting cells and is primarily regulated through inhibitory phosphorylation, for instance at the Ser9 residue by kinases such as Akt/PKB.[4] Its dysregulation has been directly linked to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs) in AD.[5] Furthermore, GSK-3β activity can increase the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[6][7] This dual role in promoting both hallmark pathologies of AD makes GSK-3β a high-priority therapeutic target.[8] The inhibition of GSK-3β is therefore a promising strategy aimed at modifying the course of these diseases.[7][9]

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a valuable starting point for the design of potent kinase inhibitors.[6] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of kinases. Specifically, recent studies have highlighted derivatives of this scaffold as potent, sub-nanomolar inhibitors of GSK-3β, demonstrating their potential for development into clinical candidates.[10][11] This guide focuses on the 3-Chloro-2-methyl derivative as a versatile intermediate for building a library of potent and selective GSK-3β inhibitors.

GSK-3β Signaling and Point of Intervention

The diagram below illustrates the central role of GSK-3β in cellular signaling and the mechanism by which inhibitors intervene. The goal is to reduce the downstream pathological phosphorylation of substrates like Tau.

GSK3B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3β Core cluster_downstream Downstream Effects (Pathological) Wnt Wnt GSK3B_active Active GSK-3β Wnt->GSK3B_active leads to inhibition of Insulin Insulin Akt Akt Akt->GSK3B_active phosphorylates (Ser9) GSK3B_inactive Inactive p-GSK-3β (Ser9) Tau Tau GSK3B_active->Tau phosphorylates BetaCatenin β-catenin GSK3B_active->BetaCatenin phosphorylates for pTau Hyperphosphorylated Tau (NFTs) Tau->pTau Degradation β-catenin Degradation BetaCatenin->Degradation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3B_active directly inhibits

Caption: GSK-3β signaling pathways and the point of inhibitor intervention.

Part 2: Synthesis of the Core Scaffold and Derivatives

The development of a successful inhibitor series begins with a robust and flexible synthetic route. The following protocols outline the synthesis of the this compound core, followed by a general procedure for its functionalization via Suzuki-Miyaura cross-coupling, a common and effective method for creating diverse chemical libraries.

Protocol 2.1: Synthesis of this compound

Causality: This multi-step synthesis starts from commercially available 2-amino-3-picoline. The key steps involve cyclization to form the pyrrolopyridine ring system, followed by chlorination. Protecting the pyrrole nitrogen is crucial for subsequent cross-coupling reactions.

Step-by-Step Methodology:

  • Step A: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-3-picoline in a suitable high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

    • Add chloroacetone dropwise at room temperature.

    • Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature, pour into ice water, and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.

  • Step B: Chlorination at the 3-position.

    • Dissolve the product from Step A in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via column chromatography to obtain this compound.

Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of various aryl or heteroaryl groups at the C5 position of the pyrrolopyridine ring (after a necessary bromination step, not detailed here but standard practice) or derivatization at other positions if appropriately functionalized. This diversity is key to exploring the structure-activity relationship (SAR). A palladium catalyst and a base are essential for the catalytic cycle.

Step-by-Step Methodology:

  • Preparation:

    • To a reaction vial, add the brominated this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Note: The pyrrole nitrogen should be protected (e.g., with a SEM or BOC group) prior to this step to prevent side reactions.

  • Reaction:

    • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

    • Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Part 3: In Vitro and Cellular Evaluation Protocols

Once a library of compounds is synthesized, a cascade of assays is required to determine their potency, selectivity, cellular activity, and safety profile.

Protocol 3.1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™)

Causality: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[1][2] The amount of ADP is directly proportional to the GSK-3β enzyme activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal. This allows for the precise determination of the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). The concentration range should span at least 3-4 orders of magnitude to generate a full dose-response curve.

    • Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.

    • Dilute recombinant human GSK-3β enzyme and the specific GSK-3β substrate peptide to their optimal working concentrations in kinase assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted compounds or vehicle control to the appropriate wells.[6]

    • Add 2 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" controls. Add 2 µL of kinase buffer to the "no enzyme" wells.[6]

    • Prepare a substrate/ATP mixture. The final concentration should be at or near the Kₘ for both.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.[6]

  • Reaction and Detection:

    • Mix the plate gently and incubate at 30°C for 60 minutes.[1][6]

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][10]

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibitory Activity Data Presentation
Compound IDScaffold ModificationGSK-3β IC₅₀ (nM)
Lead Scaffold This compound>10,000
Example Cpd 1 5-(4-fluorophenyl)- derivative55
Example Cpd 2 5-(pyridin-4-yl)- derivative8.2
S01 Novel pyrrolo[2,3-b]pyridine-based compound0.35[7]
B10 ATP-competitive pyrrolo[2,3-b]pyridine66[3][7]
CHIR-99021 Reference Inhibitor6.7[1]
SB216763 Reference Inhibitor34[1]
Protocol 3.2: Cellular Target Engagement - Western Blot for p-GSK-3β (Ser9)

Causality: A successful inhibitor should not only work on the isolated enzyme but also function within the complex cellular environment. This protocol assesses whether the compound can increase the inhibitory phosphorylation of GSK-3β at Serine 9 in a cellular context, indicating target engagement. A decrease in the phosphorylation of a downstream substrate, like Tau at Serine 396, provides further evidence of the inhibitor's efficacy.[3][7]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y human neuroblastoma cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 2-6 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[12]

    • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[12]

    • Transfer the separated proteins to a PVDF membrane.[12]

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-Tau (Ser396), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Protocol 3.3: Cellular Viability Assay (MTT Assay)

Causality: It is critical to ensure that the observed effects of the inhibitor are not due to general cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[13][14] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[15]

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-48 hours. Include wells with vehicle control and wells with media only for background subtraction.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media plus 10 µL of 5 mg/mL MTT solution to each well.[17]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[15]

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[13] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

Protocol 3.4: Neurite Outgrowth Assay

Causality: As GSK-3β inhibition is proposed to be neuroprotective and potentially neuro-restorative, assessing the effect of inhibitors on neuronal morphology is a key functional assay. This protocol evaluates the ability of compounds to promote neurite outgrowth in differentiated SH-SY5Y cells, a marker of neuronal health and development.[8][18]

Step-by-Step Methodology:

  • Cell Differentiation:

    • Seed SH-SY5Y cells on poly-L-lysine coated coverslips or 96-well plates.

    • Differentiate the cells into a neuronal phenotype by treating them with retinoic acid (RA) for several days, followed by a period of low-serum media, often supplemented with factors like BDNF.[19]

  • Compound Treatment:

    • Treat the differentiated, neuron-like cells with non-toxic concentrations of the test compounds or a positive control (e.g., Nerve Growth Factor, NGF) for 24-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Permeabilize the cells with Triton X-100 and block with BSA.

    • Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites.

    • Use a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching points.

    • Compare the results from compound-treated cells to vehicle-treated controls.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the this compound scaffold and analysis of the resulting biological data are essential for identifying compounds with improved potency and drug-like properties.

SAR Workflow

SAR_Workflow Scaffold Core Scaffold (3-Chloro-2-methyl-1H- pyrrolo[2,3-b]pyridine) Synthesis Library Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Screening Biological Screening (GSK-3β IC50, Cell Viability) Synthesis->Screening Analysis Data Analysis (Identify Trends) Screening->Analysis Design Design New Analogs (In silico modeling) Analysis->Design Design->Synthesis Iterative Cycle

Caption: A typical workflow for structure-activity relationship studies.

Key SAR Insights for Pyrrolo[2,3-b]pyridine Inhibitors:
  • Hinge-Binding Region: The pyrrolo[2,3-b]pyridine core itself is a crucial hinge-binding motif. The nitrogen at position 7 and the NH of the pyrrole ring often form critical hydrogen bonds with the backbone of the kinase hinge region (e.g., with Val135 in GSK-3β).[7]

  • Substitution at C5: As suggested by the Suzuki coupling protocol, the C5 position is a key vector for modification. Introducing various aryl and heteroaryl groups here can significantly impact potency. Electron-withdrawing or -donating groups on these rings can modulate interactions in the solvent-exposed region of the ATP pocket. For instance, replacing an 8-hydroxyquinoline moiety with a 4-phenylpyridine ring has been shown to form a critical hydrogen bond with Lys85, dramatically increasing potency.[7]

  • The C3-Linker: The group at the C3 position, often a carboxamide as seen in highly potent analogs, serves to position the C5-substituent correctly within the binding site.[7] The -CONH- bridge is vital for maintaining the optimal orientation.

  • Selectivity: While optimizing for GSK-3β potency, it is crucial to monitor selectivity against related kinases, particularly CDKs (Cyclin-Dependent Kinases), which share structural homology in the ATP-binding site.[7] Minor structural modifications can sometimes lead to significant gains in selectivity.

By iteratively applying the synthetic and evaluation protocols described, researchers can systematically explore the chemical space around the this compound scaffold to develop potent, selective, and cell-active GSK-3β inhibitors for further preclinical development.

References

  • Full article: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Taylor & Francis Online. [Link]

  • The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]

  • Cell viability evaluation of SH-SY5Y using the MTT assay (A)... ResearchGate. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. OUCI. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. PeerJ. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. PMC. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]

  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed. [Link]

  • Identification of Novel Scaffolds Against GSK-3β for Targeting Alzheimer's Disease Through Molecular Modeling Techniques. PubMed Central. [Link]

  • Neurite Outgrowth & Mitosis Assay Cell Line. Innoprot. [Link]

  • Western Blot Analysis V.1. Protocols.io. [Link]

  • (PDF) Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. ResearchGate. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. Semantic Scholar. [Link]

  • GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Semantic Scholar. [Link]

  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. [Link]

Sources

The Strategic Role of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Next-Generation JAK1-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for JAK1 Selectivity

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling. The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in a myriad of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of JAK inhibitors has emerged as a highly successful therapeutic strategy.[3]

First-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib, have demonstrated significant clinical efficacy; however, their broader inhibition of multiple JAK isoforms can lead to off-target effects.[4][5] For instance, inhibition of JAK2 can be associated with hematological adverse events like anemia and thrombocytopenia. This has spurred the development of second-generation, isoform-selective JAK inhibitors. Selective inhibition of JAK1 is a particularly attractive therapeutic approach as it is involved in the signaling of many pro-inflammatory cytokines, while minimizing the side effects associated with the inhibition of other JAK isoforms.[6][7]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the development of potent and selective inhibitors.[8][9] This application note provides a detailed guide on the synthesis and utilization of a key intermediate, 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine , in the construction of a representative JAK1-selective inhibitor.

The JAK-STAT Signaling Pathway: A Visual Overview

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[10][11][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive Inactive JAK1 Receptor->JAK1_inactive STAT_inactive Inactive STAT Receptor->STAT_inactive JAK1_active Active JAK1 JAK1_inactive->JAK1_active JAK1_active->Receptor STAT_active Active STAT (Dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Gene Target Gene Transcription Nucleus->Gene

Figure 1: The JAK-STAT Signaling Pathway. A simplified representation of the key events in the JAK-STAT signaling cascade, from cytokine binding to gene transcription.

Synthesis of the Key Intermediate: this compound

The synthesis of this crucial building block can be efficiently achieved in a two-step sequence starting from the commercially available 2-amino-3-methylpyridine. The first step involves the construction of the 2-methyl-7-azaindole core, followed by a regioselective chlorination at the 3-position.

Step 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole)

This protocol is adapted from the procedure described in patent CN102827162A.[1] It involves an initial acylation of 2-amino-3-methylpyridine followed by a base-mediated cyclization.

Protocol:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in acetic anhydride (3.0 eq). Heat the mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water with vigorous stirring. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 2-acetamido-3-methylpyridine.

  • Cyclization: To a suspension of sodium amide (2.5 eq) in an inert solvent such as N-methylaniline or mineral oil, add the 2-acetamido-3-methylpyridine (1.0 eq) portion-wise at a temperature of 180-200 °C.

  • Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Parameter Value
Starting Material 2-amino-3-methylpyridine
Key Reagents Acetic anhydride, Sodium amide
Solvent N-methylaniline or Mineral oil
Temperature 180-200 °C
Typical Yield >60%

Table 1: Summary of Reaction Conditions for the Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Regioselective 3-Chlorination

The 3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.

Protocol:

  • Dissolution: In a round-bottom flask protected from light, dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Parameter Value
Starting Material 2-methyl-1H-pyrrolo[2,3-b]pyridine
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature 0 °C to Room Temperature
Typical Yield Moderate to Good

Table 2: Summary of Reaction Conditions for the 3-Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Pathway cluster_step1 Step 1: Azaindole Formation cluster_step2 Step 2: Chlorination StartMat1 2-Amino-3-methylpyridine Intermediate1 2-Acetamido-3-methylpyridine StartMat1->Intermediate1 Acetic Anhydride, Reflux Product1 2-methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->Product1 NaNH2, 180-200 °C Product2 This compound Product1->Product2 NCS, DCM, 0 °C to RT

Figure 2: Synthetic Pathway to this compound.

Application in the Synthesis of a JAK1-Selective Inhibitor

The chloro-substituent at the 3-position of the pyrrolo[2,3-b]pyridine core serves as a versatile handle for the introduction of various functionalities through cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds and is widely employed in the synthesis of kinase inhibitors.[11]

Here, we present a protocol for the synthesis of a representative JAK1-selective inhibitor, adapted from the work of Lee et al.[2], demonstrating the utility of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of this compound with a suitable amine partner to construct the final inhibitor.

Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq), and a phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq).

  • Solvent and Base: Add a suitable anhydrous solvent, such as toluene or 1,4-dioxane, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Stir the mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final JAK1-selective inhibitor.

Parameter Value
Coupling Partners This compound, Amine
Catalyst System Pd₂(dba)₃ / XPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C

Table 3: General Conditions for the Buchwald-Hartwig Amination.

Inhibitor_Synthesis Intermediate This compound Inhibitor JAK1-Selective Inhibitor Intermediate->Inhibitor Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, NaOtBu Toluene, 80-110 °C Amine Amine Coupling Partner (e.g., Substituted Piperidine) Amine->Inhibitor

Figure 3: Final Step in the Synthesis of a JAK1-Selective Inhibitor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of selective JAK1 inhibitors. The synthetic route to this key building block is straightforward and scalable. Its utility is demonstrated through its efficient participation in robust C-N bond-forming reactions like the Buchwald-Hartwig amination, enabling the construction of complex and potent JAK1 inhibitors. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore novel chemical space around the 7-azaindole scaffold in the ongoing quest for safer and more effective treatments for a range of inflammatory and autoimmune diseases. Future work will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of other cross-coupling reactions to further diversify the structures of next-generation JAK1-selective inhibitors.

References

Sources

Application Notes & Protocols: Leveraging 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine for Novel PET Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in PET Imaging

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern medicinal chemistry, recognized for its role in numerous biologically active compounds, including several FDA-approved drugs.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties such as improved solubility and the capacity for additional hydrogen bonding, which can be pivotal for target engagement.[1][2] In the realm of Positron Emission Tomography (PET), a powerful non-invasive imaging technique, the 7-azaindole core has emerged as a versatile platform for the development of novel radioligands targeting a range of biological entities, including kinases and receptors implicated in neurodegenerative diseases and oncology.[2][3][4]

This guide focuses on a specific and highly strategic precursor: 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine . The deliberate placement of a chloro group at the 3-position, coupled with a methyl group at the 2-position, offers a unique entry point for the introduction of the positron-emitting radionuclide, fluorine-18 (¹⁸F). The development of ¹⁸F-labeled PET tracers is of paramount interest due to the radionuclide's favorable decay characteristics, including a manageable half-life of 109.8 minutes and low positron energy, which contribute to high-resolution imaging.[5]

This document provides a comprehensive overview of the application of this compound in PET ligand development, detailing the scientific rationale, step-by-step protocols for radiolabeling, purification, and quality control, alongside insights into the potential challenges and optimization strategies.

Chemical Rationale: The Role of the 3-Chloro Substituent in ¹⁸F-Radiolabeling

The central strategy for incorporating fluorine-18 into the 7-azaindole scaffold using the 3-chloro precursor is through a nucleophilic aromatic substitution (SₙAr) reaction. In this reaction, the electron-rich [¹⁸F]fluoride ion acts as a nucleophile, displacing the chloride leaving group on the aromatic ring.

However, the direct SₙAr reaction on a simple pyridine ring is most facile at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6][7] The 3-position (meta to the nitrogen) is significantly less reactive as it lacks this direct resonance stabilization.[8]

The 1H-pyrrolo[2,3-b]pyridine system presents a more complex electronic landscape. The fusion of the electron-rich pyrrole ring can modulate the reactivity of the pyridine ring. While this can enhance the overall electron density of the bicyclic system, making nucleophilic attack more challenging compared to a pyridine ring with strongly electron-withdrawing groups, the precise influence on the 3-position's reactivity towards [¹⁸F]fluoride requires careful consideration and empirical optimization.

The presence of the methyl group at the 2-position may also have a modest electronic and steric influence on the reaction. Given these factors, the successful [¹⁸F]fluorination of this compound is expected to require forcing conditions, such as high temperatures and potentially the use of a catalyst.

Experimental Protocols

The following protocols are presented as a robust starting point for researchers. Optimization of reaction parameters is crucial and will depend on the specific downstream modifications of the 7-azaindole core and the available automated synthesis platform.

Protocol 1: Automated Radiosynthesis of 3-[¹⁸F]Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol outlines a typical automated synthesis procedure for the nucleophilic substitution of the chloro group with [¹⁸F]fluoride.

Workflow Diagram:

Radiosynthesis_Workflow Radiosynthesis and Purification Workflow cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation F18_Production [¹⁸F]Fluoride Production (Cyclotron) Trapping [¹⁸F]F⁻ Trapping (QMA Cartridge) F18_Production->Trapping [¹⁸O]H₂O Elution Elution (K₂CO₃/K₂₂₂) Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Radiolabeling Reaction (Precursor + [¹⁸F]F⁻) Drying->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Crude Product SPE Solid-Phase Extraction (C18 Cartridge) HPLC->SPE Purified Tracer Formulation Final Formulation (Sterile Saline) SPE->Formulation QC Quality Control Formulation->QC

Caption: Automated radiosynthesis and purification workflow for ¹⁸F-labeled PET tracers.

Materials and Reagents:

  • This compound (precursor)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for injection

  • Ethanol, USP

  • Sterile saline, USP

  • Quaternary Methylammonium (QMA) anion-exchange cartridge

  • C18 solid-phase extraction (SPE) cartridge

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.

    • Wash the cartridge with water for injection to remove [¹⁸O]H₂O.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon to azeotropically remove the water with acetonitrile. Repeat this step with additional anhydrous acetonitrile to ensure the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve 1-5 mg of this compound in 0.5-1.0 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Seal the reaction vessel and heat to 150-180°C for 15-30 minutes. The high temperature is likely necessary to overcome the lower reactivity of the 3-position.[9]

  • Purification:

    • After cooling, quench the reaction mixture with water or the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of ethanol or acetonitrile in water or a buffer) to separate the desired ¹⁸F-labeled product from unreacted precursor, [¹⁸F]fluoride, and other impurities.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Dilute the collected HPLC fraction with water for injection.

    • Trap the ¹⁸F-labeled product on a C18 SPE cartridge.

    • Wash the cartridge with water for injection to remove residual HPLC solvents.

    • Elute the final product from the C18 cartridge with a small volume of ethanol, followed by sterile saline to obtain an injectable solution.

Data Presentation: Representative Radiolabeling Parameters

ParameterCondition/ValueRationale & Citation
Precursor Amount1-5 mgSufficient for multiple patient doses while minimizing mass effects.
SolventAnhydrous DMSOHigh boiling point and ability to solvate the reactants are crucial for high-temperature SₙAr.[10]
BaseK₂CO₃A common base used to maintain the nucleophilicity of [¹⁸F]fluoride.
Phase Transfer CatalystKryptofix 2.2.2Sequesters the potassium ion, enhancing the nucleophilicity of the fluoride anion.[11]
Reaction Temperature150-180°CElevated temperatures are often required for nucleophilic substitution on electron-rich or less activated aromatic rings.[9]
Reaction Time15-30 minA balance between achieving sufficient radiochemical conversion and minimizing radioactive decay.
Radiochemical Yield (decay-corrected)5-25% (Hypothetical)Yields can be modest due to the less-activated 3-position.
Molar Activity> 37 GBq/µmol (>1 Ci/µmol)High molar activity is essential for receptor-based imaging to avoid pharmacological effects.
Protocol 2: Quality Control of the Final Radiotracer

Ensuring the purity, identity, and safety of the final PET radiotracer is mandatory before administration.

Workflow Diagram:

QC_Workflow Quality Control Workflow cluster_tests QC Tests Final_Product Final Formulated Radiotracer Appearance Visual Inspection (Clarity, Color, Particulates) Final_Product->Appearance pH pH Measurement Final_Product->pH Radionuclidic_ID Radionuclidic Identity (Half-life measurement) Final_Product->Radionuclidic_ID RCP Radiochemical Purity (Analytical HPLC, TLC) Final_Product->RCP Residual_Solvents Residual Solvents (Gas Chromatography) Final_Product->Residual_Solvents Sterility Sterility Test Final_Product->Sterility Endotoxin Bacterial Endotoxin Test (LAL) Final_Product->Endotoxin

Caption: Standard quality control tests for a final PET radiotracer formulation.

QC Tests and Specifications:

TestMethodSpecification
Appearance Visual InspectionClear, colorless, free of particulate matter
pH pH meter or strip4.5 - 7.5
Radionuclidic Identity Gamma spectrometerHalf-life of 105-115 minutes
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to the non-radioactive standard should be minimal
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Sterility USP <71>Sterile (often retrospective)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU/V (where V is the maximum patient dose in mL)

In Vitro and In Vivo Evaluation

Once the radiolabeled tracer is synthesized and passes all quality control tests, its potential as a PET ligand must be evaluated.

  • In Vitro Autoradiography: This technique is used to visualize the binding of the radiotracer to its target in tissue sections. It helps to confirm target engagement and provides information on the regional distribution of the target.

  • In Vivo PET Imaging: The radiotracer is administered to a relevant animal model (e.g., a transgenic mouse model of a disease or a non-human primate). Dynamic PET scans are performed to assess:

    • Brain Uptake and Distribution: Does the tracer cross the blood-brain barrier (if targeting the CNS) and accumulate in target-rich regions?

    • Target Specificity: Can the binding be blocked by pre-administration of a known, non-radioactive ligand for the same target?

    • Metabolism: The stability of the radiotracer in vivo is assessed by analyzing blood and plasma samples over time to quantify the percentage of the parent compound versus radioactive metabolites.

Conclusion and Future Perspectives

This compound represents a valuable, albeit challenging, precursor for the development of novel ¹⁸F-labeled PET ligands. The inherent stability and favorable biological properties of the 7-azaindole scaffold make it an attractive starting point for targeting a wide array of biological processes. The primary hurdle in utilizing this specific precursor lies in the potentially lower reactivity of the 3-chloro position towards nucleophilic aromatic substitution. However, with careful optimization of reaction conditions, including the use of high temperatures and appropriate solvents, successful radiolabeling is achievable.

Future work in this area could explore alternative activation strategies, such as the use of transition metal catalysts (e.g., copper-mediated fluorination) to facilitate the reaction under milder conditions, potentially improving radiochemical yields and expanding the substrate scope.[12][13][14] The development of PET ligands from this scaffold will undoubtedly contribute to a deeper understanding of disease mechanisms and accelerate the development of new therapeutics.

References

  • Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET. PubMed Central. Available at: [Link]

  • Synthesis and SAR of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PubMed Central. Available at: [Link]

  • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PubMed Central. Available at: [Link]

  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. PubMed Central. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. NIH. Available at: [Link]

  • Optimization of Direct Aromatic 18F-Labeling of Tetrazines. MDPI. Available at: [Link]

  • Improved syntheses of precursors for PET radioligands [>18>F]XTRA and [>18>F]AZAN. Elsevier. Available at: [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. PubMed Central. Available at: [Link]

  • Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. PubMed Central. Available at: [Link]

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. PubMed Central. Available at: [Link]

  • Triflyl [18F]Fluoride as a Solution for Base-Sensitive Late-Stage Nucleophilic Aromatic 18F-Fluorination Reactions. PubMed. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. PubMed Central. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PubMed Central. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Nucleophilic substitution of pyridine. YouTube. Available at: [Link]

  • C-3-substituted 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. PubMed Central. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis in approximately 30% of patients is a mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] FLT3, a receptor tyrosine kinase, is crucial for the normal development of hematopoietic stem cells.[3] However, activating mutations, such as internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent, constitutive activation of the receptor.[4]

This uncontrolled FLT3 signaling promotes leukemic cell proliferation and survival by dysregulating downstream pathways, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[3] Patients with FLT3-mutated AML often face a poor prognosis, higher relapse rates, and increased resistance to standard chemotherapy.[5] This has established FLT3 as a critical therapeutic target, spurring the development of small molecule tyrosine kinase inhibitors (TKIs).

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[6][7] Specifically, the 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine building block offers a versatile and strategically important starting point for the synthesis of potent and selective FLT3 inhibitors. The chlorine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties through well-established cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration.[3][8]

FLT3 Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, FLT3 is activated upon binding its ligand (FL), leading to receptor dimerization and trans-autophosphorylation. This initiates a cascade of downstream signaling that controls cell survival and proliferation. In FLT3-mutated AML, this process becomes ligand-independent and constitutively active. FLT3 inhibitors function by competing with ATP for the kinase's binding site, thereby preventing autophosphorylation and blocking the aberrant downstream signaling that drives leukemic cell growth.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_mut Mutated FLT3 (Constitutively Active) RAS RAS FLT3_mut->RAS PI3K PI3K FLT3_mut->PI3K STAT5 STAT5 FLT3_mut->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription: - Cell Proliferation - Survival - Inhibition of Apoptosis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., from Pyrrolo[2,3-b]pyridine) Inhibitor->FLT3_mut

Caption: Constitutive FLT3 signaling in AML and the point of intervention for inhibitors.

Core Synthetic Strategy: Leveraging Cross-Coupling Reactions

The chlorine atom at the C3 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are cornerstones of modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.

Synthetic_Strategy cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling BuildingBlock 3-Chloro-2-methyl- 1H-pyrrolo[2,3-b]pyridine BH_Conditions Pd Catalyst Phosphine Ligand Base BuildingBlock->BH_Conditions Coupling Partner S_Conditions Pd Catalyst Ligand Base BuildingBlock->S_Conditions Coupling Partner Amine Aryl/Heteroaryl Amine (R-NH2) Amine->BH_Conditions BH_Product 3-Amino-Substituted FLT3 Inhibitor Core BH_Conditions->BH_Product BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester (R-B(OR)2) BoronicAcid->S_Conditions S_Product 3-Aryl-Substituted FLT3 Inhibitor Core S_Conditions->S_Product

Caption: Key cross-coupling strategies for functionalizing the 7-azaindole core.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N bond formation between this compound and a substituted aniline, a common step in the synthesis of many kinase inhibitors.[9][10]

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Amine (e.g., 4-methoxyaniline) (1.1 - 1.5 eq)

  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.05 eq)

  • Phosphine Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.10 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent: Toluene or 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl amine, the base (NaOtBu), Pd₂(dba)₃, and the XPhos ligand.

    • Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos are often superior for coupling with electron-rich heteroaryl chlorides as they promote the reductive elimination step and prevent catalyst decomposition.[11] Pre-formed palladium catalysts (precatalysts) can also be used for improved consistency.[8]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and sparge the reaction mixture with Argon for 5-10 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with Ethyl Acetate. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional Ethyl Acetate. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a general method for forming a C-C bond between the 3-chloro-7-azaindole core and an arylboronic acid, enabling the synthesis of a different class of FLT3 inhibitor analogues.[7][12][13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Pinacol Ester derivative (1.2 - 2.0 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.10 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvents: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound, the arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(dppf)Cl₂).

    • Expert Insight: The N-H of the pyrrole ring can sometimes interfere with the catalytic cycle. While protection (e.g., with a SEM or BOC group) is an option, many modern catalyst systems tolerate the unprotected N-H, simplifying the synthetic route.[7]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water).

  • Degassing: Bubble Argon through the stirred solution for 10-15 minutes.

  • Heating: Heat the reaction to 80-100 °C under a positive pressure of Argon.

  • Monitoring: Track the reaction's completion via TLC or LC-MS (typically 2-16 hours).

  • Work-up: a. After cooling to room temperature, dilute the mixture with water and extract three times with Ethyl Acetate. b. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. c. Filter the solution and remove the solvent in vacuo.

  • Purification: Purify the residue using flash column chromatography (e.g., Hexanes/EtOAc gradient).

  • Characterization: Verify the product's identity and purity via NMR and mass spectrometry.

Structure-Activity Relationship (SAR) and Biological Data

The versatility of the this compound scaffold allows for the systematic exploration of the chemical space around the core to optimize for potency, selectivity, and pharmacokinetic properties. The table below summarizes representative data for hypothetical compounds derived from this building block, illustrating common SAR trends observed in the literature.[3][5]

Compound IDR Group (at C3)Coupling MethodFLT3-ITD IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)
A-01 4-AnisoleSuzuki85150
A-02 3,5-DimethoxyphenylaminoBuchwald-Hartwig1525
A-03 4-(Morpholino)phenylaminoBuchwald-Hartwig812
A-04 4-(Piperazin-1-yl)phenylaminoBuchwald-Hartwig25.3[14]
A-05 3-PyridylSuzuki110200

Data is representative and compiled for illustrative purposes based on trends in published literature. MV4-11 is an AML cell line endogenously expressing the FLT3-ITD mutation.

Analysis:

  • Buchwald-Hartwig Amination: Introducing substituted anilines via a C-N linkage at the C3 position generally leads to highly potent compounds.

  • Terminal Moieties: The addition of basic, polar groups like morpholine or piperazine on the terminal phenyl ring often enhances cellular potency, likely by improving solubility and enabling key interactions with the solvent-exposed region of the kinase.[14]

  • Suzuki Coupling: While C-C coupled analogues can also exhibit activity, the C-N linkage often provides a more optimal vector and hydrogen-bonding capability for potent FLT3 inhibition.

Conclusion

This compound is a high-value building block for the discovery and development of novel FLT3 inhibitors. Its utility is rooted in its structural features and its reactivity in robust palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for medicinal chemists to synthesize libraries of diverse analogues, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds for the treatment of FLT3-driven acute myeloid leukemia.

References

  • Dhillon, S. (2019). Gilteritinib: First Global Approval. Drugs, 79(3), 331–339.
  • Zhang, W., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry, 100, 117631.
  • WO2022009235A1 - Process for the preparation of gilteritinib fumarate - Google P
  • ResearchGate. Gilteritinib synthesis route 1. [Online].
  • Yuan, H., et al. (2024). A study of the synthetic route and resistance of gilteritinib. Proceedings of the 2nd International Conference on Modern Medicine and Global Health.
  • MedKoo Biosciences. Gilteritinib Synthetic Routes. [Online].
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Online].
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online].
  • US8309716B2 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google P
  • Wang, Y., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 247, 115049.
  • ResearchGate. Design, synthesis, and evaluation of pyrido[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. [Online].
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Wang, M., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML)
  • Kelly, C. P., & Buchwald, S. L. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 8(23), 5473–5476.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online Video].
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Online].
  • Li, C., et al. (2023). Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 138, 106645.
  • ResearchGate.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Wang, Y., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(1), 57-71.
  • Chemistry LibreTexts.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(34).
  • ResearchGate. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. [Online].
  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • BenchChem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. [Online].
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Tokyo Chemical Industry Co., Ltd.
  • USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google P

Sources

Application Notes and Protocols for the Design of LRRK2 Inhibitors from a 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting LRRK2 in Neurodegenerative Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target, particularly for Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are the most common known cause of both familial and sporadic forms of PD.[1][4][5] Many of these pathogenic mutations, most notably G2019S, result in a toxic gain-of-function by increasing the kinase activity of the LRRK2 protein.[1][4][6] This aberrant kinase activity is believed to contribute to the neurodegeneration observed in PD through various cellular mechanisms, including disruption of vesicular trafficking, autophagy, and mitochondrial function.[7][8][9] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary strategy for developing disease-modifying therapies for Parkinson's disease.[3][10][11]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][4][7][12] Its structure acts as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of kinases. This guide provides a detailed framework for the design, synthesis, and characterization of novel LRRK2 inhibitors starting from the versatile chemical building block, 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.

The LRRK2 Signaling Axis: A Rationale for Inhibition

LRRK2 is a large, multi-domain protein with both GTPase and serine/threonine kinase activity.[8][12] Its signaling network is complex and still under active investigation. However, a key pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[1] Pathogenic LRRK2 mutations lead to sustained, elevated phosphorylation of these Rab substrates, impairing their function and disrupting cellular homeostasis. Inhibition of LRRK2 kinase activity is hypothesized to restore normal Rab protein function and mitigate downstream neurotoxic events.[1] A critical biomarker for assessing LRRK2 kinase activity in a cellular context is the phosphorylation status of LRRK2 itself at serine 935 (pSer935).[13][14] Paradoxically, LRRK2 kinase inhibition leads to a rapid dephosphorylation at this site, making pSer935 an invaluable pharmacodynamic marker for target engagement.[13][15][16]

LRRK2_Pathway cluster_0 cluster_1 LRRK2_active Active LRRK2 (e.g., G2019S Mutant) Rab Rab GTPase (Substrate) LRRK2_active->Rab Phosphorylation LRRK2_inactive Inactive LRRK2 pRab Phospho-Rab (pRab) Rab->pRab Dysfunction Vesicular Trafficking Dysfunction pRab->Dysfunction Degeneration Neuronal Stress & Degeneration Dysfunction->Degeneration Inhibitor LRRK2 Kinase Inhibitor Inhibitor->LRRK2_active Inhibition

LRRK2 signaling and point of inhibitor intervention.

Inhibitor Design and Synthesis Workflow

The development of a novel LRRK2 inhibitor from the specified scaffold follows a structured, multi-step process. This workflow integrates rational design, chemical synthesis, and iterative biological testing to optimize for potency, selectivity, and drug-like properties.

Workflow Start Scaffold: This compound Design Structure-Based Design (Homology Modeling) & SAR Analysis Start->Design Synthesis Chemical Synthesis (Suzuki / Buchwald-Hartwig) Design->Synthesis Biochem Biochemical Assay (Potency - IC50) Synthesis->Biochem Cellular Cellular Assay (Target Engagement - pSer935) Biochem->Cellular Cellular->Design Iterate Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity Lead_Opt Lead Optimization (ADME/PK Properties) Selectivity->Lead_Opt Lead_Opt->Synthesis Iterate InVivo In Vivo Efficacy Studies Lead_Opt->InVivo

Iterative workflow for LRRK2 inhibitor development.
Protocol 1: Synthesis of 4-Amino-Substituted LRRK2 Inhibitors via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a candidate inhibitor library by introducing various amine substituents at the C4 position of the pyrrolopyridine core, a key interaction point in the kinase hinge region. The 3-chloro position allows for subsequent diversification.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16][17][18] It is highly versatile and tolerates a wide range of functional groups, making it ideal for generating a library of diverse amine analogs. We will first protect the pyrrole nitrogen to prevent side reactions and then perform the amination.

Step-by-Step Procedure:

  • N-Protection of the Pyrrole:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-SEM-protected this compound.

  • Buchwald-Hartwig Amination:

    • To a dry Schlenk tube, add the N-SEM-protected starting material (1.0 eq), the desired primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as XPhos or RuPhos (0.04 eq).[19]

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene or dioxane as the solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-amino-substituted product.

  • N-Deprotection (if required for final compound):

    • Dissolve the SEM-protected compound in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-4 hours.

    • Alternatively, for a milder condition, treat with tetrabutylammonium fluoride (TBAF) in THF at room temperature.

    • Monitor the reaction by LC-MS. Upon completion, neutralize the reaction carefully with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final inhibitor.

Protocol 2: Synthesis of 3-Aryl-Substituted LRRK2 Inhibitors via Suzuki-Miyaura Coupling

This protocol describes the introduction of aryl or heteroaryl groups at the C3 position, targeting the solvent-exposed region of the LRRK2 ATP-binding pocket.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between aryl halides and boronic acids/esters.[20][21][22] This allows for the exploration of a vast chemical space at the C3 position to enhance potency and selectivity.

Step-by-Step Procedure:

  • N-Protection of the Pyrrole:

    • Follow the same procedure as described in Protocol 1, Step 1 to protect the pyrrole nitrogen with a SEM group.

  • Suzuki-Miyaura Coupling:

    • In a microwave vial or Schlenk tube, combine the N-SEM-protected this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [Pd(dppf)Cl₂] (0.05 eq).[19][20]

    • Add an aqueous solution of a base, typically 2M Na₂CO₃ or K₂CO₃ (3.0 eq).

    • Add a solvent system such as 1,4-dioxane or a mixture of DME and water.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Seal the vessel and heat the reaction mixture to 90-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30-90 minutes.

    • Monitor the reaction by LC-MS. Once complete, cool to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the 3-aryl-substituted product.

  • N-Deprotection:

    • Follow the deprotection procedure as described in Protocol 1, Step 3.

Biological Evaluation of LRRK2 Inhibitors

After synthesis, candidate compounds must be rigorously tested to determine their potency, target engagement, and selectivity.

Protocol 3: In Vitro LRRK2 Kinase Activity Assay (Adapta™ TR-FRET)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant LRRK2 protein.

Rationale: The Adapta™ Universal Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects ADP formation, a universal product of kinase-catalyzed phosphorylation. It provides a quantitative measure of enzyme activity and inhibitor potency (IC₅₀).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer: 50mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Prepare a solution of recombinant LRRK2 protein (e.g., G2019S mutant) in Kinase Reaction Buffer at 4x the final desired concentration (e.g., 800 ng/mL).[23]

    • Prepare a solution of a suitable LRRK2 peptide substrate (e.g., LRRKtide) and ATP in Kinase Reaction Buffer at 2x the final concentration (e.g., 200 µM substrate, 20 µM ATP).[23]

    • Prepare serial dilutions of the test inhibitor in 100% DMSO, then dilute into Kinase Reaction Buffer to a 4x final concentration.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the 4x inhibitor solution (or DMSO for control) to the assay wells.

    • Add 2.5 µL of the 4x LRRK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Adapta™ Detection Reagent by mixing the Eu-anti-ADP Antibody and the Alexa Fluor® 647 ADP Tracer in TR-FRET Dilution Buffer according to the manufacturer's protocol.[23] Add EDTA to the mix to stop the kinase reaction.

    • Add 5 µL of the Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular LRRK2 Target Engagement Assay (LanthaScreen™ TR-FRET for pSer935)

This cell-based assay measures the ability of a compound to inhibit LRRK2 kinase activity within a living cell by quantifying the dephosphorylation of LRRK2 at Ser935.

Rationale: As mentioned, LRRK2 kinase inhibition leads to dephosphorylation at Ser935. This assay uses a GFP-tagged LRRK2 expressed in cells and a terbium (Tb)-labeled antibody specific for pSer935. Inhibition of LRRK2 disrupts the proximity of the Tb-antibody and the GFP-LRRK2, leading to a decrease in the TR-FRET signal.[6][10][15]

Step-by-Step Procedure:

  • Cell Transduction (Day 1):

    • Transduce a suitable cell line (e.g., HEK293, U-2 OS, or SH-SY5Y) with BacMam LRRK2-GFP (e.g., G2019S mutant) reagent according to the manufacturer's protocol.[6][15] Typically, a 20-24 hour incubation is required.

  • Cell Plating (Day 2):

    • Harvest the transduced cells and resuspend them in Assay Medium.

    • Plate the cells into a 384-well assay plate (e.g., 10,000-20,000 cells/well in 20 µL).[6][10]

    • Incubate for another 20-24 hours.

  • Compound Treatment (Day 3):

    • Prepare a 5x serial dilution of the test inhibitor in Assay Medium.

    • Add 5 µL of the 5x inhibitor solution to the cells. Include DMSO-only wells as a negative control (high pSer935 signal) and a known potent LRRK2 inhibitor as a positive control (low pSer935 signal).

    • Incubate the plate at 37°C, 5% CO₂ for 60-90 minutes.[6][15]

  • Cell Lysis and Detection:

    • Prepare a Complete 6X Lysis Buffer containing protease/phosphatase inhibitors and the Tb-anti-LRRK2 [pSer935] antibody (final concentration ~12 nM).[6]

    • Add 5 µL of the Complete Lysis Buffer to each well.

    • Incubate at room temperature for 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm; Emission: 520 nm for GFP and 495 nm for Tb).[15]

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀ value.

Data Summary and Interpretation

The data generated from these protocols should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Compound IDC4-SubstituentC3-SubstituentLRRK2 IC₅₀ (nM) [Biochemical]pSer935 IC₅₀ (nM) [Cellular]Kinase Selectivity (S-Score)
LEAD-01 -NH(CH₃)₂-Cl150.5450.20.25
OPT-01 -NH(Cyclopropyl)-Cl25.180.60.15
OPT-02 -NH(Cyclopropyl)-(4-fluorophenyl)2.310.10.02
REF-01 LRRK2-IN-1LRRK2-IN-15.025.00.01

Interpretation:

  • Biochemical IC₅₀: Measures the direct potency of the compound against the isolated enzyme. Lower values indicate higher potency.

  • Cellular IC₅₀: Measures target engagement in a physiological context. A good compound should have a cellular IC₅₀ value that is reasonably close to its biochemical IC₅₀, indicating good cell permeability and stability.

  • Kinase Selectivity: It is crucial to assess the inhibitor against a broad panel of other kinases to ensure it is not acting on unintended targets. This is often expressed as a selectivity score (S-score), where a lower score indicates higher selectivity. This profiling is typically outsourced to specialized vendors.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. (2022-05-13). Available at: [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. (2023-12-19). Available at: [Link]

  • The Role of LRRK2 in Neurodegeneration of Parkinson Disease. PMC - PubMed Central. Available at: [Link]

  • The role of the LRRK2 gene in Parkinsonism. PubMed. Available at: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). PubMed. (2021-07-22). Available at: [Link]

  • Cellular processes associated with LRRK2 function and dysfunction. PMC. Available at: [Link]

  • Recent advances in targeting LRRK2 for Parkinson's disease treatment. PMC. (2025-07-08). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. PubMed. Available at: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PMC - NIH. (2012-08-28). Available at: [Link]

  • TR-FRET detection of Ser935 phosphorylation of LRRK2-GFP in SH-SY5Y... ResearchGate. Available at: [Link]

  • WO2014170248A1 - Arylpyrrolopyridine derived compounds as lrrk2 inhibitors. Google Patents.
  • In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. Protocols.io. (2023-09-07). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). Semantic Scholar. (2021-06-29). Available at: [Link]

  • Inhibiting enzyme could halt cell death in Parkinson’s disease, study finds. Stanford Medicine. (2025-07-01). Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. (2025-05-12). Available at: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. (2025-05-22). Available at: [Link]

  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Publishing. Available at: [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a critical building block in pharmaceutical development. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the identification, mitigation, and troubleshooting of common impurities, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs): Troubleshooting Common Impurities

This section addresses the most common issues reported by scientists in the field. Each answer provides a mechanistic explanation and actionable protocols.

Q1: My final product is contaminated with the starting material, 2-methyl-1H-pyrrolo[2,3-b]pyridine. How can I improve conversion and purify the product?

Answer: Residual starting material is a frequent issue, typically stemming from incomplete reaction due to insufficient electrophilicity of the chlorinating agent or suboptimal reaction conditions.

Mechanistic Insight: The chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine is an electrophilic aromatic substitution. The electron-rich pyrrole ring attacks the electrophilic chlorine source. If the reaction conditions (temperature, concentration, or reagent activity) are not sufficient to overcome the activation energy barrier for all starting material molecules, the reaction will stall.

Troubleshooting & Mitigation:

  • Reagent Choice: N-Chlorosuccinimide (NCS) is a common choice due to its mild nature. However, if you face incomplete conversion, consider switching to a more reactive agent like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA). Use these with caution as they can increase the risk of over-chlorination.

  • Reaction Conditions:

    • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive it to completion, but must be monitored carefully to avoid side-product formation.

    • Stoichiometry: Ensure at least 1.05 to 1.1 equivalents of the chlorinating agent are used. Add the agent portion-wise to maintain a controlled reaction rate.

  • Purification:

    • Chromatography: The polarity difference between the starting material and the chlorinated product is usually sufficient for separation by silica gel column chromatography. A gradient elution from hexane/ethyl acetate is typically effective.

    • Recrystallization: If the product is a solid, recrystallization can be highly effective. The starting material is often more soluble in common solvent systems (like ethanol or ethyl acetate/heptane mixtures) and will remain in the mother liquor.

Q2: I'm observing a significant impurity with a mass corresponding to a dichloro-adduct. What is its likely structure and how can I prevent its formation?

Answer: The formation of a dichloro- species is a classic example of over-chlorination. While the first chlorination at the C3 position deactivates the ring slightly, forcing conditions can lead to a second substitution.

Mechanistic Insight: The pyrrole ring is the most reactive component of the 7-azaindole system.[1] After the primary substitution at C3, the next most likely positions for electrophilic attack are on the pyridine ring, typically at C4 or C6. The exact position can be influenced by the solvent and the specific chlorinating agent used. Studies on the halogenation of the parent 1H-pyrrolo[2,3-b]pyridine system confirm that substitution occurs predominantly at the 3-position.[2]

Troubleshooting & Mitigation:

  • Control Reagent Stoichiometry: This is the most critical parameter. Use no more than 1.05 equivalents of your chlorinating agent. A slow, portion-wise addition or addition via syringe pump allows the reaction to be monitored and stopped upon consumption of the starting material (monitored by TLC or LC-MS).

  • Lower the Temperature: Running the reaction at 0 °C or even lower temperatures (e.g., -20 °C) significantly reduces the rate of the second chlorination, which has a higher activation energy than the first.

  • Choose a Milder Reagent: If you are using a highly reactive agent like SO₂Cl₂, switching to NCS will provide better selectivity for the mono-chlorinated product.

Q3: Are there other isomeric monochloro-impurities I should be aware of?

Answer: While chlorination is highly regioselective for the C3 position, trace amounts of other monochloro-isomers can form, particularly if the C3 position is sterically hindered or under certain reaction conditions.

Mechanistic Insight: The high electron density of the pyrrole ring makes the C3 position the kinetically favored site for electrophilic attack. However, other positions on the pyridine ring (C4, C5, C6) can also be chlorinated, though this is thermodynamically less favorable. The formation of these isomers is rare but possible, especially in the presence of certain catalysts or at high temperatures. For instance, reactions on related indole systems show that chlorination can lead to a variety of products depending on the conditions.[3][4]

Troubleshooting & Mitigation:

  • Confirm Structure: Use 2D NMR techniques (like HMBC and NOESY) to unambiguously confirm the connectivity and position of the chlorine atom on your main product and any isolated impurities.

  • Optimize Conditions: Adhering to the conditions that favor kinetic control (low temperature, controlled reagent addition) will minimize the formation of thermodynamic side products.

  • Purification: Isomeric impurities can be challenging to separate. High-performance flash chromatography or preparative HPLC may be required.

Impurity Profile Summary

This table summarizes the key impurities, their origins, and recommended control strategies for quick reference.

Impurity NameProbable Structure/DescriptionProbable OriginKey Analytical Signature (LC-MS)Mitigation Strategy
Starting Material 2-methyl-1H-pyrrolo[2,3-b]pyridineIncomplete reactionM+H of starting materialIncrease reaction time/temp; use >1.0 eq. of chlorinating agent; purify by column/recrystallization.
Dichloro-adduct 3,X-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (X=4, 5, or 6)Over-chlorination[M+34]+, Isotopic pattern for Cl₂Use ≤1.05 eq. of chlorinating agent; low reaction temperature (0 °C); use a milder reagent like NCS.
Isomeric Impurity X-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (X≠3)Non-selective reactionSame M+H as product, different retention timeMaintain low temperature; confirm regioselectivity; may require specialized chromatography to separate.
N-Chloro Impurity 1-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridineReaction at pyrrole nitrogenSame M+H as product; often unstableUsually transient; ensure neutral or slightly acidic workup to hydrolyze back to the N-H compound.
Oxidized Impurities Hydroxylated or ring-opened speciesOver-oxidation by chlorinating agent[M+16]+ or other fragmentsUse high-purity reagents; run under an inert atmosphere (N₂); avoid excessive heat.
Troubleshooting Workflows & Protocols
Logical Troubleshooting Workflow

This diagram provides a step-by-step decision-making process when an unexpected impurity is detected in your reaction mixture.

G start Unexpected Peak in LC-MS/TLC check_mass Determine Mass (M+H) start->check_mass is_sm Mass = Starting Material? check_mass->is_sm is_dichloro Mass = Product + 34 amu? is_sm->is_dichloro No action_sm Incomplete Reaction: - Increase temp/time - Add more reagent (0.1 eq) is_sm->action_sm Yes is_isomer Mass = Product? is_dichloro->is_isomer No action_dichloro Over-chlorination: - Reduce temp - Use fewer eq. of reagent - Switch to milder reagent (NCS) is_dichloro->action_dichloro Yes action_isomer Isomeric Impurity: - Confirm structure (NMR) - Optimize for selectivity (lower temp) - Use preparative HPLC for purification is_isomer->action_isomer Yes unknown Unknown Impurity: - Check for solvent adducts - Investigate degradation - Perform MS/MS fragmentation is_isomer->unknown No

Caption: Troubleshooting workflow for impurity identification.

Protocol 1: Selective Chlorination with N-Chlorosuccinimide (NCS)

This protocol is optimized for high selectivity and minimization of over-chlorination.

  • Setup: To a clean, dry, round-bottom flask under a nitrogen atmosphere, add 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.).

  • Solvent: Dissolve the starting material in a suitable solvent like DMF, acetonitrile, or THF (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in the same solvent. Add this solution dropwise to the cooled starting material solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Scientist's Note: DMF can sometimes be difficult to remove; using acetonitrile often simplifies the work-up process. The slow, dropwise addition at 0 °C is critical for controlling exotherms and preventing the formation of the dichloro-adduct.

Mechanistic Insights: The Chlorination Pathway

Understanding the reaction mechanism is key to controlling its outcome. The chlorination of 2-methyl-7-azaindole proceeds via a classical electrophilic aromatic substitution pathway.

G cluster_main Primary Reaction Pathway (C3 Chlorination) cluster_side Side Reaction (Over-chlorination) SM 2-Methyl-7-azaindole Sigma Sigma Complex (Resonance Stabilized) SM->Sigma + Cl+ Product This compound (Desired Product) Sigma->Product - H+ Product2 This compound Sigma2 Second Sigma Complex (Higher Activation Energy) Product2->Sigma2 + Cl+ (Forcing Conditions) Impurity 3,X-Dichloro Impurity (Undesired) Sigma2->Impurity - H+

Caption: Mechanism of desired C3-chlorination and undesired over-chlorination.

The C3 position of the pyrrole ring is the most nucleophilic, leading to a rapid and selective reaction to form the desired product. The subsequent chlorination of the product has a higher energy barrier because the first electron-withdrawing chlorine atom deactivates the ring system. However, excess reagent, higher temperatures, or more potent electrophiles can overcome this barrier, leading to impurities.

References
  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Gassman, P. G., Campbell, A., & Mehta, G. (1972). The reactions of intermediates derived from the chlorination of indoles. Tetrahedron, 28(10), 2749–2758. Available at: [Link]

  • Herbert, R., & Jackson, A. H. (1972). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 15, 1994-2003. Available at: [Link]

  • Zhang, Y., et al. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere, 263, 127579. Available at: [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Available at: [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-chloro-2-methyl-7-azaindole). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established mechanistic principles with practical, field-tested strategies to help you navigate the complexities of your synthetic challenges.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a cornerstone of modern drug discovery.[1] However, the unique electronic properties of this electron-rich heterocycle, combined with the inherent challenges of using an aryl chloride, can lead to several undesired side reactions. This guide will address the most common issues—hydrodehalogenation, homocoupling, and challenges in specific coupling reactions—providing both the "why" and the "how-to" for overcoming them.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction stalling, with significant starting material remaining?

A1: This is a common issue when coupling aryl chlorides. The primary reason is often an insufficiently active catalytic system to efficiently perform the oxidative addition step, which is the rate-limiting step for aryl chlorides.[2] The nitrogen atoms in the 7-azaindole ring can also act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition.[3] To address this, a more active catalyst system is required. We recommend using a combination of a palladium(II) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands are known to promote the oxidative addition of challenging aryl chlorides and are often effective for nitrogen-containing heterocycles.[1][3] Additionally, ensure your reagents and solvents are scrupulously dry and the reaction is performed under a strictly inert atmosphere.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting material minus chlorine. What is this, and how can I prevent it?

A2: You are observing hydrodehalogenation (or proto-dechlorination), a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can occur through several pathways, often involving a palladium-hydride intermediate that reductively eliminates the dehalogenated product.[4] The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace amounts of water. To mitigate this, consider the following:

  • Choice of Base: Avoid using bases that can readily provide a hydride, such as those containing alkoxides with β-hydrogens. A non-coordinating, sterically hindered base like LiHMDS or a carbonate base like Cs₂CO₃ can be beneficial.[1]

  • Ligand Selection: Using a more electron-rich and bulky ligand can sometimes favor the desired cross-coupling pathway over hydrodehalogenation.[1]

  • Solvent: Ensure you are using anhydrous solvents. If you are using an alcohol-containing solvent system, switching to an aprotic solvent like dioxane or toluene may be necessary.

Q3: My Sonogashira coupling is producing a lot of the homocoupled alkyne (Glaser coupling product). What is the cause, and what is the solution?

A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a primary side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[5] The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[6] Many modern methods utilize palladium catalysts with specialized ligands that are efficient enough to not require a copper co-catalyst. If a copper-free method is not feasible, ensure your reaction is rigorously degassed and maintained under a strictly inert atmosphere to exclude oxygen. Slow addition of the terminal alkyne can also help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a more detailed analysis of common side reactions, their mechanisms, and step-by-step protocols for troubleshooting.

Issue 1: Hydrodehalogenation - Loss of Chlorine

Hydrodehalogenation is the premature reduction of the C-Cl bond, leading to the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine. This side reaction consumes your starting material and reduces the overall yield of the desired coupled product.

Mechanism: The generally accepted mechanism involves the formation of a palladium-hydride species (LₙPd-H). This can arise from various sources in the reaction mixture. The aryl palladium chloride intermediate (Ar-Pd(Lₙ)-Cl) can then undergo reductive elimination with the hydride to form the dehalogenated arene.[4][7]

Caption: Proposed pathway for hydrodehalogenation.

Troubleshooting Protocol: Mitigating Hydrodehalogenation in Buchwald-Hartwig Amination

This protocol is adapted from successful aminations of challenging heteroaryl chlorides and serves as a robust starting point.[1][8]

  • Reagent and Glassware Preparation:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous, degassed solvents. Toluene or dioxane are recommended over alcoholic solvents.

    • Ensure the amine coupling partner is pure and dry.

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and a bulky, electron-rich ligand such as RuPhos (4 mol%).

    • Add the primary or secondary amine (1.2 equiv).

    • Add anhydrous THF or Toluene as the solvent.

    • Add lithium bis(trimethylsilyl)amide (LiHMDS) as a 1M solution in THF (2.5 equiv). The use of a strong, non-nucleophilic, and sterically hindered base is crucial to deprotonate both the amine and the azaindole N-H without providing a hydride source.[8]

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of starting material and the appearance of the desired product, while also monitoring for the formation of the hydrodehalogenated byproduct.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Analyze the crude product by ¹H NMR and LC-MS to quantify the ratio of desired product to the hydrodehalogenated side product.

Table 1: Recommended Starting Conditions to Minimize Hydrodehalogenation

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / RuPhos or BrettPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, outcompeting the hydrodehalogenation pathway.[1]
Base LiHMDSStrong, non-nucleophilic, and sterically hindered base that is less likely to act as a hydride donor.[8]
Solvent Anhydrous THF or TolueneAprotic solvents that cannot serve as a hydride source.
Temperature 65-80 °CLower temperatures can sometimes favor the desired coupling over side reactions. Start on the lower end and increase if the reaction is too slow.
Issue 2: Homocoupling - Dimerization of Coupling Partners

Homocoupling can occur with either the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction, leading to the formation of symmetrical biaryl or diyne byproducts, respectively.

Mechanism (Suzuki Homocoupling): The homocoupling of boronic acids can be promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the biaryl dimer.

Caption: Simplified pathway for boronic acid homocoupling.

Troubleshooting Protocol: Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Coupling

This protocol is based on best practices for Suzuki-Miyaura couplings of challenging heteroaryl halides.[1][9]

  • Rigorous Inert Atmosphere:

    • Ensure all reagents and solvents are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to use.

    • Assemble the reaction under a positive pressure of inert gas.

  • Reaction Setup:

    • In an oven-dried flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base such as K₃PO₄ (2.0 equiv), and the catalyst system. A recommended catalyst system is Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%).[2]

    • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction for the formation of the homocoupled biaryl byproduct by LC-MS.

  • Optimization if Homocoupling Persists:

    • Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading.

    • Change the Base: In some cases, a weaker base like K₂CO₃ or a fluoride source like CsF can be beneficial.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side product formation.

Table 2: Ligand and Base Screening for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventYield of Desired Product (%)Yield of Homocoupling (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂OLowHigh
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂OHighLow
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMFModerateModerate
4Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂OHighLow

(Note: This table is illustrative, based on general trends for challenging aryl chlorides. Optimal conditions for this compound will require experimental validation.)

Issue 3: Challenges with N-H Acidity and Potential for N-Arylation

The N-H proton of the pyrrole ring in the 7-azaindole scaffold is acidic and will be deprotonated under the basic conditions of most cross-coupling reactions. This can lead to two potential issues:

  • Catalyst Inhibition: The resulting anionic nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10]

  • N-Arylation: In some cases, competitive N-arylation can occur, leading to the formation of an undesired isomer.

Mitigation Strategy: N-Protection

While many modern catalyst systems can tolerate unprotected N-H groups,[8][10] in cases of low yield or complex product mixtures, protection of the pyrrole nitrogen is a reliable strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it is robust to many cross-coupling conditions and can be removed under acidic or fluoride-mediated conditions.[11]

General Protocol for SEM Protection:

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), add a strong base such as NaH (1.1 equiv) at 0 °C.

  • Stir for 30 minutes, then add SEM-Cl (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench carefully with water and extract the product.

  • The resulting N-protected compound can then be used in the cross-coupling reaction, followed by a deprotection step to yield the final product.

Caption: Workflow involving N-protection strategy.

By systematically addressing these common side reactions and understanding their mechanistic underpinnings, you can significantly improve the success rate and efficiency of your cross-coupling reactions with this compound. Remember that each specific substrate combination may require some degree of optimization, and the protocols provided here represent robust and rational starting points for your experimental design.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099–4107. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(3), 79-81. [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Selmer-Olsen, S., Merugu, S. R., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NTNU Open. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156.
  • Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]

  • Nova, A., Urakawa, A., & Maseras, F. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(14), 1812–1823. [Link]

  • Singh, A., Kumar, A., & Kumar, S. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979. [Link]

  • Ali, I., Waseem, A., & ur-Rehman, A. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 8(11), 509. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine with Aldehydes. (2022). The Royal Society of Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 471–496. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(19), 4743. [Link]

  • Li, H., & Wang, D. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 52(33), 4279–4282. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound by direct chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine, but I am consistently obtaining low yields or a complex mixture of products. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the direct chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine are a common challenge. The pyrrolo[2,3-b]pyridine ring system has multiple reactive sites, and controlling the regioselectivity of the chlorination is crucial. Here are the primary causes and troubleshooting steps:

  • Poor Regioselectivity of Chlorinating Agent: The electron-rich pyrrole ring is susceptible to electrophilic attack at multiple positions. Common chlorinating agents like N-chlorosuccinimide (NCS) can lead to a mixture of mono-, di-, and tri-chlorinated products, as well as chlorination on the pyridine ring.

    • Solution: Employ a milder and more regioselective chlorinating agent. A combination of methanesulfonyl chloride (MsCl) and N,N-dimethylformamide (DMF) can be effective for nucleophilic chlorination of the corresponding N-oxide.[1] Another approach is to use sulfuryl chloride (SO2Cl2) or phosphorus oxychloride (POCl3) under carefully controlled conditions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the selectivity and completeness of the reaction.

    • Solution:

      • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

      • Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.

      • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of over-chlorinated byproducts.

  • Starting Material Quality: The purity of the starting material, 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole), is critical. Impurities can interfere with the reaction and lead to the formation of side products.

    • Solution: Ensure your 2-methyl-7-azaindole is of high purity. If necessary, purify it by recrystallization or column chromatography before use. A common synthetic route to 2-methyl-7-azaindole involves the cyclization of 2-acetamido-3-methylpyridine.[2]

Below is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Low Yield of this compound check_regioselectivity Assess Regioselectivity (Analyze crude product by LC-MS/NMR) start->check_regioselectivity check_conditions Review Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_starting_material Verify Starting Material Purity (2-methyl-7-azaindole) start->check_starting_material solution_regioselectivity Use Milder/More Selective Chlorinating Agent (e.g., SO2Cl2, POCl3) check_regioselectivity->solution_regioselectivity solution_conditions Optimize Conditions: - Lower initial temperature - Use aprotic solvent - Monitor reaction closely check_conditions->solution_conditions solution_starting_material Purify Starting Material (Recrystallization or Chromatography) check_starting_material->solution_starting_material

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Dichloro- and other Over-halogenated Byproducts

Question: My reaction is producing significant amounts of di- and tri-chlorinated species, making purification difficult. How can I minimize the formation of these byproducts?

Answer:

The formation of over-halogenated byproducts is a clear indication that the reaction is too reactive or is proceeding for too long. The pyrrole ring is highly activated towards electrophilic substitution, and once the first chlorine is added, the ring can still be reactive enough for further chlorination.

  • Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent is a common cause of over-chlorination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the chlorinating agent. It may be beneficial to add the chlorinating agent portion-wise while monitoring the reaction progress.

  • Reaction Time and Temperature: As mentioned previously, these are critical parameters.

    • Solution:

      • Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed or when the formation of the desired mono-chloro product is maximized, as determined by TLC or LC-MS.

      • Maintain Low Temperature: Running the reaction at a consistently low temperature can significantly reduce the rate of the second and third chlorination events.

  • Choice of Chlorinating Agent: Some chlorinating agents are inherently more reactive than others.

    • Solution: If you are using a highly reactive agent like NCS, consider switching to a milder one such as sulfuryl chloride (SO2Cl2) or phosphorus oxychloride (POCl3).

ParameterRecommendation for Minimizing Over-halogenationRationale
Chlorinating Agent Use milder reagents like SO2Cl2 or POCl3.Less reactive agents provide better control over the extent of chlorination.
Stoichiometry Use 1.0 - 1.1 equivalents of the chlorinating agent.Prevents excess reagent from driving the reaction to di- and tri-chlorinated products.
Temperature Maintain low temperatures (0 °C to -78 °C).Reduces the reaction rate, allowing for better control and selectivity.
Reaction Time Monitor closely and quench as soon as the desired product is formed.Prevents the desired product from reacting further to form byproducts.
Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of regioisomers, over-halogenated byproducts, and unreacted starting material. A combination of techniques is often necessary.

  • Initial Work-up:

    • Quench the reaction carefully, for example, with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize any remaining acid or oxidizing agents.

    • Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities.[3]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of your crude mixture.

  • Recrystallization: If the crude product is a solid and of reasonable purity after work-up, recrystallization can be an effective final purification step.

    • Solvent System: Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to produce 2-methyl-1H-pyrrolo[2,3-b]pyridine, the precursor for the chlorination step?

A1: A robust and commonly used method is the cyclization of 2-acetamido-3-methylpyridine.[2] This involves the acylation of 2-amino-3-methylpyridine with acetic anhydride, followed by a base-mediated cyclization. This method is advantageous due to the availability of the starting materials and generally good yields.[2]

synthesis_2_methyl_7_azaindole start 2-Amino-3-methylpyridine step1 Acylation with Acetic Anhydride start->step1 intermediate 2-Acetamido-3-methylpyridine step1->intermediate step2 Base-mediated Cyclization intermediate->step2 product 2-Methyl-1H-pyrrolo[2,3-b]pyridine step2->product

Caption: Synthesis of 2-methyl-7-azaindole.

Q2: Are there alternative synthetic strategies to obtain this compound without direct chlorination?

A2: Yes, multi-step synthetic routes that build the chlorinated ring system can offer better control over regioselectivity. For instance, a strategy could involve the cyclization of a pre-chlorinated pyridine precursor. While potentially longer, these routes can be more reliable for producing a clean product, which is especially important for pharmaceutical applications.

Q3: How does N-protection of the pyrrole ring affect the chlorination reaction?

A3: Protecting the pyrrole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can influence the regioselectivity of the chlorination.[3] The protecting group can sterically hinder certain positions and electronically modify the ring's reactivity. However, this adds extra steps for protection and deprotection to the synthesis, which may not be ideal for all applications.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Chlorinating Agents: Reagents like sulfuryl chloride and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used are flammable and volatile. Ensure there are no ignition sources nearby.

  • Quenching: The quenching of reactive reagents should be done slowly and carefully, especially when scaling up the reaction, to control any exotherms.

Q5: Can this reaction be scaled up for industrial production?

A5: Yes, the synthesis of this compound can be scaled up. However, for industrial-scale production, careful process optimization is required to ensure safety, efficiency, and cost-effectiveness.[2] This includes thermal safety studies, optimization of reagent addition rates, and development of robust purification and isolation procedures.

References

  • Google Patents. (2012). CN102827162A - Preparation method of 2-methyl-7-azaindole.
  • Larsen, A. K., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4293. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1369. Available at: [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]

  • Malykhin, R. S., & Sukhorukov, A. (2020). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate. Available at: [Link]

Sources

Troubleshooting guide for Suzuki coupling with 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-chloro-2-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it a cornerstone of modern synthetic chemistry.[3][4] However, the unique electronic properties of N-heterocycles like 7-azaindole, particularly when substituted with a less reactive chloro group, can present specific challenges.[5][6] This guide aims to provide a logical framework for diagnosing and resolving common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the 3-Chloro-2-methyl-7-azaindole starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki coupling of an aryl chloride, especially a heteroaryl chloride, is a common issue that can often be traced back to the catalyst system and reaction conditions. The strength of the C-Cl bond and potential catalyst inhibition by the nitrogen-containing heterocycle are primary hurdles.[6][7]

Potential Causes & Solutions:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is crucial for activating the aryl chloride bond.

    • Explanation: The oxidative addition of the palladium(0) species into the Ar-Cl bond is often the rate-limiting step.[8] For challenging substrates like heteroaryl chlorides, a highly active catalyst is required. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ a more robust catalyst system.

      • Ligand Choice: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P.[5][9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[10] N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[11]

      • Palladium Precatalyst: Using a pre-formed palladium(II) precatalyst, like an (NHC)Pd(allyl)Cl complex or a palladacycle, can ensure the efficient generation of the active Pd(0) catalyst in the reaction mixture.[3][11]

  • Inappropriate Base or Solvent: The choice of base and solvent system significantly impacts the reaction outcome.

    • Explanation: The base plays multiple roles in the catalytic cycle, including the formation of the active boronate species and facilitating the transmetalation step.[12][13] The solvent must be able to dissolve all components and be stable at the required reaction temperature.

    • Solution:

      • Base: For N-H containing heterocycles, a strong, non-nucleophilic base is often preferred. K₃PO₄ is a common and effective choice for these substrates.[5] Cs₂CO₃ can also be very effective, though it is more expensive.[14]

      • Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water or THF/water are common choices.[8][15] The water is necessary for the hydrolysis of boronic esters and to help solubilize the inorganic base.

  • Insufficient Reaction Temperature or Time:

    • Explanation: Aryl chlorides are less reactive than the corresponding bromides or iodides and generally require higher temperatures to undergo oxidative addition.[8]

    • Solution: Increase the reaction temperature, typically to 80-110 °C.[16][17] Reactions involving aryl chlorides may also require longer reaction times, sometimes up to 24 hours.[16] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Flowchart for Low Conversion

low_conversion start Low/No Conversion catalyst Is the catalyst system appropriate for an aryl chloride? start->catalyst conditions Are the reaction conditions (base, solvent, temp) optimal? catalyst->conditions Yes solution1 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) and a suitable Pd precatalyst. catalyst->solution1 No reagents Are the reagents of sufficient purity? conditions->reagents Yes solution2 Screen bases (K3PO4, Cs2CO3) and increase temperature (80-110 °C). conditions->solution2 No solution3 Ensure boronic acid is pure and starting material is dry. reagents->solution3 No

Caption: A decision tree for troubleshooting low conversion.

Question 2: I'm observing a significant amount of a dehalogenated byproduct (2-methyl-1H-pyrrolo[2,3-b]pyridine). How can I minimize this side reaction?

Answer:

Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common and often frustrating side reaction in Suzuki couplings, particularly with electron-deficient or N-heterocyclic halides.[16][18]

Mechanism of Dehalogenation:

The primary pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with various components in the reaction mixture, such as the solvent (especially alcohols), the base, or even trace amounts of water.[8][16] This Pd-H species can then undergo reductive elimination with the coordinated aryl group to produce the dehalogenated byproduct.

Strategies to Minimize Dehalogenation:

  • Choice of Halide: If synthetically feasible, starting with the bromo- or iodo-analogue can sometimes reduce the propensity for dehalogenation relative to the desired coupling, although iodides are generally more prone to this side reaction than bromides and chlorides.[18][19]

  • Careful Selection of Reaction Conditions:

    • Solvent: Avoid using alcohol-based solvents which can be a source of hydrides.[8]

    • Base: While a base is necessary, some can promote dehalogenation more than others. It is worth screening different inorganic bases.

    • Inert Atmosphere: Rigorously deoxygenate your reaction mixture. While the primary role of degassing is to prevent catalyst oxidation, it also helps to minimize side reactions.[20]

  • Protecting the N-H Group:

    • Explanation: The acidic N-H proton of the pyrrole ring can be deprotonated by the base. This can increase the electron density of the ring system and potentially influence the reaction pathway. In some cases, protecting the nitrogen atom can suppress dehalogenation.[16][21]

    • Solution: Consider protecting the 7-azaindole nitrogen with a suitable protecting group, such as Boc or SEM, prior to the coupling reaction. This can alter the electronic properties of the substrate and may disfavor the dehalogenation pathway.

Quantitative Comparison of Halide Reactivity vs. Dehalogenation
HalideRelative Reactivity in Oxidative AdditionPropensity for Dehalogenation
I HighestHigh
Br IntermediateModerate
Cl LowestLow to Moderate
OTf HighLow
This table provides a general trend; specific substrate effects can alter these reactivities.[8][16]
Question 3: My reaction is producing a significant amount of homocoupled boronic acid byproduct (biaryl). What is causing this and what can I do to prevent it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction that reduces the yield of the desired product.[22]

Causes of Homocoupling:

  • Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling reaction.[8]

  • Use of a Pd(II) Precatalyst without a Reductant: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can catalyze homocoupling.

Solutions to Prevent Homocoupling:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure that your solvent and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[15][20] Techniques like freeze-pump-thaw cycles are highly effective for removing dissolved oxygen.[16]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can often minimize homocoupling as it does not require an in situ reduction step.[16]

  • Controlled Addition of Reagents: Adding the aryl halide to the reaction mixture before the boronic acid can sometimes help to ensure that the oxidative addition occurs preferentially, minimizing the opportunity for the boronic acid to homocouple.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the 7-azaindole?

While Suzuki couplings can often be performed on unprotected N-H heterocycles, protection can sometimes be beneficial.[5] The acidic N-H can be deprotonated by the base, which can lead to catalyst inhibition or side reactions.[5] If you are experiencing low yields or significant side products, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a worthwhile strategy to investigate.[21]

Q2: Which boronic acid derivative is best: boronic acid, boronic ester, or trifluoroborate salt?

Each has its advantages and disadvantages.

  • Boronic Acids: Widely available and generally reactive. However, they can be prone to decomposition via protodeboronation or trimerization to form boroxines.[8][23]

  • Boronic Esters (e.g., pinacol esters): More stable and easier to handle and purify than boronic acids.[23][24] They are generally considered "slow-release" forms of the boronic acid, as they must first be hydrolyzed under the basic reaction conditions to become active in the catalytic cycle.[25][26]

  • Trifluoroborate Salts (R-BF₃K): Very stable, crystalline solids that are easy to handle. Like boronic esters, they act as a source of the boronic acid under the reaction conditions.[25][26]

For difficult couplings, the slow and steady generation of the active boronic acid from an ester or trifluoroborate salt can sometimes minimize side reactions like homocoupling.[25]

Q3: Can I use a different metal catalyst, like nickel or copper?

While palladium is the most common catalyst for Suzuki couplings, other transition metals have been successfully employed.[27] Nickel catalysts, in particular, have shown great promise for coupling aryl chlorides due to their lower cost and high reactivity.[27] However, palladium catalysis is generally more versatile and well-understood. If you are developing a new process, starting with a well-established palladium catalyst system is recommended before exploring other metals.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting point and may require optimization for your specific boronic acid partner.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[28]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a common structural motif in pharmaceuticals and other functional molecules.[1][2] However, the application of this reaction to heteroaromatic substrates like this compound can be challenging due to the unique electronic properties and potential for catalyst inhibition by the pyridine nitrogen. This guide will walk you through the key parameters for successful amination and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Buchwald-Hartwig amination of this compound?

For a successful Buchwald-Hartwig amination of this substrate, a good starting point involves a palladium precatalyst, a suitable phosphine ligand, a base, and an appropriate solvent. Below is a table summarizing recommended starting conditions.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.[3]
Ligand XPhos, RuPhos, or BrettPhos (1.2-2.4 mol%)Bulky, electron-rich biaryl phosphine ligands are generally effective for coupling aryl chlorides and can help to promote the desired reductive elimination step.[1]
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)Sodium tert-butoxide is a strong base that often leads to high reaction rates.[3][4] For base-sensitive substrates, a weaker base like potassium phosphate can be a good alternative.[5]
Solvent Toluene or Dioxane (0.1-0.5 M)These are commonly used anhydrous solvents for Buchwald-Hartwig reactions.[6] The choice of solvent can influence reaction rates and solubility of intermediates.[7][8][9]
Temperature 80-110 °CThe reaction temperature often needs to be elevated to facilitate the oxidative addition of the aryl chloride.[3]

Experimental Protocol: General Procedure

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, ligand, and base.

  • Add this compound and the desired amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, and proceed with the appropriate workup and purification.[10]

Q2: Which palladium catalysts and ligands are most effective for this substrate?

The choice of palladium catalyst and ligand is critical for a successful amination of heteroaryl chlorides.[11] For this compound, ligands that are both bulky and electron-rich are generally preferred. These characteristics facilitate the oxidative addition of the relatively unreactive C-Cl bond and promote the final reductive elimination step to form the C-N bond.[1]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows excellent performance with heteroaromatic substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly useful for coupling primary amines.[4]

Using preformed palladium catalysts (precatalysts) can offer advantages in terms of air stability and reproducibility, as they avoid the need for in-situ formation of the active catalytic species.[3]

Q3: What is the role of the base, and which one should I choose?

The base plays a crucial role in the catalytic cycle by deprotonating the amine to form the more nucleophilic amide, which then coordinates to the palladium center.[12] The choice of base can significantly impact the reaction rate and can also influence the tolerance of other functional groups in the substrates.[3]

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reaction rates, often allows for lower catalyst loadings.[3][4]Incompatible with base-sensitive functional groups like esters and nitro groups.[4]
K₃PO₄ ~12.3 (for HPO₄²⁻)Milder, compatible with a wider range of functional groups.[5]May require higher reaction temperatures or longer reaction times.
Cs₂CO₃ ~10.3 (for HCO₃⁻)Another mild option, often used for sensitive substrates.Can be less effective for challenging couplings.
LHMDS ~26Useful for substrates with protic functional groups and for low-temperature aminations.[4]Strong base that may not be compatible with all functional groups.
Q4: How do I choose the appropriate solvent for the reaction?

The solvent not only dissolves the reactants but also plays a role in stabilizing intermediates in the catalytic cycle.[7][12] Ethereal solvents like dioxane and THF, and aromatic solvents like toluene, are commonly used.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[11] Some solvents, such as chlorinated solvents and acetonitrile, should be avoided as they can inhibit the reaction by coordinating to the palladium center.[3]

Q5: What are common side reactions, and how can they be minimized?

Several side reactions can occur during a Buchwald-Hartwig amination, leading to reduced yield of the desired product.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can be minimized by ensuring strictly anaerobic conditions and by using ligands that promote rapid C-N bond formation.

  • Diarylation: This occurs when a second molecule of the aryl halide reacts with the product amine. It is more common with primary amines and can be suppressed by using a slight excess of the amine and by choosing ligands that favor monoarylation.

  • Catalyst Decomposition: The palladium catalyst can be deactivated by oxygen or by coordination to certain functional groups.[4] Using precatalysts and maintaining an inert atmosphere can help to mitigate this issue.

Troubleshooting Guide

This section addresses common problems encountered during the amination of this compound.

ProblemPotential CausesRecommended Solutions
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous or anaerobic conditions. 3. Inappropriate choice of ligand, base, or solvent. 4. Low reaction temperature or insufficient reaction time.1. Use a fresh batch of palladium precursor or a pre-catalyst. 2. Ensure all glassware is flame-dried, and solvents are anhydrous and degassed. Maintain a positive pressure of inert gas.[10] 3. Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄).[11] 4. Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction over a longer period.
Formation of Side Products (e.g., hydrodehalogenation) 1. Presence of water or oxygen. 2. Slow reductive elimination step.1. Rigorously exclude air and moisture from the reaction. 2. Use a bulkier, more electron-rich ligand to accelerate the C-N bond-forming step.
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of closely related side products.1. Optimize the reaction conditions to drive the reaction to completion. 2. If side products are unavoidable, explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase) for better separation.
Inconsistent Reaction Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and procedure.1. Use high-purity reagents and solvents from reliable sources. 2. Standardize the experimental procedure, including the method of degassing and the rate of stirring.

Visualizing the Process

To better understand the reaction and the optimization workflow, the following diagrams are provided.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Oxidative Addition->Ar-Pd(II)(Cl)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Cl)L->Amine Coordination & Deprotonation R₂NH, Base Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Amine Coordination & Deprotonation->Ar-Pd(II)(NR₂)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR₂)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ Troubleshooting Flowchart Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligands Conditions OK Screen_Bases Screen Different Bases (e.g., NaOtBu, K3PO4) Screen_Ligands->Screen_Bases Increase_Temp Increase Reaction Temperature Screen_Bases->Increase_Temp Success Successful Amination Increase_Temp->Success

Caption: A decision tree for troubleshooting common issues in the reaction.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

  • Selective palladium-catalyzed aminations on dichloropyridines. LookChem. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC. Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). ChemRxiv. Retrieved from [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). Amazon S3. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. (2022, May 22). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023, October 10). Organic Letters. Retrieved from [Link]

  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. Retrieved from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). NIH. Retrieved from [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025, November 15). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. As a scaffold present in numerous biologically active molecules, achieving high purity is critical for reliable downstream applications, from screening assays to preclinical studies.

This document moves beyond standard protocols to provide in-depth, field-tested insights into overcoming common purification challenges. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you are most likely to encounter in the lab.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems encountered during the purification of this compound derivatives. Each answer provides a mechanistic explanation and a step-by-step solution.

Q1: My flash column chromatography isn't separating my product from a persistent, closely-eluting impurity. What can I do?

This is a classic challenge, often arising from structurally similar byproducts or regioisomers formed during synthesis. Simply increasing the column length is often inefficient. A more systematic approach is required.

Causality: The separation efficiency in normal-phase silica gel chromatography is governed by the differential adsorption of analytes to the stationary phase. If your product and impurity have very similar polarities, they will interact with the silica surface almost identically, leading to poor resolution (overlapping peaks).

Solutions:

  • Optimize the Mobile Phase (Eluent):

    • Systematic Solvent Screening: Do not randomly test solvents. A good starting point for pyrrolo[2,3-b]pyridines is a hexane/ethyl acetate system.[1] If this fails, systematically vary the eluent composition. Use TLC to test different solvent systems with varying polarity and selectivity. A recommended screening panel includes:

      • Hexane/Ethyl Acetate: Good for general-purpose separation.

      • Hexane/Dichloromethane (DCM)/Methanol: DCM can alter the selectivity compared to ethyl acetate, while a small amount of methanol (0.5-2%) can dramatically increase polarity to move stubborn compounds off the baseline.

      • Toluene/Acetone: Toluene offers different π-π interaction possibilities with aromatic compounds compared to hexane.

    • Isocratic vs. Gradient Elution: If you have a crude mixture with multiple components of varying polarities, a gradient elution is far more effective. Start with a low-polarity mobile phase (e.g., 95:5 hexane/EtOAc) and gradually increase the proportion of the more polar solvent.[2] This keeps early-eluting spots as tight bands and provides enough eluotropic strength to move more polar impurities off the column in a reasonable time.

  • Modify the Stationary Phase:

    • Change Adsorbent: If optimizing the mobile phase fails, consider a different stationary phase. Aminopropyl-functionalized silica can be effective for basic compounds like pyridines, as it reduces tailing. Alternatively, reversed-phase (C18) flash chromatography can provide a completely different selectivity profile.

  • Protocol: Systematic TLC for Eluent Optimization

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the crude mixture on at least three separate TLC plates.

    • Develop each plate in a different solvent system (e.g., 7:3 Hex/EtOAc, 8:2 Hex/EtOAc, 7:3 Toluene/Acetone).

    • Visualize the plates under UV light (254 nm).

    • The ideal solvent system is one that moves your desired product to an Rf value of 0.25-0.35 and shows the largest possible separation (ΔRf) between the product spot and the key impurity.[3] This Rf range generally provides the best resolution in flash chromatography.

Q2: I'm having trouble removing residual palladium catalyst from my product after a cross-coupling reaction. What are the best methods?

Palladium residues are a common issue in syntheses involving Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions, which are frequently used to functionalize the pyrrolo[2,3-b]pyridine core.[2] These residues can interfere with biological assays and subsequent catalytic steps.

Causality: Palladium catalysts can exist in various oxidation states and coordinate to the nitrogen atoms in your heterocyclic product, making them difficult to remove by standard chromatography alone.

Solutions:

  • Palladium Scavengers: This is the most robust method. Scavenging agents are solid-supported ligands or resins with a high affinity for palladium.

    • Thiol-Based Scavengers (e.g., SiliaMetS Thiol, QuadraSil MP): These are highly effective for removing a wide range of palladium species.

    • Procedure: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., THF, DCM, or EtOAc). Add the scavenging resin (typically 5-10 equivalents by weight relative to the theoretical amount of palladium), and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. Filter off the resin and concentrate the filtrate.

  • Activated Carbon (Charcoal) Treatment: A classic, cost-effective method.

    • Procedure: Dissolve the crude product in a solvent like methanol or ethanol. Add 1-2 times the weight of the crude product in activated carbon. Heat the mixture to reflux for 30-60 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Activated carbon can sometimes adsorb the product, leading to yield loss. Test on a small scale first.

  • Aqueous Washes: A simple first-pass treatment. Washing the organic layer during work-up with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium sulfide can help remove some palladium salts.

Q3: My purified product is a persistent oil and won't crystallize. How can I obtain a solid?

Many functionalized pyrrolo[2,3-b]pyridines are oils or low-melting solids, especially if they lack strong intermolecular interaction points like hydrogen bond donors. Obtaining a solid is often necessary for accurate weighing, stability, and handling.

Causality: Crystallization requires the orderly arrangement of molecules into a lattice. This process is hindered by the presence of impurities (which disrupt the lattice) or if the molecule itself is conformationally flexible or lacks strong intermolecular forces.

Solutions:

  • Ensure High Purity: First, confirm the purity of your oil is >95% by HPLC or NMR. Impurities are a common inhibitor of crystallization. If it's not pure, re-purify by column chromatography.[3]

  • Induce Crystallization:

    • Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DCM, EtOAc, or acetone). Then, slowly add a "poor" solvent or "anti-solvent" (one in which it is poorly soluble, e.g., hexane, pentane, or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). Let it stand undisturbed. If crystals don't form, add a few more drops of the good solvent to clarify the solution and store it in the freezer (-20 °C).

    • Slow Evaporation: Dissolve the oil in a volatile solvent (like methanol or diethyl ether) in a loosely covered vial or beaker.[4] Allowing the solvent to evaporate slowly over several days can sometimes yield crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Salt Formation: If the compound is basic (which pyrrolo[2,3-b]pyridines are), converting it to a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization. Salts typically have higher melting points and form more robust crystal lattices.

    • Protocol for HCl Salt Formation:

      • Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether or EtOAc.

      • Slowly add a solution of HCl in diethyl ether (commercially available, typically 1M or 2M) dropwise while stirring.

      • A precipitate (the salt) will usually form immediately.

      • Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q4: What is the standard, first-pass purification protocol for a newly synthesized this compound derivative?

For a typical small-scale (20 mg - 2 g) reaction, flash column chromatography on silica gel is the gold standard.[1][2]

Workflow:

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up. This typically involves quenching the reaction, partitioning between an organic solvent (like EtOAc) and water or brine, separating the organic layer, drying it over anhydrous sodium sulfate or magnesium sulfate, and concentrating it in vacuo to obtain the crude product.[1]

  • TLC Analysis: Analyze the crude product by TLC to determine the number of components and to find a suitable eluent system (see Q1).

  • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel or Celite®. To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (e.g., DCM), add silica gel (2-3 times the weight of the crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This method generally provides better resolution than loading the sample as a solution ("wet loading").

  • Column Chromatography: Pack a glass column with silica gel (slurry packing is common). Add the dry-loaded sample to the top. Carefully add the eluent and run the column, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q5: How do I choose between recrystallization and chromatography?

The choice depends on the scale of the reaction and the nature of the crude product. The following diagram illustrates a typical decision-making process.

Purification_Decision_Tree start Crude Product Obtained check_state Is the product a solid or an oil? start->check_state is_oil Product is an Oil or Low-Purity Solid check_state->is_oil Oil is_solid Product is a Solid check_state->is_solid Solid check_purity TLC/NMR shows >90% purity with minor impurities? chromatography Purify by Flash Column Chromatography check_purity->chromatography No recrystallize Attempt Recrystallization check_purity->recrystallize Yes is_oil->chromatography is_solid->check_purity final_product Pure Product chromatography->final_product check_cryst Did it crystallize successfully? recrystallize->check_cryst check_cryst->chromatography No check_cryst->final_product Yes

Caption: Decision workflow for selecting a primary purification method.

Q6: What are the key safety considerations when handling and purifying these compounds?

As with all laboratory chemicals, proper safety protocols are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all solvents and reagents in a well-ventilated fume hood. Halogenated compounds like this compound and solvents like dichloromethane should be treated with caution.

  • Hazard Information: Although specific toxicological data for every derivative may not be available, treat all new compounds as potentially hazardous. Similar chlorinated pyridines can cause skin, eye, and respiratory irritation.[5]

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully, preferably in a fume hood, to avoid generating airborne dust.

Data Summary Table: Comparison of Purification Techniques
TechniqueProsConsBest For...
Flash Column Chromatography - Highly versatile; separates components of different polarities.- Applicable to both solids and oils.- Scalable from mg to multi-gram scale.- Can be time-consuming and labor-intensive.- Uses large volumes of solvent.- Potential for product loss on the column.- Complex mixtures with multiple components.- Purifying oils or non-crystalline solids.[1][2]
Recrystallization - Can yield very high-purity material (>99.5%).- Cost-effective and uses less solvent than chromatography.- Excellent for final purification step.- Only works for solids.- Requires finding a suitable solvent system.- Can result in significant yield loss in the mother liquor.[3][6]- Crude products that are already >90% pure.- Large-scale purification where chromatography is impractical.
Preparative HPLC - Offers the highest resolution for separating very similar compounds.- Automated and reproducible.- Expensive equipment and solvents.- Limited sample loading capacity.- Requires method development.- Separating difficult-to-resolve isomers or impurities.- Final purification to achieve very high purity for analytical standards.
References
  • Hovd, A. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3173. Available at: [Link]

  • Patil, S. S., et al. (2017). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patent Application 201721018247.
  • Hovd, A. K., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4945. Available at: [Link]

  • PubChem (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData, 6(7). Available at: [Link]

Sources

Technical Support Center: Purity Assessment of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the purity of this critical heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your analytical workflows.

Introduction to Purity Analysis of this compound

This compound, a derivative of 7-azaindole, is a vital scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase HPLC method is the most common and effective approach. Due to the basic nature of the pyridine ring, peak tailing can be a significant issue.[4][5][6] Therefore, a method that controls the ionization of the analyte and residual silanols on the column is crucial.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for many organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of residual silanols on the silica packing, reducing peak tailing.[4][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Detection UV at 254 nm and 280 nmThe pyrrolopyridine core has strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 10 µLA typical injection volume to avoid column overload.

Q2: My peaks are tailing significantly. What are the common causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is primarily due to interactions with acidic silanol groups on the silica-based stationary phase.[4][5][6] Here’s a systematic approach to troubleshoot this:

  • Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to protonate the analyte and suppress silanol activity. Formic acid or trifluoroacetic acid (TFA) at 0.1% are good choices.

  • Use of an Ion-Pairing Reagent: If tailing persists, consider adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%). TEA acts as a competing base, binding to the active silanol sites and reducing their interaction with your analyte.[7]

  • Column Choice: If the issue is persistent, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[5]

Troubleshooting Guide - HPLC

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Experimental Protocol: HPLC Purity Method
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to get a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the sample solution.

    • Run the gradient program as described in Table 1.

    • Monitor the chromatogram at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate all peaks and calculate the area percent purity.

    • Identify and report any impurities exceeding the reporting threshold (e.g., 0.05%).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.

Frequently Asked Questions (FAQs) - GC-MS Analysis

Q1: What are the key considerations for developing a GC-MS method for this compound?

A1: The primary considerations are ensuring the thermal stability of the analyte and choosing a suitable column and temperature program to achieve good separation of potential impurities.

Table 2: Recommended Starting GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program that can separate volatile solvents from the main analyte and other less volatile impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450Covers the expected mass range of the analyte and potential impurities.

Q2: What are the expected fragmentation patterns for this compound in EI-MS?

A2: The mass spectrum will likely show a prominent molecular ion peak (M+). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, which is characteristic of a single chlorine atom.[8] Common fragmentation pathways may involve the loss of a methyl radical (-15 amu), a chlorine atom (-35 amu), or HCl (-36 amu).[9][10]

Troubleshooting Guide - GC-MS

Caption: A troubleshooting workflow for common GC-MS issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for quantifying impurities, especially isomers that may be difficult to resolve by chromatography.

Frequently Asked Questions (FAQs) - NMR Analysis

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The exact chemical shifts will depend on the solvent used. However, we can predict the approximate regions for the different protons and carbons based on the structure and data from similar compounds.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
NH (1-H) 10.0 - 12.0 (broad)-The pyrrole NH proton is typically downfield and broad.
CH₃ (2-Me) 2.4 - 2.612 - 15Aliphatic methyl group attached to an aromatic ring.
C-3 -110 - 115Carbon bearing the chlorine atom.
H-4 7.5 - 7.7 (d)128 - 130Aromatic proton on the pyridine ring, coupled to H-5.
H-5 6.9 - 7.1 (t)118 - 120Aromatic proton, coupled to H-4 and H-6.
H-6 8.0 - 8.2 (d)145 - 148Aromatic proton deshielded by the pyridine nitrogen.
C-2 -140 - 145Pyrrole carbon attached to the methyl group.
C-3a -125 - 128Pyrrole ring fusion carbon.
C-7a -148 - 152Pyridine ring fusion carbon.

Q2: How can I use NMR to determine the purity of my sample?

A2: Quantitative NMR (qNMR) is a highly accurate method for purity determination. This involves adding a known amount of an internal standard to a precisely weighed sample of your compound. The purity is then calculated by comparing the integral of a specific proton signal of your analyte to the integral of a known proton signal of the internal standard. A good internal standard should have a simple spectrum with sharp peaks that do not overlap with your analyte's signals. Maleic anhydride or 1,3,5-trimethoxybenzene are often good choices.

Potential Impurities and Their Identification

Understanding the synthetic route is key to predicting potential impurities. A common route to 7-azaindoles involves the Fischer indole synthesis or variations thereof.[13][14]

Table 4: Potential Impurities in this compound Synthesis

Impurity TypePotential ImpuritiesLikely OriginRecommended Analytical Technique
Process-Related 2-methyl-1H-pyrrolo[2,3-b]pyridineIncomplete chlorinationHPLC, GC-MS
Isomeric chloro-2-methyl-1H-pyrrolo[2,3-b]pyridinesNon-selective chlorinationHPLC, NMR
Residual starting materials (e.g., 2-methyl-7-azaindole)Incomplete reactionHPLC, GC-MS
Residual solvents (e.g., DMF, Toluene, Acetonitrile)From reaction and work-upGC-MS (Headspace)
Palladium or other metal catalystsFrom cross-coupling reactionsInductively Coupled Plasma (ICP-MS)
Degradation Products Hydrolysis products (e.g., 3-hydroxy-2-methyl-1H-pyrrolo[2,3-b]pyridine)Exposure to acidic or basic conditionsHPLC-MS
Oxidation productsExposure to air and lightHPLC-MS

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and demonstrate the stability-indicating nature of your analytical methods.[15][16][17][18][19]

Concluding Remarks

A multi-faceted analytical approach is essential for ensuring the purity of this compound. The combination of HPLC for non-volatile impurities, GC-MS for volatile components, and NMR for structural confirmation and isomeric purity provides a robust quality control strategy. This guide provides a solid foundation for developing and troubleshooting your analytical methods. For further assistance, please do not hesitate to contact our technical support team.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC INTERNATIONAL. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation – A Review. (2022). American Pharmaceutical Review. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Proton NMR Table. (n.d.). MSU chemistry. [Link]

  • Chemical shifts. (n.d.). [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. [Link]

  • Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). PMC - NIH. [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2025). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central. [Link]

  • Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Best 7-Azaindole Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. [Link]

  • Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. (2018). PubMed. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate. [Link]

  • Azaindoles. (n.d.). Inter Chem. [Link]

Sources

Preventing homocoupling in Suzuki reactions with 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this specific transformation.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common and often frustrating side reaction in Suzuki couplings, leading to reduced yields of the desired product and purification challenges. This guide addresses specific issues related to the formation of these symmetrical biaryl byproducts.

Issue 1: Significant formation of boronic acid homocoupling byproduct is observed.

This is the most prevalent issue when working with Suzuki reactions. The formation of a symmetrical biaryl derived from your boronic acid indicates that a competing catalytic cycle is active.

Primary Cause: The presence of palladium(II) species and oxygen in the reaction mixture is a primary driver of boronic acid homocoupling.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to produce the homocoupled product.[4]

Solutions & Explanations:

  • Rigorous Inert Atmosphere: The most critical step to prevent homocoupling is the strict exclusion of oxygen.[1][4]

    • Why: The active catalyst for the desired cross-coupling is Pd(0). Oxygen in the reaction mixture oxidizes Pd(0) to Pd(II), which can initiate the undesired homocoupling pathway.[3]

    • Protocol:

      • Use flame-dried or oven-dried glassware.

      • Thoroughly degas all solvents and water. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) or by performing three to five freeze-pump-thaw cycles.[2] A subsurface sparge is particularly effective.[2][5]

      • Assemble the reaction under a positive pressure of an inert gas.

  • Catalyst Selection and Pre-activation:

    • Why: Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step that might be inefficient and lead to side reactions.[6] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensuring its efficient reduction to Pd(0) is key.

    • Recommendation: Consider using modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) which are designed for rapid generation of the active Pd(0) species.

  • Addition of a Mild Reducing Agent:

    • Why: A mild reducing agent can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[2][5]

    • Recommendation: The addition of potassium formate has been shown to be effective in minimizing the concentration of free Pd(II) without significantly impacting the desired catalytic cycle.[5]

  • Order of Reagent Addition:

    • Why: Pre-heating the mixture of the palladium catalyst, base, solvent, and the this compound before adding the boronic acid can sometimes mitigate homocoupling.[7] This can help ensure the oxidative addition step occurs readily once the boronic acid is introduced.

Issue 2: The reaction is sluggish, potentially allowing more time for side reactions like homocoupling.

A slow desired reaction provides a larger window for competing side reactions to occur. The unique electronic properties of this compound, a heteroaromatic compound, can contribute to this.

Potential Causes & Solutions:

  • Slow Oxidative Addition: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[8][9] The electron-rich nature of the pyrrolopyridine ring system can further disfavor this step.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands).[10][11] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition to the aryl chloride.[12]

  • Catalyst Inhibition by the Heterocycle: The nitrogen atoms in the 1H-pyrrolo[2,3-b]pyridine scaffold can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8][13]

    • Solution: The use of sterically hindered, bulky ligands can often prevent or minimize this inhibitory coordination, keeping the catalyst active in the desired cycle.[6] Highly active catalysts developed by Buchwald and others are often effective for these challenging heterocyclic substrates.[14]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step and its strength and solubility can significantly impact the reaction rate.[12][15]

    • Solution: Screen different bases. While aqueous K₂CO₃ is a common first choice, stronger, non-aqueous bases like K₃PO₄ are often more effective, especially if protodeboronation is also a concern.[6][16] The base should be finely ground and anhydrous to ensure its reactivity.[4]

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a particular problem with my this compound Suzuki reaction?

A1: While homocoupling is a general issue in Suzuki reactions, several factors related to your specific substrate can exacerbate it. The C-Cl bond's lower reactivity can slow down the oxidative addition step.[8] If this step is not efficient, the active Pd(0) catalyst may be more susceptible to oxidation to Pd(II) by trace oxygen, which then promotes the homocoupling of the more reactive boronic acid partner.[3]

Q2: I've degassed my solvents, but still see homocoupling. What is the next most important parameter to adjust?

A2: After ensuring a strictly inert atmosphere, the next critical parameter is your catalyst system (palladium source and ligand) . The combination of Pd source and ligand dictates the rates of the productive catalytic cycle versus the off-cycle side reactions. For a challenging substrate like an electron-rich heteroaryl chloride, switching to a more active and robust catalyst system is often the key.

  • Recommended Ligand Classes:

    • Buchwald Ligands: SPhos and XPhos are excellent starting points due to their steric bulk and electron-rich nature.[17]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective and offer high stability.[12]

Q3: Can the reaction temperature influence the amount of homocoupling?

A3: Yes, temperature can have a significant effect. While higher temperatures can increase the rate of the desired reaction, especially the challenging oxidative addition to the chloride, they can also accelerate side reactions.[13][16] It is often a delicate balance. If homocoupling is severe, and you are using a highly active catalyst system, it may be beneficial to try running the reaction at a lower temperature (e.g., 60-80 °C) to see if the rate of homocoupling decreases more significantly than the rate of your desired cross-coupling.[16][18]

Q4: Does the choice of boronic acid versus a boronate ester affect homocoupling?

A4: While the primary mechanism of homocoupling involves the boronic acid itself, using a more stable boronate ester (like a pinacol or MIDA ester) can sometimes be beneficial.[3] Boronic acids can be prone to degradation, and some side reactions may be influenced by the free boronic acid concentration. Using a boronate ester, which slowly hydrolyzes in situ to the active boronic acid, can sometimes lead to cleaner reactions. This is particularly relevant for preventing protodeboronation, another common side reaction.[16]

Q5: What is protodeboronation and how is it different from homocoupling?

A5: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) to give the corresponding arene.[16] This is different from homocoupling, which forms a C-C bond between two boronic acid molecules. Both side reactions consume your nucleophile and reduce the yield. To avoid protodeboronation, using anhydrous conditions and a milder base like K₃PO₄ can be helpful.[4][16]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions to Minimize Homocoupling
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Palladium Source Pd₂(dba)₃1-2 mol%
Ligand SPhos or XPhos2.2 - 4.4 mol%
Base K₃PO₄ (finely ground, anhydrous)2.0 - 3.0 equiv
Solvent 1,4-Dioxane or Toluene / Water10:1 to 5:1 ratio
Temperature 80 - 100 °COptimization may be required
Atmosphere Strict Nitrogen or ArgonCritical for suppressing homocoupling
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling

This protocol is a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, anhydrous and finely ground)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with inert gas three times.[8]

  • Add the degassed 1,4-dioxane and degassed water to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Visualizing the Chemistry

Diagram 1: Suzuki Catalytic Cycle vs. Homocoupling Pathway

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Cl) Pd0_H Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl OA->PdII_Aryl Ar-Cl Trans Transmetalation (Ar'B(OH)₂) PdII_Biaryl Ar-Pd(II)L₂-Ar' Trans->PdII_Biaryl Ar'B(OH)₂ Base PdII_Biaryl->Pd0 RE Reductive Elimination Product Ar-Ar' (Product) RE->Product Ox Oxidation PdII Pd(II)L₂ Ox->PdII O₂ Trans1 Transmetalation 1 (Ar'B(OH)₂) PdII_Ar1 Ar'-Pd(II)L₂-X Trans1->PdII_Ar1 Ar'B(OH)₂ Trans2 Transmetalation 2 (Ar'B(OH)₂) PdII_Ar2 Ar'-Pd(II)L₂-Ar' Trans2->PdII_Ar2 Ar'B(OH)₂ PdII_Ar2->Pd0_H RE_H Reductive Elimination SideProduct Ar'-Ar' (Homocoupling) RE_H->SideProduct

Caption: Competing pathways: The desired Suzuki cycle and the O₂-mediated homocoupling cycle.

Diagram 2: Troubleshooting Flowchart for Homocoupling

Troubleshooting_Homocoupling Start Homocoupling Observed Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents (Freeze-Pump-Thaw) and use Schlenk techniques. Check_Inert->Degas No Check_Catalyst Is the catalyst system optimized for heteroaryl chlorides? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Change_Ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Change_Ligand No Check_Base Is the base optimal? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Switch to anhydrous, finely ground K₃PO₄. Check_Base->Change_Base No Check_Temp Is the temperature too high? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Action: Attempt reaction at a lower temperature (e.g., 60-80 °C). Check_Temp->Lower_Temp Potentially Success Problem Resolved Check_Temp->Success No, temp is optimal Lower_Temp->Success

Caption: A logical workflow to diagnose and solve homocoupling issues.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017). ResearchGate. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Publications. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF. (2021). ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. (2018). ResearchGate. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (2010). ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry Europe. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). National Institutes of Health. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2004). ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2019). MDPI. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). National Institutes of Health. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, consisting of a fused pyridine and pyrrole ring, serves as a versatile framework for designing molecules with a wide array of biological activities. The strategic placement of the nitrogen atom in the pyridine ring profoundly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, pKa, and dipole moment, which in turn dictate its interactions with biological targets.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as kinase inhibitors, anticancer agents, anti-inflammatory compounds, and treatments for neurological disorders.[2][3][4]

This guide provides a comparative analysis of the biological activity of analogs based on the 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine core. We will delve into their structure-activity relationships (SAR), compare their performance in key biological assays, and provide detailed experimental protocols for their evaluation.

Comparative Biological Activity of Analogs

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The 3-chloro-2-methyl substitution pattern provides a specific starting point from which to explore how further modifications impact efficacy and selectivity.

Anticancer and Cytotoxic Activity

Pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents.[2][5][6] Their mechanisms of action are often tied to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Studies on various 7-azaindole analogs have shown that substitutions at different positions can dramatically alter their cytotoxic profiles against various cancer cell lines. For instance, a study on N-alkyl-7-azaindoles revealed that increasing the length of the alkyl chain at the N-1 position generally enhances cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.[1] Another study synthesized a series of novel pyrrolo[2,3-b]pyridine analogues and evaluated their cytotoxic effects on A549, HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines, with some compounds showing growth inhibition in the low micromolar range.[5][7]

For the this compound series, modifications at the N1, C4, C5, and C6 positions are key areas for SAR exploration. The introduction of various aryl and heterocyclic moieties can lead to compounds with potent growth inhibitory action.

Kinase Inhibition: A Primary Mechanism of Action

The 7-azaindole scaffold is a well-established hinge-binding motif that can mimic the adenine region of ATP, making it an excellent starting point for the design of kinase inhibitors.[1] Various derivatives have been developed as potent inhibitors of a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[8][9][10]

  • FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent FGFR inhibitors. Through structural optimization, compound 4h was identified, exhibiting IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[8][11][12] This highlights the potential for developing highly potent kinase inhibitors from this scaffold.

  • GSK-3β Inhibition: In the context of Alzheimer's disease, novel pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent GSK-3β inhibitors. Compounds 41 , 46 , and 54 showed remarkable potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, along with good selectivity over other kinases.[10]

  • Other Kinase Targets: The versatility of the 7-azaindole scaffold is further demonstrated by its application in developing inhibitors for other kinases such as ATM, B-RAF, and PDE4B.[13][14][15]

The specific 3-chloro-2-methyl substitution likely influences the orientation of the molecule within the ATP-binding pocket of kinases. The methyl group can provide beneficial hydrophobic interactions, while the chloro group can act as a hydrogen bond acceptor and influence the electronics of the ring system. Further modifications on this core would aim to enhance binding affinity and selectivity for the target kinase.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is governed by the interplay of steric, electronic, and hydrophobic properties of the substituents.

Logical Relationship: Structure-Activity Relationship (SAR) of this compound Analogs

SAR_diagram core This compound Core N1 C4 C5 C6 sub_n1 N1 Substituents - Alkyl chains - Aryl groups core:n1->sub_n1 sub_c4 C4 Substituents - Amino groups - Phenylamino moieties core:c4->sub_c4 sub_c5 C5 Substituents - Carboxamides - Trifluoromethyl groups core:c5->sub_c5 sub_c6 C6 Substituents - Phenyl groups - Heterocycles core:c6->sub_c6 activity Biological Activity - Kinase Inhibition - Anticancer Potency - Selectivity sub_n1->activity Modulates cytotoxicity and cell permeability sub_c4->activity Crucial for kinase hinge-binding sub_c5->activity Influences potency and selectivity sub_c6->activity Can provide additional binding interactions

Caption: Structure-Activity Relationship (SAR) map for this compound analogs.

  • N1-Position: Alkylation or arylation at the N1 position can impact the compound's lipophilicity and cell permeability. As noted earlier, increasing alkyl chain length at N1 has been shown to enhance cytotoxic activity.[1]

  • C4-Position: The C4 position is often critical for establishing hydrogen bonds with the hinge region of kinases. The introduction of amino or substituted amino groups at this position is a common strategy in the design of kinase inhibitors. For example, 4-phenylaminopyrrolo[2,3-b]pyridine derivatives have shown cytotoxic activity.[6]

  • C5-Position: Substitutions at the C5 position can project into the solvent-exposed region or deeper into the active site of the target protein. Introducing groups like carboxamides or trifluoromethyl can significantly influence potency and selectivity.[11][14]

  • C6-Position: The C6 position offers another vector for modification to enhance binding affinity or modulate physicochemical properties. Attaching aryl or heteroaryl groups at this position can lead to additional interactions with the target protein.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes the reported biological activities of various 7-azaindole analogs. While data for a complete matrix of 3-Chloro-2-methyl analogs is not exhaustively available in single sources, this compilation from multiple studies on the broader scaffold illustrates the potential of this chemical class.

Compound/Analog Target/Cell Line Activity (IC50/GI50) Reference
Analog 4h (FGFR inhibitor) FGFR17 nM[8][11][12]
FGFR29 nM[8][11][12]
FGFR325 nM[8][11][12]
4T1 (breast cancer)Proliferation Inhibition[8][11][12]
Analog 41 (GSK-3β inhibitor) GSK-3β0.22 nM[10]
Analog 4g (Anticancer) MCF-7 (breast cancer)15.56 µM[2]
Compound 35 (B-RAF inhibitor) V600E B-RAF0.080 µM[15]
Compound 22 (CDK8 inhibitor) CDK848.6 nM[9]
Analog 11h (PDE4B inhibitor) PDE4B0.14 µM[14]

Experimental Protocols

The evaluation of the biological activity of these analogs relies on robust and reproducible experimental assays. Below are detailed protocols for two fundamental assays.

Experimental Workflow: Evaluating Biological Activity

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical synthesis Analog Synthesis & Purification biochemical Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical cellular Cell-Based Assays (e.g., MTT Cytotoxicity) biochemical->cellular sar Structure-Activity Relationship Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt pk_pd Pharmacokinetics & Pharmacodynamics lead_opt->pk_pd in_vivo In Vivo Efficacy (Xenograft Models) pk_pd->in_vivo tox Toxicology Studies in_vivo->tox PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Sources

The Ascendancy of the 7-Azaindole Core: A Comparative Guide to 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and Other Privileged Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into Kinase Inhibitor Scaffolds: Evaluating the unique advantages of the 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine core in modern drug discovery. This guide offers a comparative analysis against established scaffolds like quinazoline, pyrimidine, and indole, supported by experimental data and detailed protocols for researchers in oncology and beyond.

In the landscape of targeted cancer therapy, the selection of a core chemical scaffold is a critical decision that dictates the potency, selectivity, and ultimate clinical success of a kinase inhibitor. Among the pantheon of privileged structures, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a versatile and highly effective core. This guide provides a detailed comparison of a specific, highly functionalized 7-azaindole derivative, this compound, against other prominent scaffolds, offering insights for medicinal chemists and drug development scientists.

The Strategic Advantage of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of indole, offers a unique combination of hydrogen bonding capabilities and structural rigidity that makes it an ideal starting point for kinase inhibitor design. The pyrrole nitrogen and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket, a crucial anchor point for inhibitor binding.

The introduction of a chloro group at the 3-position and a methyl group at the 2-position of the 7-azaindole core further refines its properties. The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyrrole nitrogen, enhancing its hydrogen-bonding potential. The methyl group at the 2-position can provide beneficial steric interactions and improve metabolic stability.

Comparative Analysis with Established Kinase Inhibitor Scaffolds

To understand the unique value of the this compound scaffold, it is essential to compare it with other widely used cores in kinase inhibitor design.

Quinazoline

The quinazoline scaffold is a cornerstone of many FDA-approved kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family.[1] Its fused pyrimidine and benzene ring system provides a rigid platform for presenting substituents that interact with the kinase active site.[2]

Pyrimidine

As a bioisostere of the purine core of ATP, the pyrimidine scaffold is a privileged structure in kinase inhibitor design.[3][4] Its derivatives have shown broad applicability, with numerous approved drugs targeting a wide range of kinases.[5][6]

Indole

The indole scaffold is another prevalent core in kinase inhibitors, valued for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking.[7][8][9]

Head-to-Head: Performance Data of Kinase Inhibitors

While direct comparative studies of the this compound scaffold against others are limited, we can infer its potential by examining the performance of inhibitors derived from each core against key kinase targets.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors Based on Different Scaffolds

Kinase TargetThis compound DerivativeQuinazoline DerivativePyrimidine DerivativeIndole DerivativeReference
VEGFR-2~3.62 µM (analogue)Sorafenib: 90 nMSunitinib: 80 nMSemaxanib: 20 nM[10]
p38αL-167307: ID50 = 7.4 mg/kg (in vivo)VX-745BIRB 796: 0.1 nM[4][11]
FGFR1Compound 4h : 7 nMDovitinib: 8 nM[10]
GSK-3βCompound 41 : 0.22 nM[12]

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical assay conditions. The potency of an inhibitor is highly dependent on the specific substitutions on the core scaffold.

Experimental Protocols: A Guide to Kinase Inhibition Assays

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Below are detailed methodologies for common in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust, high-throughput method for measuring kinase activity.[7][13][14]

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Workflow:

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Add Inhibitor/DMSO B 2. Add Kinase Enzyme A->B C 3. Pre-incubate B->C D 4. Add Substrate/ATP Mix C->D E 5. Incubate D->E F 6. Add Detection Reagents E->F G 7. Incubate F->G H 8. Read Plate (HTRF) G->H

HTRF Kinase Assay Workflow

Detailed Protocol:

  • Compound Plating: Dispense 0.5 µL of test compounds serially diluted in DMSO into a 384-well low-volume plate.

  • Enzyme Addition: Add 5.5 µL of the kinase solution in the appropriate kinase buffer.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP to start the reaction.

  • Kinase Reaction: Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection: Add 10 µL of the HTRF detection mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.[2][9]

Principle: These assays measure the phosphorylation of a specific substrate within a cellular context, often using techniques like Western blotting or specialized reporter systems.

Workflow:

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_analysis Analysis A 1. Seed Cells B 2. Treat with Inhibitor A->B C 3. Stimulate Pathway (if needed) B->C D 4. Lyse Cells C->D E 5. Quantify Protein D->E F 6. Analyze by Western Blot/ELISA E->F

Cell-Based Kinase Assay Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for a specified period.

  • Pathway Stimulation: If necessary, stimulate the cells with a growth factor or other agonist to activate the kinase of interest.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Analysis: Analyze the phosphorylation status of the target protein and downstream substrates by Western blotting using phospho-specific antibodies or by a quantitative ELISA.

Structure-Activity Relationship (SAR) Insights

The SAR of the this compound scaffold reveals key insights for optimization. The 3-chloro and 2-methyl groups provide a starting point for exploring interactions in the ATP-binding pocket. Further modifications at the 4, 5, and 6-positions of the pyrrolopyridine ring, as well as on the pyrrole nitrogen, can be systematically explored to enhance potency and selectivity. For instance, the introduction of larger hydrophobic groups at the 5-position can target the hydrophobic pocket adjacent to the hinge region, while substitutions at the 4-position can be tailored to interact with the solvent-exposed region.

Conclusion

The this compound scaffold represents a highly promising and versatile core for the development of next-generation kinase inhibitors. Its unique structural features and hydrogen bonding capabilities provide a strong foundation for achieving high potency and selectivity. While direct comparative data with other scaffolds remains an area for future investigation, the impressive activity of its derivatives against a range of important oncology targets underscores its significant potential in drug discovery. By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Retrieved January 14, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. Retrieved January 14, 2026, from [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). PubMed. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S. Retrieved January 14, 2026, from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Bentham Science. Retrieved January 14, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science. Retrieved January 14, 2026, from [Link]

  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. Retrieved January 14, 2026, from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved January 14, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. (2018). PubMed. Retrieved January 14, 2026, from [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Pyrroles and other heterocycles as inhibitors of p38 kinase. (1998). PubMed. Retrieved January 14, 2026, from [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). PubMed. Retrieved January 14, 2026, from [Link]

Sources

The Emergence of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Performance, Validation, and Application for Drug Development Professionals

The relentless pursuit of selective and potent kinase inhibitors has cemented the importance of identifying and validating novel chemical scaffolds. Among these, the pyrrolo[2,3-b]pyridine core, a bioisostere of indole and purine, has distinguished itself as a "privileged" structure capable of interacting with the ATP-binding site of numerous kinases. This guide provides an in-depth validation of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as a foundational scaffold for the development of next-generation kinase inhibitors. We will objectively compare its performance against established scaffolds, supported by experimental data, and provide detailed protocols for its validation.

The Pyrrolo[2,3-b]pyridine Scaffold: A Framework for Potency and Selectivity

The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold has been the cornerstone of several FDA-approved drugs and numerous clinical candidates. Its success lies in its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The nitrogen atom at position 7 acts as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP. The pyrrole nitrogen can be substituted to modulate solubility and engage in further interactions within the active site. The 3-chloro-2-methyl substitution on this core provides a crucial synthetic handle for diversification, allowing for the exploration of chemical space and the optimization of potency and selectivity.

Comparative Analysis: Pyrrolo[2,3-b]pyridine vs. Established Kinase Scaffolds

To contextualize the performance of the pyrrolo[2,3-b]pyridine scaffold, we compare it against two other well-established "privileged" scaffolds in kinase inhibitor design: Quinazoline and Pyrazolopyrimidine .[1][2][3]

Scaffold Exemplar Drug(s) Primary Target(s) Potency (IC50) Key Advantages Potential Liabilities
Pyrrolo[2,3-b]pyridine Vemurafenib [4][5][6][7][8] Pexidartinib [9][10][11][12] Compound 38a [13][14][15]BRAFV600E CSF-1R, c-Kit JAK131 nM 20 nM, 10 nM (JAK1) - PotentHigh potency and selectivity achievable through substitution. Proven clinical and commercial success. Versatile synthetic chemistry.Potential for off-target effects depending on substitution patterns.
Quinazoline Gefitinib [16][17] Erlotinib [17]EGFR2-37 nMWell-established synthetic routes. Numerous FDA-approved drugs. Good drug-like properties.[18][19][20]Can suffer from acquired resistance through target mutations. Potential for off-target effects on related kinases.
Pyrazolopyrimidine Ruxolitinib JAK1/23.3 nM (JAK1), 2.8 nM (JAK2)Potent inhibition of various kinases. Bioisostere of adenine, mimicking ATP binding.[21][22]Can exhibit promiscuity, leading to off-target effects.[23]

Causality Behind Performance: The pyrrolo[2,3-b]pyridine scaffold's potency, as exemplified by Vemurafenib and Pexidartinib, stems from its optimal presentation of hydrogen bond donors and acceptors to the kinase hinge region.[6][12] The 3-chloro position serves as a versatile point for Suzuki or other cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups that can probe deeper into the ATP pocket and enhance selectivity. This is a key advantage over some less easily derivatized scaffolds.

Experimental Validation Workflow for a Novel Pyrrolo[2,3-b]pyridine-Based Inhibitor

The validation of a new drug lead is a multi-step process designed to de-risk the candidate before it progresses to more complex and expensive in vivo studies. Below is a self-validating workflow for assessing a novel derivative synthesized from the this compound scaffold.

G cluster_0 Initial Screening Cascade cluster_1 Cellular Activity & Cytotoxicity cluster_2 Early ADME & Selectivity Profiling A Synthesis of Novel Pyrrolo[2,3-b]pyridine Derivative B Biochemical Kinase Assay (e.g., TR-FRET or Luminescence) A->B C Determine IC50 Value B->C D Cell-Based Potency Assay (e.g., Phospho-protein Western Blot) C->D E Cytotoxicity Assay (e.g., MTT or MTS) C->E F Determine EC50 & CC50 D->F E->F G Kinase Selectivity Panel (Screen against >100 kinases) F->G H In Vitro ADME Assays (Microsomal Stability, Permeability) F->H I Decision Point: Proceed to In Vivo? G->I H->I

Caption: A typical workflow for the in vitro validation of a novel kinase inhibitor.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the target kinase by quantifying the amount of ATP consumed. The ADP-Glo™ Kinase Assay is a common and robust method.

  • Protocol:

    • Prepare a serial dilution of the test compound (derived from this compound) in DMSO. A typical starting concentration is 10 mM.

    • In a 96-well or 384-well white plate, add the test compound dilutions. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

    • Add the target kinase and its specific substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell Viability (MTT) Assay

  • Rationale: This colorimetric assay assesses the cytotoxic effect of the compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. A potent kinase inhibitor is expected to reduce the viability of cancer cells that are dependent on the target kinase.

  • Protocol:

    • Seed cancer cells (e.g., a line known to be dependent on the target kinase) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 (50% cytotoxic concentration).

3. In Vitro ADME Profiling

  • Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. These assays predict the pharmacokinetic behavior of the drug candidate.

  • Key Assays:

    • Metabolic Stability: Incubate the test compound with liver microsomes or hepatocytes to determine its rate of metabolism. This provides an estimate of its in vivo half-life.

    • Plasma Protein Binding: Use methods like equilibrium dialysis to determine the fraction of the compound that binds to plasma proteins. High binding can limit the free drug available to act on the target.

    • Permeability: Employ Caco-2 cell monolayers to assess the compound's ability to cross the intestinal barrier, predicting its oral absorption.

    • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

Signaling Pathway and Mechanism of Action

Many inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold, such as Vemurafenib, target the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAFV600E) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Vemurafenib) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK signaling pathway by a pyrrolo[2,3-b]pyridine-based inhibitor.

Conclusion

The this compound scaffold represents a highly validated and versatile starting point for the development of potent and selective kinase inhibitors. Its proven success in generating FDA-approved drugs like Vemurafenib and Pexidartinib underscores its favorable drug-like properties. Comparative analysis demonstrates its competitive performance against other privileged scaffolds such as quinazolines and pyrazolopyrimidines. By employing a rigorous experimental validation workflow encompassing biochemical, cellular, and ADME assays, researchers can efficiently identify and optimize novel drug candidates from this scaffold, paving the way for new targeted therapies in oncology and beyond.

References

  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future oncology (London, England), 8(5), 509–523.
  • Castellano, S., Stefancich, G., Ragno, R., Scheiper, B., & Caroli, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 373–383.
  • Luke, J. J., & Hodi, F. S. (2012). Vemurafenib and BRAF inhibition: a new class of treatment for metastatic melanoma.
  • Cannarile, M. A., Weisser, M., Jacob, W., Jegg, A. M., Ries, C. H., & Rüttinger, D. (2017). CSF-1/CSF-1R signaling inhibitor pexidartinib (PLX3397) reprograms tumor-associated macrophages and stimulates T-cell infiltration in sarcoma microenvironment. Clinical Cancer Research, 23(24), 7583-7594.
  • Tap, W. D., Wainberg, Z. A., Anthony, S. P., Ibrahim, P. N., S. C., ... & Hyman, D. M. (2020). Pexidartinib, a novel small molecule CSF-1R inhibitor in use for tenosynovial giant cell tumor. Drug design, development and therapy, 14, 2359–2370.
  • Larkin, J., Ascierto, P. A., Dréno, B., Atkinson, V., Liszkay, G., Maio, M., ... & McArthur, G. A. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future oncology (London, England), 8(5), 509–523.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, M. A., Abdel-Aziz, A. A.-M., & Ghorab, M. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules (Basel, Switzerland), 29(4), 841.
  • Lee, J. H., Park, S., Lee, E. J., Lee, S., Kim, H., Lee, S. J., ... & Kang, S. S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, M. A., Abdel-Aziz, A. A.-M., & Ghorab, M. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 841.
  • Kumar, A., Sharma, S., & Kumar, D. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European journal of medicinal chemistry, 225, 113781.
  • Khedr, M. A., Elgemeie, G. H., Azzam, R. A., Zaghary, W. A., & Elsherif, G. E. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current pharmaceutical design, 28(41), 3374–3403.
  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules (Basel, Switzerland), 22(5), 738.
  • Daiichi Sankyo. (2015). FDA Grants Breakthrough Therapy Designation for Daiichi Sankyo and Plexxikon's Investigational CSF-1R Inhibitor Pexidartinib (PLX3397) in Tenosynovial Giant Cell Tumor. [Link]

  • Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2022). Pyrazolo-Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Current medicinal chemistry, 29(3), 481–504.
  • Lee, J. H., Park, S., Lee, E. J., Lee, S., Kim, H., Lee, S. J., ... & Kang, S. S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979.
  • Emery, E., & Berrué, F. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 983–999.
  • Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2022). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Current medicinal chemistry, 29(3), 481–504.
  • Lang, J. J., Lv, Y., Kobe, B., Chen, H., Tan, Y., Chen, L., ... & Zheng, X. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of medicinal chemistry, 66(10), 6768–6785.
  • Le, T. N., Devineau, A., Grimaud, L., & Berrué, F. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules (Basel, Switzerland), 25(14), 3223.
  • Lee, J. H., Park, S., Lee, E. J., Lee, S., Kim, H., Lee, S. J., ... & Kang, S. S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Halo-2-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of kinase inhibitors and other therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 3-halo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into how modifications to this core structure influence biological activity, with a particular focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical space for novel therapeutic design.

The Strategic Importance of the 3-Halo-2-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core acts as an effective hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of kinase ATP-binding sites. The introduction of a methyl group at the 2-position and a halogen at the 3-position provides a strategic framework for further functionalization and optimization of potency and selectivity. The 2-methyl group can provide beneficial hydrophobic interactions and act as a steric anchor, while the 3-halogen, particularly chlorine, serves as a key building block for introducing further diversity through cross-coupling reactions, allowing for the exploration of different pockets within the target protein.

Comparative Analysis of Biological Activity

The biological activity of 3-halo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of various substituents. Kinase inhibition is a prominent therapeutic application for this class of compounds, with numerous derivatives showing potent activity against a range of kinases implicated in cancer and other diseases.

The Influence of the 3-Halogen on Kinase Inhibitory Potency

The nature of the halogen at the 3-position can significantly impact the inhibitory activity of these derivatives. While direct comparative studies on a single target for a series of 3-halo-2-methyl analogs are not extensively published, general trends from related pyrrolopyrimidine scaffolds suggest that the electronic and steric properties of the halogen are crucial. For instance, in related pyrrolo[2,3-d]pyrimidines, the presence of a halogen at the 3-position of the pyrrole ring has been shown to be beneficial for cytotoxicity.

The 3-chloro substituent is a common starting point in many synthetic campaigns due to its reactivity in cross-coupling reactions, which allows for the introduction of various aryl or heteroaryl groups. The 3-iodo derivative is also a valuable intermediate for similar synthetic transformations, often offering different reactivity profiles. [1]

Structure-Activity Relationship of Substitutions on the Pyrrolopyridine Core

The following table summarizes the structure-activity relationship of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives, providing insights into how modifications at different positions of the core scaffold, including the 3-position, affect their kinase inhibitory activity. This data, gathered from various studies on the broader class of 1H-pyrrolo[2,3-b]pyridines, helps to contextualize the importance of the 3-halo-2-methyl substitution pattern.

Compound IDCore ScaffoldR1R2R3Target KinaseIC50 (nM)Reference
1 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridineHAryl/HeteroarylVariousVarious KinasesData not publicly available in a comparative series-
2 1H-pyrrolo[2,3-b]pyridineH2-carboxamide3,3-difluoroazetidinePDE4B140
3 1H-pyrrolo[2,3-b]pyridineHH5-(trifluoromethyl)FGFR11900[2]
4h 1H-pyrrolo[2,3-b]pyridineH3-(2,6-dichloro-3,5-dimethoxyphenyl)5-(trifluoromethyl)FGFR17[2]
34 1H-pyrrolo[2,3-b]pyridine1-(1,2,3-triazole linked aryl)HHc-Met1.68[3]
41 1H-pyrrolo[2,3-b]pyridineVariousVariousVariousGSK-3β0.22[4]
46 1H-pyrrolo[2,3-b]pyridineVariousVariousVariousGSK-3β0.26[4]
54 1H-pyrrolo[2,3-b]pyridineVariousVariousVariousGSK-3β0.24[4]

Note: This table provides representative data to illustrate SAR principles. Direct comparison of IC50 values across different assays and targets should be done with caution.

From the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, it is evident that substitutions at various positions significantly impact potency and selectivity. For example, compound 4h demonstrates that specific substitutions on an appended phenyl ring can lead to highly potent FGFR1 inhibition. [2]Similarly, the introduction of a 1,2,3-triazole linked aryl group at the 1-position, as in compound 34 , results in a potent c-Met inhibitor. [3]The potent GSK-3β inhibition by compounds 41 , 46 , and 54 further highlights the versatility of this scaffold for targeting different kinases. [4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To assess the inhibitory potential of novel 3-halo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a robust and quantitative in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [5]

Materials:
  • Kinase of interest (e.g., ALK, FGFR, etc.)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (3-halo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Dilution Plate_Setup 3. Add Compound & Kinase Compound_Prep->Plate_Setup Kinase_Mix 2. Kinase/Substrate Mix Kinase_Mix->Plate_Setup Reaction_Start 4. Add ATP/Substrate Plate_Setup->Reaction_Start Incubation 5. Incubate (30°C, 60 min) Reaction_Start->Incubation Stop_Reaction 6. Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Gen 7. Add Kinase Detection Reagent Stop_Reaction->Signal_Gen Read_Luminescence 8. Measure Luminescence Signal_Gen->Read_Luminescence IC50_Calc 9. IC50 Calculation Read_Luminescence->IC50_Calc

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The 3-halo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The strategic placement of the halogen at the 3-position provides a handle for synthetic elaboration, enabling the exploration of diverse chemical space and the optimization of interactions with the target protein. While a comprehensive SAR for this specific substitution pattern is still emerging in the public literature, the broader understanding of the 1H-pyrrolo[2,3-b]pyridine core provides a strong foundation for rational drug design.

Future research in this area should focus on systematic studies that directly compare the effects of different halogens at the 3-position and explore a wide range of substitutions at other positions of the scaffold. Such studies, coupled with structural biology and computational modeling, will be instrumental in unlocking the full therapeutic potential of this important class of compounds.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(4). [Link]

  • Ali, I., et al. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 26(18), 5489. [Link]

  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Foley, C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(31), 20597–20611. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Ali, I., et al. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 26(18), 5489. [Link]

  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(4). [Link]

  • Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(5-6), 229-238. [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1753. [Link]

  • Hansen, M. R., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4983. [Link]

Sources

From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of potent and selective inhibitors targeting key players in human diseases, particularly in oncology and neurodegenerative disorders. While the specific 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine substitution pattern is a subject of ongoing research, this guide will delve into the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives. We will critically examine the translation of their promising in vitro potency to in vivo efficacy, a crucial step in the drug discovery pipeline.

This guide is intended for researchers, scientists, and drug development professionals. We will dissect the experimental data, explore the underlying biological rationale, and provide detailed protocols to empower your own investigations into this versatile class of compounds.

The Bridge and the Gap: Understanding In Vitro vs. In Vivo Efficacy

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is fraught with challenges. A compound that exhibits nanomolar potency in a cell-free enzymatic assay (in vitro) may show little to no effect in a living organism (in vivo). This discrepancy, often termed the "in vitro-in vivo gap," can be attributed to a multitude of factors including:

  • Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion (ADME) properties dictate the compound's concentration and persistence at the target site.

  • Pharmacodynamics (PD): The relationship between drug concentration and its observed effect in vivo.

  • Off-target effects: Interactions with unintended biological targets can lead to toxicity or unforeseen biological responses.

  • Complexity of the biological system: The intricate network of signaling pathways and feedback loops in a whole organism cannot be fully replicated in a simplified in vitro model.

This guide will use specific examples of 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate these principles and highlight successful strategies in bridging this gap.

Case Study 1: Potent FGFR Inhibitors for Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[1][2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1][2]

In Vitro Efficacy of FGFR Inhibitors

One promising compound, 4h , emerged from structure-activity relationship (SAR) studies.[1][2] Its in vitro activity was characterized through a cascade of assays:

  • Enzymatic Assays: Compound 4h demonstrated potent, pan-FGFR inhibitory activity with IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3.[1][2]

  • Cell-Based Assays: In cellular models, 4h effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis.[1][2] Furthermore, it significantly hampered the migration and invasion of these cancer cells, crucial processes in metastasis.[1][2]

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) 4T1 Cell Proliferation Inhibition
4h 7925712Significant inhibition and apoptosis induction

Table 1: In Vitro Activity of FGFR Inhibitor 4h.[1][2]

The causality behind these experimental choices lies in a tiered approach. Initial enzymatic assays confirm direct target engagement. Subsequent cell-based assays validate that this target inhibition translates to a desired biological effect in a relevant cancer cell line.

Experimental Workflow: In Vitro FGFR Inhibition

cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays enz_start Recombinant FGFR Kinase enz_reaction Kinase Reaction enz_start->enz_reaction enz_compound Compound 4h (various concentrations) enz_compound->enz_reaction enz_atp ATP enz_atp->enz_reaction enz_substrate Substrate enz_substrate->enz_reaction enz_detection Detection of Phosphorylation (e.g., ELISA, Luminescence) enz_reaction->enz_detection enz_ic50 IC50 Calculation enz_detection->enz_ic50 cell_culture 4T1 Breast Cancer Cells cell_treatment Treatment with Compound 4h cell_culture->cell_treatment cell_prolif Proliferation Assay (e.g., MTT, BrdU) cell_treatment->cell_prolif cell_apop Apoptosis Assay (e.g., Annexin V) cell_treatment->cell_apop cell_mig Migration/Invasion Assay (e.g., Transwell) cell_treatment->cell_mig cell_results Assessment of Cellular Phenotype cell_prolif->cell_results cell_apop->cell_results cell_mig->cell_results

Caption: Workflow for in vitro evaluation of FGFR inhibitors.

Case Study 2: Selective ATM Inhibitors with In Vivo Antitumor Activity

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to chemo- and radiotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective and orally available ATM inhibitors.[3][4]

In Vitro and In Vivo Synergy

Compound 25a was identified as a lead candidate with excellent kinase selectivity.[4]

  • In Vitro : Compound 25a demonstrated high selectivity for ATM over other members of the PIKK family of kinases.[4] In combination with the topoisomerase I inhibitor irinotecan, it showed synergistic antitumor efficacy in cancer cells in vitro.[3][4] This synergy is rooted in the inhibition of the ATM pathway, which is crucial for repairing the DNA damage induced by irinotecan.[4]

  • In Vivo : The promising in vitro results were translated to animal models. Compound 25a exhibited excellent oral bioavailability in mice.[4] In HCT116 and SW620 colorectal cancer xenograft models, the combination of 25a and irinotecan resulted in a significant tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively.[4] This demonstrates a successful transition from cell culture to a preclinical cancer model.

Model Treatment Tumor Growth Inhibition (TGI)
HCT116 Xenograft25a + Irinotecan79.3%
SW620 Xenograft25a + Irinotecan95.4%

Table 2: In Vivo Efficacy of ATM Inhibitor 25a in Combination Therapy.[4]

Experimental Workflow: In Vivo Xenograft Study

cluster_invivo In Vivo Xenograft Model animal_model Immunocompromised Mice tumor_implant Implantation of HCT116 or SW620 cells animal_model->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth treatment_groups Randomization into Treatment Groups (Vehicle, 25a, Irinotecan, Combination) tumor_growth->treatment_groups dosing Oral Administration of 25a and/or Irinotecan treatment_groups->dosing monitoring Tumor Volume and Body Weight Monitoring dosing->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint tgi_calc Calculation of Tumor Growth Inhibition (TGI) endpoint->tgi_calc

Caption: Workflow for a preclinical in vivo xenograft study.

Case Study 3: GSK-3β Inhibitors for Alzheimer's Disease

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond oncology. Derivatives have been developed as potent glycogen synthase kinase-3β (GSK-3β) inhibitors for the potential treatment of Alzheimer's disease (AD).[5]

From Enzyme to Organism: A Multi-step Evaluation

Compound 41 emerged as a promising candidate with potent and selective GSK-3β inhibitory activity.[5]

  • In Vitro : Compound 41 displayed a remarkable IC50 of 0.22 nM against GSK-3β and showed high selectivity over other kinases.[5] In SH-SY5Y neuroblastoma cells, it effectively inhibited the hyperphosphorylation of tau protein, a key pathological hallmark of AD, and promoted neurite outgrowth.[5] Importantly, it exhibited low cytotoxicity.[5]

  • In Vivo : The efficacy of compound 41 was then assessed in a zebrafish model of AD induced by aluminum chloride (AlCl3).[5] The compound was able to ameliorate the dyskinesia observed in the zebrafish, indicating a positive effect on the disease phenotype.[5] Furthermore, acute toxicity studies in mice demonstrated its low-toxicity profile.[5]

Assay Result for Compound 41
GSK-3β IC500.22 nM
SH-SY5Y Cell Viability>70% at 100 µM
Tau Phosphorylation (p-tau-Ser396)Decreased abundance
Neurite OutgrowthPromoted
Zebrafish AD ModelAmeliorated dyskinesia
Mouse Acute ToxicityLow toxicity

Table 3: Multi-level Efficacy Evaluation of GSK-3β Inhibitor 41.[5]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4h ) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Caliper measurements of the tumor dimensions are taken to calculate tumor volume (Volume = 0.5 x length x width^2).

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., 25a ) and/or combination drug (e.g., irinotecan) according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further biomarker analysis.

Conclusion: The Path Forward for 1H-Pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of innovative drug candidates. The successful translation from potent in vitro activity to significant in vivo efficacy, as exemplified by the ATM and GSK-3β inhibitors discussed, underscores the importance of a multi-faceted and well-designed experimental approach. By carefully considering pharmacokinetic properties, employing relevant disease models, and meticulously validating the mechanism of action, the full therapeutic potential of this remarkable class of compounds can be realized. The future of drug discovery with 1H-pyrrolo[2,3-b]pyridines is bright, with ongoing efforts to fine-tune their properties for enhanced efficacy and safety.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, [Link][1][2]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, [Link][3][4]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, [Link][5]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [ 2 , 3 -d]pyrimidine Derivatives. Molecules, [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd, [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm, [Link]

  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International Journal of Molecular Sciences, [Link]

  • Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions, [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea, [Link]

Sources

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold, specifically 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, is a critical step in the synthesis of a multitude of biologically active compounds. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position opens avenues for the development of novel therapeutics. This guide provides a comparative analysis of various catalytic systems for the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with this versatile building block. The discussion is grounded in experimental data from analogous systems and established mechanistic principles to aid in rational catalyst selection and reaction optimization.

The Challenge of Cross-Coupling with 3-Chloro-2-methyl-7-azaindole

The this compound substrate presents a unique set of challenges and opportunities in cross-coupling reactions. The chlorine atom at the C3 position is less reactive than its bromine or iodine counterparts, often necessitating more active catalytic systems. Furthermore, the presence of the N-H group in the pyrrole ring and the basic nitrogen in the pyridine ring can lead to catalyst inhibition or undesired side reactions. The methyl group at the C2 position can also exert steric and electronic effects that influence catalyst performance. Therefore, a careful selection of the palladium precursor, ligand, base, and solvent is paramount for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures. For the coupling of chloro-heterocycles like 3-Chloro-2-methyl-7-azaindole, the choice of a sufficiently active catalyst is crucial to overcome the strength of the C-Cl bond.

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
Catalyst System (Pd Source/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate (if not target)Reference
Pd₂(dba)₃ / -K₂CO₃1,4-Dioxane/H₂O1000.5High4-Chloro-2-iodo-7-azaindole derivative[1]
Pd(dppf)Cl₂K₂CO₃DME802High5-Bromo-1-ethyl-1H-indazole[2]
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O905854-Bromo-SEM-protected pyrrole[3]
(NHC)Pd(cinn)ClNaHCO₃H₂ORT-39-993-Chloropyridine[4]
Pd(OAc)₂ / DialkylbiphenylphosphineK₃PO₄Dioxane/H₂O605-8Good-ExcellentUnprotected halo-indazoles[5]

This table presents data from analogous systems to guide catalyst selection.

Expertise & Experience: The data suggests that for chloro-aza-heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands, such as the dialkylbiphenylphosphines developed by Buchwald, are highly effective.[5] These ligands promote the oxidative addition of the less reactive aryl chloride to the palladium center. N-heterocyclic carbene (NHC) ligands also show significant promise, offering high stability and activity, even in aqueous media at room temperature.[4] For substrates prone to catalyst inhibition by the heterocyclic nitrogen, the use of well-defined pre-catalysts can be advantageous.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in the dioxane/water mixture.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetal Ar'B(OH)₂ PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of arylamines. For the amination of 3-Chloro-2-methyl-7-azaindole, catalyst systems that are tolerant of the basic nitrogen atoms and the N-H group are essential.

Comparative Performance of Catalysts for Buchwald-Hartwig Amination
Catalyst System (Pd Source/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate (if not target)Reference
RuPhos Precatalyst / RuPhosLiHMDSTHF650.5944-Chloro-7-azaindole[6]
XPhos Precatalyst / XPhosLiHMDSTHF650.5904-Chloro-7-azaindole[6]
BrettPhos Precatalyst / BrettPhosLiHMDSTHF65-GoodHalo-7-azaindoles with primary amines[6]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane110-Good6-Chloro-pyrrolopyrimidine derivative[7]
Pd₂(dba)₃ / XantPhosDBUToluene---General amination[8]

This table presents data from analogous systems to guide catalyst selection.

Expertise & Experience: The use of palladium precatalysts in combination with bulky, electron-rich biarylphosphine ligands like RuPhos, XPhos, and BrettPhos has proven to be highly effective for the amination of halo-7-azaindoles.[6] These systems often allow for rapid reactions under mild conditions. The choice of base is also critical, with lithium bis(trimethylsilyl)amide (LiHMDS) being a particularly effective base for these substrates.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (precatalyst, 2 mol%)

  • RuPhos (2 mol%)

  • LiHMDS (1 M solution in THF, 2.5 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the RuPhos Pd G3 precatalyst and RuPhos ligand.

  • Add this compound and the amine.

  • Add anhydrous THF, followed by the LiHMDS solution.

  • Seal the tube and heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)-Cl(NHR₂)(Ln)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base Amido Ar-Pd(II)-NR₂(Ln) Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most widely used method for the synthesis of arylalkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Comparative Performance of Catalysts for Sonogashira Coupling
Catalyst System (Pd Source/Ligand)Co-catalystBaseSolventTemp. (°C)Yield (%)Substrate (if not target)Reference
Pd(PPh₃)₄CuIEt₃NDMFRT-60Good5-Azaindole derivatives[9]
PdCl₂(PPh₃)₂CuIEt₃NDMFRT-60Good5-Azaindole derivatives[9]
Pd(OAc)₂ / P(o-tol)₃CuClTBAClDMF100Moderate5-Bromopyrimidine[10]
Pd₂(dba)₃ / P(t-Bu)₃CuIK₂CO₃THFRefluxGoodArenesulfonyl chlorides[11]
PdCl₂(PCy₃)₂-Cs₂CO₃DMSO100-120GoodAryl chlorides (copper-free)[11]

This table presents data from analogous systems to guide catalyst selection.

Expertise & Experience: The classic Sonogashira conditions using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst are generally effective for halo-7-azaindoles.[9] For less reactive chloro substrates, more electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or PCy₃ can be beneficial.[11] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), often requiring a stronger base and a more active palladium catalyst.[11]

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add DMF, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetal Transmetalation (Cu-C≡CR) PdII->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(Ln) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuCl CuCl AlkyneCu Cu-C≡CR AlkyneCu->Transmetal AlkyneH R-C≡CH AlkyneH->AlkyneCu CuCl, Base Base Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of the 7-Azaindole Core

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. While less common for the functionalization of the 3-position of 7-azaindoles compared to the other named reactions, it remains a valuable tool for introducing vinyl groups.

Comparative Performance of Catalysts for Heck Reaction
Catalyst System (Pd Source/Ligand)BaseSolventTemp. (°C)Yield (%)Substrate (if not target)Reference
Pd(OAc)₂ / -KOAcDMF120ModerateOrtho-iodoarylamines[9]
Pd(OAc)₂ / PPh₃Et₃NMeCN100GoodC2-tethered pyrroles[12]
Pd(OAc)₂ / -NaOAcTBAB/DMSO90-120Good1-Ethoxybuta-1,3-dienes[13]
Imidazole-SPO-Pd complexK₂CO₃DMF6090-95Aryl bromides[11]

This table presents data from analogous systems to guide catalyst selection.

Expertise & Experience: The classic Heck conditions often involve a palladium(II) source like Pd(OAc)₂ and a phosphine ligand, although ligandless conditions can sometimes be employed, especially with more reactive halides.[9][12] The choice of base and solvent can significantly impact the reaction outcome. For challenging substrates, the use of more specialized catalyst systems, such as those with secondary phosphine oxide (SPO) ligands, may be beneficial.[11]

Experimental Protocol: Heck Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene PdII_Alkene [Ar-Pd(II)-Cl(Alkene)(Ln)] AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-Pd(II)-Cl(Ln) MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Substituted Alkene BetaHydride->Product HPdCl H-Pd(II)-Cl(Ln) BetaHydride->HPdCl BaseElim Base HPdCl->BaseElim Base BaseElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Heck reaction.

Conclusion and Future Outlook

The cross-coupling of this compound is a highly valuable transformation in medicinal chemistry. While direct comparative studies on this specific substrate are limited, a wealth of information from analogous 7-azaindole and pyridine systems provides a strong foundation for rational catalyst design. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands are generally the most effective. For Sonogashira couplings, traditional palladium/copper co-catalyst systems remain reliable, with copper-free alternatives offering advantages in specific cases. The Heck reaction, while less explored for this particular transformation, offers a viable route for vinylation with appropriate catalyst selection. Future research in this area would benefit from systematic screening of modern, well-defined palladium precatalysts and ligands specifically for the cross-coupling of this compound to generate a comprehensive dataset for this important building block.

References

  • Kolychev, E. L., et al. (2017). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Dalton Transactions, 46(30), 9879-9891.
  • Barattini, S., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Letters in Organic Chemistry, 4(2), 125-128.
  • Larsen, S. D., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(11), 1439.
  • Koley, M., et al. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979.
  • Eastgate, M. D., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Santos, A. S., et al. (2018).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wang, L., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(7), 896.
  • Maeda, K., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Bruno, N. C., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 13(17), 4566-4569.
  • Meunier, O., et al. (2008). Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
  • Bhamidipati, R., et al. (2014). Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • G. A. Molander, et al. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 12(46), 9323-9326.
  • Zhang, Y., et al. (2015). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica, 73(11), 1184-1188.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Sherer, D. J., et al. (2011). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Journal of the American Chemical Society, 133(43), 17342-17345.
  • He, G., et al. (2015). Ligand-promoted ortho-C-H amination with Pd catalysts.
  • Santos, A. S., et al. (2018).
  • Kappe, C. O., et al. (2005). The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. The Journal of Organic Chemistry, 70(15), 5861-5864.
  • Reddy, T. J., et al. (2018). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Asian Journal of Organic Chemistry, 7(8), 1599-1603.
  • Chinchilla, R., & Nájera, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5176-5197.
  • Deagostino, A., et al. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 15(4), 2664-2686.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Al-Hussain, L. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6549.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Al-Amin, M., & Reiser, O. (2013). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Dalton Transactions, 42(8), 2747-2757.
  • Beller, M., et al. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides.
  • Beller, M., et al. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie, 116(26), 3478-3481.
  • Oldenhuis, N. J., et al. (2013). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 15(18), 4786-4789.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Diao, T., et al. (2016). Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. Journal of the American Chemical Society, 138(30), 9579-9582.
  • Orwat, M. J., et al. (2020). Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.
  • Gande, V. G., et al. (2019). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. The Journal of Organic Chemistry, 84(15), 9476-9486.
  • Hartwig, J. F., & Green, R. A. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388-4391.
  • Kashani, S. K., et al. (2021).
  • Patel, J. R., et al. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine.
  • Epp, J. B., et al. (2015). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile, influencing key parameters such as in vivo half-life, bioavailability, and dosing frequency.[2] This guide provides a comprehensive framework for assessing the metabolic stability of derivatives of 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic rationale behind standard experimental protocols, offer detailed step-by-step workflows for both liver microsomal and hepatocyte stability assays, and present a comparative analysis of hypothetical derivatives to illustrate structure-metabolism relationships. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design metabolically robust drug candidates.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

A pharmacologically potent compound is of little therapeutic value if it is rapidly metabolized and cleared from the body before it can exert its desired effect.[2] The biotransformation of drugs, primarily occurring in the liver, is a major mechanism of clearance.[3][4] Therefore, early assessment of a compound's metabolic stability is a cornerstone of modern drug discovery, allowing for the selection and optimization of candidates with favorable pharmacokinetic properties.[5] Enhancing metabolic stability can lead to improved bioavailability, a longer half-life, more consistent dose-plasma concentration relationships, and reduced inter-patient variability.[6]

The this compound scaffold presents a unique metabolic profile. The pyrrolo[2,3-b]pyridine core, being an electron-rich heterocyclic system, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] Understanding the metabolic liabilities of this scaffold is the first step in rationally designing derivatives with enhanced stability. This guide will compare the metabolic profiles of several hypothetical derivatives to a parent compound, providing a clear rationale for how structural modifications can mitigate metabolic clearance.

Core Concepts in Metabolic Stability Assessment

The goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug in the absence of other physiological limitations like blood flow.[6][9] From this value, we can derive the in vitro half-life (t1/2).

  • In Vitro Half-Life (t1/2): The time required for 50% of the parent compound to be metabolized in the in vitro system. It is calculated from the slope of the natural log of the percent remaining parent compound versus time.

  • In Vitro Intrinsic Clearance (CLint): A measure of the rate of metabolism. It is calculated using the half-life and the conditions of the incubation (e.g., volume, amount of protein or cells).[10] This parameter is crucial for predicting in vivo hepatic clearance.[6][11]

Two primary in vitro systems are employed for these assessments:

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[6] They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and widely used tool for initial screening.[6][12]

  • Hepatocytes: These are intact, whole liver cells.[3] They are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary co-factors, all within a cellular environment that accounts for compound uptake and transport.[3][6][13]

Experimental Design: A Comparative Case Study

To illustrate the principles of metabolic assessment, we will consider a parent compound, Compound A , and three rationally designed derivatives, Compounds B, C, and D .

  • Compound A (Parent): this compound

  • Compound B (Derivative 1): Introduction of a fluorine atom on the pyridine ring. Fluorination at a potential site of metabolism can block CYP-mediated oxidation.

  • Compound C (Derivative 2): Replacement of the 2-methyl group with a cyclopropyl group. Small aliphatic rings can be more metabolically stable than a methyl group, which is prone to hydroxylation.

  • Compound D (Alternative Scaffold): A bioisosteric replacement of the pyrrolo[2,3-b]pyridine core with an indazole ring, a common scaffold-hopping strategy to modulate metabolic properties.[8]

We will subject these four compounds to both liver microsomal and hepatocyte stability assays.

Detailed Experimental Protocols

The following protocols represent self-validating systems, incorporating necessary controls to ensure data integrity. The primary analytical technique for quantifying the parent compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for its high sensitivity, selectivity, and robustness in complex biological matrices.[14][15][16]

Liver Microsomal Stability Assay

This assay primarily assesses a compound's susceptibility to Phase I metabolism.[5] The inclusion of the cofactor NADPH is essential, as it is the reducing equivalent required for CYP enzyme activity.[17]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a cofactor solution (NADPH regenerating system) in buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]

    • Prepare 10 mM stock solutions of test compounds (A, B, C, D) and positive controls (e.g., Verapamil, Testosterone) in DMSO.

    • Prepare human liver microsomes (pooled from multiple donors to average inter-individual variability) at a concentration of 1 mg/mL in buffer.[19]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and test compounds (final concentration 1 µM) at 37°C.[17]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final microsomal protein concentration should be 0.5 mg/mL.[17]

    • For the negative control, substitute the cofactor solution with a buffer to demonstrate that metabolism is cofactor-dependent.[18]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[17] This step simultaneously terminates the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the parent compound to the peak area of the internal standard at each time point.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis p1 Prepare Buffers, Cofactors (NADPH), & Microsomes i1 Pre-warm Microsomes & Test Compounds (1 µM final) p1->i1 p2 Prepare 10 mM Stocks: Test Compounds & Controls in DMSO p2->i1 i2 Initiate Reaction: Add NADPH Cofactor Solution i1->i2 s1 Aliquots taken at 0, 5, 15, 30, 45 min i2->s1 i3 Negative Control: Incubate without NADPH s2 Stop Reaction: Ice-cold Acetonitrile + Internal Std s1->s2 a1 Centrifuge to Pellet Protein s2->a1 a2 Transfer Supernatant a1->a2 a3 LC-MS/MS Analysis: Quantify Parent Compound a2->a3 a4 Calculate t1/2 & CLint a3->a4

Fig 1. Experimental workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II pathways within an intact cellular system.[3][13]

Protocol Steps:

  • Reagent Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability (must be >80%). Resuspend cells in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[10]

    • Prepare 10 mM stock solutions of test compounds (A, B, C, D) and controls (high turnover: Verapamil; low turnover: Warfarin) in DMSO.

  • Incubation:

    • In a 12- or 24-well plate, add the hepatocyte suspension. Place the plate on an orbital shaker in a CO2 incubator at 37°C to allow cells to equilibrate.[10]

    • Add the test compounds to the wells (final concentration 1 µM).

    • For the negative control, use heat-inactivated hepatocytes to ensure observed compound loss is due to enzymatic activity.[10]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from the incubation mixture.[4]

    • Immediately quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard.[3]

  • Sample Processing & Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the rate constant (k) and half-life (t1/2).

    • Calculate intrinsic clearance (CLint in µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in 10^6).[11]

G cluster_prep 1. Cell & Reagent Preparation cluster_incubate 2. Incubation (37°C, 5% CO2) cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis p1 Thaw & Prepare Cryopreserved Hepatocytes (0.5-1.0 x 10^6 cells/mL) i1 Equilibrate Hepatocyte Suspension in Plate p1->i1 p2 Prepare 10 mM Stocks: Test Compounds & Controls in DMSO i2 Add Test Compounds (1 µM final) p2->i2 i1->i2 s1 Aliquots taken at 0, 15, 30, 60, 120 min i2->s1 i3 Negative Control: Heat-Inactivated Hepatocytes s2 Quench Reaction: Ice-cold Acetonitrile + Internal Std s1->s2 a1 Centrifuge to Pellet Debris s2->a1 a2 Transfer Supernatant a1->a2 a3 LC-MS/MS Analysis: Quantify Parent Compound a2->a3 a4 Calculate t1/2 & CLint a3->a4

Fig 2. Experimental workflow for the hepatocyte stability assay.

Comparative Analysis and Data Interpretation

The data generated from these assays allow for a direct comparison of the metabolic stability of our hypothetical compounds.

Table 1: Comparative Metabolic Stability Data

CompoundModificationMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
A Parent Scaffold1592.42555.4
B Fluorine addition4530.87019.8
C Methyl to Cyclopropyl2849.54828.9
D Indazole Bioisostere> 60< 23.1> 120< 11.6

Interpretation of Results:

  • Compound A (Parent): Exhibits relatively rapid metabolism in both systems, suggesting it is susceptible to both Phase I and potentially Phase II metabolism. The half-life of 15 minutes in microsomes indicates significant CYP-mediated clearance.

  • Compound B (Fluorinated): Shows a significant increase in stability (3-fold longer t1/2 in microsomes). This strongly suggests that the position where the fluorine was added was a primary site of metabolism ("metabolic soft spot"), and the fluorine atom successfully blocked this oxidation.

  • Compound C (Cyclopropyl): Displays moderately improved stability compared to the parent. This indicates that the 2-methyl group was a site of metabolism (likely hydroxylation), but perhaps not the only one. The cyclopropyl group is more resistant to this metabolic pathway.

  • Compound D (Indazole): Demonstrates the most profound increase in stability, with minimal turnover in both assays. This highlights the power of scaffold hopping; replacing the entire pyrrolo[2,3-b]pyridine core with a more electron-deficient indazole ring system significantly reduces its susceptibility to oxidative metabolism.[8]

Comparison to Alternative Heterocycles:

The pyrrolo[2,3-b]pyridine scaffold is part of a larger family of N-heterocycles used in drug discovery. Its metabolic stability can be benchmarked against common alternatives:

  • Indoles: Similar to 7-azaindoles, indoles are electron-rich and prone to oxidation, most commonly at the 5 or 6 position of the benzene ring.[20]

  • Benzimidazoles: Generally more stable than indoles due to the presence of the second nitrogen atom, which makes the ring system more electron-deficient.

  • Pyridines and Pyrimidines: These six-membered heterocycles are significantly more electron-deficient and thus generally more resistant to oxidative metabolism than five-membered rings like pyrrole.[8] Replacing a phenyl ring with a pyridine is a common strategy to improve metabolic stability.[8]

Conclusion

The systematic assessment of metabolic stability is an indispensable component of the drug discovery process. By employing standardized in vitro assays using liver microsomes and hepatocytes, researchers can effectively rank-order compounds, establish structure-metabolism relationships, and guide the rational design of new chemical entities. As demonstrated with our hypothetical this compound derivatives, targeted structural modifications—such as blocking sites of metabolism with fluorine or employing scaffold hopping—can dramatically improve metabolic stability. This iterative cycle of design, synthesis, and testing is fundamental to advancing drug candidates with optimized pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, A. P., et al. (1999). Cryopreserved human hepatocytes: characterization of drug-metabolizing enzyme activities and applications in higher throughput screening assays for hepatotoxicity, metabolic stability, and drug-drug interaction potential. Chemico-Biological Interactions, 121(1), 17-35.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697-1722.
  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • International Journal of Chemistry Studies. (2020). Bioanalysis by LC-MS/MS: A review. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Nitrogen Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Heterocycles: I. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of important N-heterocycles and our reaction design. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Wesołowska, O., et al. (2022).
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]

  • Sharma, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1547–1553.
  • Stepan, A. F., et al. (2012). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future medicinal chemistry, 4(16), 2095–2107.
  • ChemRxiv. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European journal of medicinal chemistry, 285, 117236.
  • MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Retrieved from [Link]

Sources

Head-to-head comparison of different synthetic routes for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Prepared by a Senior Application Scientist

Introduction: The Significance of a Versatile Scaffold

This compound, also known as 3-chloro-2-methyl-7-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The 7-azaindole core is a bioisostere of indole, a privileged scaffold found in numerous biologically active molecules. The specific substitution pattern of a methyl group at the C2 position and a chlorine atom at the C3 position provides medicinal chemists with key vectors for modification, making it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2]

This guide provides a head-to-head comparison of the most practical synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and offer a critical evaluation to assist researchers in selecting the optimal path for their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

Route 1: Madelung-Type Cyclization Followed by Regioselective C3-Chlorination

This is arguably the most direct and widely employed strategy. The logic is to first construct the stable 2-methyl-7-azaindole core from readily available starting materials and then exploit the inherent electronic properties of the bicyclic system to install the chloro-substituent at the most reactive position.

Overall Strategy Workflow

cluster_0 Step 1: Synthesis of 2-Methyl-7-azaindole Core cluster_1 Step 2: Electrophilic Chlorination A 2-Amino-3-methylpyridine C Acylation Reaction A->C B Acetic Anhydride B->C D 2-Acetamido-3-methylpyridine C->D F Madelung Cyclization D->F E Sodium Amide (NaNH2) E->F G 2-Methyl-1H-pyrrolo[2,3-b]pyridine F->G I Chlorination Reaction G->I Intermediate H N-Chlorosuccinimide (NCS) H->I J This compound (Target) I->J

Caption: Workflow for Route 1, proceeding via formation of the azaindole core followed by chlorination.

Part A: Synthesis of the 2-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate

This transformation is a variation of the classic Madelung indole synthesis, which involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperature.[3]

Causality and Mechanistic Insight: The reaction begins with the acylation of the amino group of 2-amino-3-methylpyridine. The subsequent key step is the high-temperature, base-mediated cyclization. A strong base, such as sodium amide (NaNH2) or sodium ethoxide, is required to deprotonate both the amide nitrogen and the benzylic methyl group of the picoline ring.[3][4] This generates a carbanion that performs an intramolecular nucleophilic attack on the adjacent amide carbonyl carbon. The resulting tetrahedral intermediate then eliminates a water molecule to form the pyrrole ring, yielding the aromatic 7-azaindole scaffold. The high temperature is necessary to overcome the activation energy for both the deprotonation and the cyclization steps.

Experimental Protocol: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

(Protocol adapted from CN102827162A)

  • Acylation:

    • To a reaction vessel, add 2-amino-3-methylpyridine (1.0 eq).

    • Slowly add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C.

    • Stir the mixture at room temperature for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding water. Neutralize the solution with a base (e.g., sodium carbonate) until pH 7-8.

    • The product, 2-acetamido-3-methylpyridine, will precipitate. Filter the solid, wash with water, and dry under vacuum. A typical yield is 90-95%.

  • Madelung Cyclization:

    • Safety Note: This reaction uses sodium amide, which is highly reactive and pyrophoric. It must be performed under a strictly inert atmosphere (Nitrogen or Argon) by trained personnel.

    • In a suitable high-temperature reactor equipped with a mechanical stirrer and reflux condenser, add N-methylaniline (as a high-boiling solvent) and sodium amide (3.0 eq).

    • Heat the mixture to 180-200°C to dissolve the sodium amide.

    • Slowly add the 2-acetamido-3-methylpyridine (1.0 eq) in portions over 1 hour.

    • Increase the temperature to 240-250°C and maintain for 4-5 hours.

    • Cool the reaction mixture to 80°C and cautiously quench by adding water, followed by steam distillation to remove the N-methylaniline.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine. A typical yield for this step is around 70%.

Part B: C3-Chlorination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Causality and Mechanistic Insight: The pyrrole ring of the 7-azaindole system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity for halogenation.[5][6] N-Chlorosuccinimide (NCS) is an ideal reagent as it provides an electrophilic chlorine source ("Cl+") under mild conditions, minimizing side reactions that could occur with harsher chlorinating agents like SO2Cl2.

Experimental Protocol: C3-Chlorination

  • Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask protected from light.

  • Cool the solution to 0°C using an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound. Expected yields are typically high (>85%).

Route 2: Sonogashira Coupling and Cyclization (A Convergent Approach)

This alternative route builds the molecule in a more convergent fashion, where the chloro-substituent is incorporated on the pyridine ring prior to the formation of the pyrrole ring. This strategy relies on modern cross-coupling chemistry.

Overall Strategy Workflow

cluster_0 Step 1: Sonogashira Cross-Coupling cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-3-bromo-X-chloropyridine C Pd/Cu Catalysis A->C B Propyne (or equivalent) B->C D 2-Amino-3-alkynyl-X-chloropyridine C->D F Annulation Reaction D->F Intermediate E Acid or Base Catalyst E->F G This compound (Target) F->G

Caption: Workflow for the conceptual Route 2, involving Sonogashira coupling and subsequent annulation.

Conceptual Framework and Feasibility

This route is constructed based on established methodologies for 7-azaindole synthesis.[7][8]

  • Starting Material Synthesis: The primary challenge is the synthesis of a suitable starting material, such as 2-amino-3-bromo-5-chloropyridine. While multi-step syntheses for such compounds exist, they are not as commercially available as 2-amino-3-methylpyridine, adding complexity from the outset.

  • Sonogashira Coupling: The core C-C bond-forming reaction would involve a palladium- and copper-catalyzed Sonogashira coupling between the 3-bromo position of the pyridine and a suitable alkyne, such as propyne, to install the precursor to the 2-methyl group. This reaction is generally robust but can be sensitive to the electronic nature of the pyridine ring and potential catalyst inhibition by the amino group.

  • Intramolecular Cyclization (Annulation): The resulting 2-amino-3-alkynylpyridine intermediate would then be cyclized. This can be achieved under either basic conditions (e.g., potassium t-butoxide) or, as recently demonstrated, under acidic conditions (e.g., TFA/TFAA), which catalyze the intramolecular hydroamination/cyclization of the amino group onto the alkyne.[8]

Head-to-Head Comparison

FeatureRoute 1: Madelung & ChlorinationRoute 2: Sonogashira & Cyclization
Starting Materials Readily available, low-cost (2-amino-3-methylpyridine).Requires multi-step synthesis of a halogenated aminopyridine; less accessible.
Number of Steps 2 main transformations (Acylation/Cyclization + Chlorination).2 main transformations (Sonogashira + Cyclization), but starting material adds steps.
Reagent Hazards High. Uses pyrophoric and hazardous sodium amide at very high temperatures (>240°C).Moderate. Uses transition metal catalysts (Pd, Cu) and potentially strong bases or acids, but under milder conditions.
Regioselectivity Excellent. C3-chlorination is electronically favored and highly predictable on the 7-azaindole core.Potentially complex. Requires selective Sonogashira coupling at C3 without interfering with the C5-chloro group.
Scalability Challenging. The high-temperature Madelung cyclization with NaNH2 is difficult and hazardous to scale up.More scalable. Cross-coupling and cyclization reactions are generally more amenable to large-scale chemical processing.
Purification Moderate. Recrystallization is effective for the intermediate; chromatography may be needed for the final product.Potentially difficult. Removal of metal catalyst residues is a common challenge in cross-coupling reactions.
Overall Yield Good to high, with well-established and optimized steps.Variable. Highly dependent on the efficiency of the coupling and cyclization with the specific substituted pyridine.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is a classic case of balancing practicality against scalability and safety.

For laboratory-scale synthesis, discovery chemistry, and rapid access to the molecule, Route 1 is the recommended and field-proven method. Its primary advantages are the use of inexpensive, readily available starting materials and the highly predictable, high-yielding final chlorination step. The main drawback is the hazardous Madelung cyclization. However, for experienced chemists working on a small to medium scale (<100g), the risks associated with sodium amide and high temperatures can be effectively managed with appropriate equipment and safety protocols.

Route 2 represents a more modern and potentially more scalable approach. It avoids the extreme temperatures and hazardous reagents of the Madelung synthesis, replacing them with the milder conditions of transition-metal catalysis. This makes it theoretically more attractive for industrial-scale production. However, the significantly higher cost and lower availability of the required starting material, coupled with potential challenges in catalyst removal and optimization, make it less practical for initial discovery efforts. It would be a viable strategy if a large-scale campaign were planned and the initial investment in developing the starting material synthesis was justified.

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Madelung synthesis. Wikipedia. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H. Hilmy, et al. Available at: [Link]

  • A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. ACS Publications. Available at: [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • Synthesis of Azaindoles. Chinese Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • A process for preparing halogenated azaindole compounds using pybrop. Google Patents.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. Available at: [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Available at: [Link]

  • The Madelung Synthesis. YouTube. Available at: [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. PubMed. Available at: [Link]

  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central. Available at: [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and Related Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: This guide is constructed based on established best practices for the disposal of halogenated, nitrogen-containing heterocyclic organic compounds. A specific Safety Data Sheet (SDS) for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine was not available at the time of writing. Therefore, the hazard profile and procedural recommendations are synthesized from data on structurally analogous chemicals. Researchers must always consult the specific SDS for any chemical they handle and defer to their institution's Environmental Health and Safety (EHS) department for final guidance.

Core Principles: Hazard Assessment & Chemical Profile

Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. This compound belongs to a class of compounds—halogenated heterocycles—that require stringent disposal protocols. The rationale is rooted in its structure: the chloro- group designates it as a halogenated organic waste, while the fused pyrrolopyridine ring system contributes to its potential environmental persistence and specific toxicological profile[1].

Upon thermal decomposition, such as during improper disposal or a fire, these compounds can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[2].

Table 1: Anticipated Hazard Profile Based on Structural Analogues

Hazard Category GHS Classification & Statement Rationale and Supporting Evidence
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed. This is a consistent classification across numerous similar pyrrolopyridine structures.[3][4][5] Ingestion can lead to adverse health effects, requiring immediate medical attention.
Skin & Eye Irritation Category 2: H315 - Causes skin irritation.Category 2A: H319 - Causes serious eye irritation. Direct contact with the solid or its dust can cause irritation.[3][4][6] Some related compounds are even classified as corrosive, causing severe burns.[5]
Respiratory Irritation Category 3: H335 - May cause respiratory irritation. Inhalation of dusts should be avoided, as these fine particles can irritate the respiratory tract.[3][4][6][7]

| Environmental Hazard | Potential for Persistence & Aquatic Toxicity. | Heterocyclic compounds are recognized as emerging environmental contaminants due to their potential for persistence and bioaccumulation.[1] Some halogenated organics are classified as toxic to aquatic life.[8] |

Immediate Safety: Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory. The selection of PPE is not merely a checklist; it is a system designed to shield you from the specific hazards identified above.

  • Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards are required at a minimum. If there is a significant risk of dust generation, chemical safety goggles are necessary to provide a complete seal.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Causality : The purpose is to prevent skin contact, as related compounds are known irritants.[3] Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher potential for contamination, a complete chemical-resistant suit may be necessary, as determined by site-specific risk assessments.

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated enclosure.[3] If engineering controls are insufficient, a P95 (US) or P1 (EU) particle respirator should be used for nuisance exposures.

Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a multi-step process governed by strict regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States[9]. The workflow below illustrates the decision-making process for ensuring compliant disposal.

G Disposal Decision Workflow for Halogenated Heterocyclic Waste cluster_0 Initial Assessment cluster_1 Routine Disposal cluster_2 Spill Response A Waste Generated (Solid Compound or Contaminated Labware) B Is this a spill? A->B C Protocol 4.1: Routine Disposal Collection B->C No G Protocol 4.2: Spill Management B->G Yes D 1. Designate as 'Halogenated Organic Solid Waste'. E 2. Use a dedicated, compatible, and sealed waste container. F 3. Affix Hazardous Waste Label. Detail contents accurately. L Store in designated Satellite Accumulation Area (SAA). F->L H 1. Evacuate and restrict area. Ensure adequate ventilation. I 2. Don appropriate PPE. J 3. Gently sweep solid material. AVOID CREATING DUST. K 4. Place in sealed container for disposal. K->L M Arrange for pickup by institutional EHS or licensed waste handler. L->M

Caption: Decision workflow for handling chemical waste.

Experimental Protocols for Disposal

Protocol 4.1: Routine Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused chemicals, reaction residues, and contaminated labware (e.g., weigh boats, gloves, wipes).

  • Waste Characterization : Identify the waste stream as "Halogenated Organic Solid Waste". This is a critical first step for proper segregation.[10][11]

  • Container Selection : Procure a designated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid.[12] Do not use metallic containers for halogenated waste, as corrosion can occur, especially if moisture is present.[8]

  • Waste Collection :

    • Carefully transfer the solid waste into the designated container using a spatula or scoop.

    • Perform this action inside a chemical fume hood to contain any dust.

    • Also place contaminated disposable items, such as gloves and weighing paper, into the same container.

  • Labeling : Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components. Do not use abbreviations or formulas.[10]

    • The approximate quantity of waste.

    • The date accumulation started.

  • Storage : Keep the container sealed at all times, except when adding waste. Store it in a designated and properly marked Satellite Accumulation Area.[4]

  • Final Disposal : Once the container is full or ready for pickup, contact your institution's EHS department to arrange for its transfer to a licensed waste disposal facility.[7][13]

Protocol 4.2: Small-Scale Spill Management

This protocol is for minor spills of the solid material within a controlled laboratory environment.

  • Control and Alert : Restrict access to the spill area. Alert colleagues in the immediate vicinity. Ensure ventilation is adequate, preferably within a fume hood.[3][13]

  • Don PPE : Wear the full PPE as described in Section 2.

  • Cleanup :

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4]

    • Carefully sweep up the material without creating dust.[13] Use spark-proof tools if there is any fire risk.[4]

    • Place the swept-up material and any contaminated absorbents into a suitable, sealable container for disposal.[13]

  • Decontamination : Clean the spill surface with an appropriate solvent (e.g., soapy water, followed by acetone or ethanol, depending on surface compatibility) and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Label the container as described in Protocol 4.1 and arrange for disposal through your EHS department.

Crucial Directive : Do not allow the product or cleanup materials to enter drains or waterways.[3][4]

The Principle of Final Disposition: High-Temperature Incineration

The trust you place in your disposal procedure must be validated by its scientific endpoint. For halogenated organic compounds like this compound, the industry-standard and environmentally preferred disposal method is high-temperature incineration in a specialized hazardous waste facility.[12][14]

  • Why Incineration? This method achieves complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components.

  • The Halogen Challenge : The presence of chlorine necessitates a crucial piece of technology: alkaline scrubbers.[12] During combustion, the chlorine atom is converted to hydrogen chloride (HCl), a corrosive acid gas. The flue gases are passed through scrubbers, which neutralize the HCl, preventing its release into the atmosphere.[12]

  • Regulatory Compliance : Land disposal of halogenated organic wastes is heavily restricted by the EPA under RCRA land disposal restrictions (LDRs) because of their potential to leach into soil and groundwater.[9][14] Incineration is a recognized treatment technology that meets these regulatory standards.[14]

By segregating this waste correctly, you are ensuring it is routed to a facility capable of this specific and necessary treatment, thereby closing the loop on its lifecycle responsibly.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (2024). MDPI.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Chemical Waste Disposal Guidelines. Emory University.[Link]

  • Halogenated Waste Guidance. University of California, Santa Cruz.[Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.[Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.[Link]

  • RoC Profile: 3-Chloro-2-methylpropene. National Toxicology Program.[Link]

  • IARC Monograph on 3-Chloro-2-methylpropene. International Agency for Research on Cancer.[Link]

  • Pesticide properties for 3-chloro-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone. AERU.[Link]

  • MSDS of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Molekula.[Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling protocols for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, ensuring the integrity of your research and the safety of your team. The procedural guidance herein is designed to be a direct, actionable resource for your laboratory operations.

Hazard Assessment and Triage

While comprehensive toxicological data for every novel compound is not always available, a structural analysis of this compound—a chlorinated azaindole derivative—necessitates a cautious approach. Analogous compounds, such as other chlorinated pyridines and pyrrolopyridines, exhibit a range of hazards that we must assume are present in this case.[1][2][3][4][5]

Anticipated Hazards:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[2][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Safety goggles with side shields (minimum). A face shield is required for splash-prone operations.Protects against accidental splashes and airborne particles. Standard laboratory safety glasses are insufficient.
Skin and Body Chemical-resistant lab coat (fully buttoned).Provides a barrier against incidental contact. A flame-retardant coat is recommended.
Hand Nitrile or Butyl rubber gloves. Consider double-gloving for extended handling.Nitrile gloves offer resistance to a broad range of chemicals and are a common choice.[1][7][8] However, for chlorinated compounds, some sources recommend butyl rubber gloves.[9] Crucially, always consult the glove manufacturer's compatibility chart for the specific chemical or a close structural analog. Inspect gloves for any signs of degradation before use and change them frequently.[1]
Respiratory All work must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful dust or aerosols.[1][9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory, and personnel must be enrolled in a respiratory protection program.[9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe handling and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[1]

  • Label Verification: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.[1]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1][3][10] The storage area should be secured and locked.[2][3]

Handling Protocol
  • Controlled Environment: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation risks.[1][9]

  • Avoid Contamination: Use compatible tools (e.g., spatulas, glassware) to prevent cross-contamination and unwanted reactions.[1]

  • Prevent Aerosolization: Take care to avoid the formation of dust or aerosols during weighing and transfer.[1][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[2][5]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[9][12]

Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to handle it. For large or unknown spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Don PPE: Before attempting any cleanup, don the full PPE outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a compatible, sealable, and properly labeled waste container.[12] Use non-sparking tools if the compound is dissolved in a flammable solvent.[10][11]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, and dispose of all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

Spill Response Workflow

Spill_Response_Workflow Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess don_ppe Don Full PPE assess->don_ppe Small & Manageable ehs_call Call EH&S for Large Spill assess->ehs_call Large or Unmanageable contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose resume Resume Work When Safe dispose->resume

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[9]

  • Labeling: Attach a completed hazardous waste label as soon as the first waste is added to the container.[9]

  • Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[2][11] Do not discharge to sewer systems.[11]

By adhering to these rigorous safety protocols, you build a foundation of trust and reliability in your laboratory's operations, ensuring that your valuable research can proceed both safely and effectively.

References

  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Washington State University.
  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Echemi.
  • Fisher Scientific.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • SAFETY D
  • Synquest Labs.
  • Fluorochem. Safety Data Sheet: 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. SAFETY DATA SHEET: 5-Chloro-1H-Pyrrolo[2,3-B]Pyridine.
  • TCI Chemicals. SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • SAFETY D
  • ChemicalBook.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • ChemScene.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.